4-(2-Fluorophenyl)-1,3-oxazol-2-amine
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALJWFVYXIGPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Topic: Synthesis and Characterization of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-1,3-oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives exhibit a wide therapeutic spectrum, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The strategic introduction of a fluorine atom onto the phenyl substituent can significantly enhance metabolic stability and binding affinity, making 4-(2-Fluorophenyl)-1,3-oxazol-2-amine a compound of considerable interest for drug discovery and development. This guide provides a comprehensive overview of a robust synthetic route and a detailed protocol for the structural and purity verification of this target compound, grounded in established chemical principles and analytical techniques.
Rationale and Synthetic Strategy
The selection of a synthetic pathway is governed by efficiency, reliability, and the accessibility of starting materials. For the synthesis of 4-aryl-2-aminooxazoles, the most direct and widely adopted method is a variation of the Hantzsch synthesis. This approach involves the condensation of an α-haloketone with urea.
Causality Behind Experimental Choices:
-
Precursors:
-
2-Bromo-1-(2-fluorophenyl)ethanone: This α-bromoketone serves as the electrophilic backbone, providing the C4 and C5 atoms of the oxazole ring and the appended 2-fluorophenyl moiety. The bromine atom acts as a good leaving group, facilitating the initial nucleophilic attack.
-
Urea (H₂N-CO-NH₂): Urea is an ideal and cost-effective reagent that functions as a dinucleophile. It provides the N3 atom, the C2 atom, and the exocyclic 2-amino group required to complete the heterocyclic ring.[4]
-
-
Reaction Conditions:
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the reactants and facilitates the reaction, which may proceed via ionic intermediates.
-
Energy Source: While conventional heating can be used, microwave irradiation offers a significant advantage by drastically reducing reaction times from hours to minutes through efficient and uniform heating.[4][5]
-
Synthetic Pathway Diagram
Caption: Hantzsch-type synthesis of the target compound.
Experimental Protocol: Synthesis and Purification
This protocol is designed as a self-validating system. Successful synthesis is contingent upon careful execution and monitoring, while purification ensures the high quality required for subsequent analytical characterization and biological screening.
Step 1: Reaction Setup and Execution
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To a 10 mL microwave reaction vessel, add 2-bromo-1-(2-fluorophenyl)ethanone (1.0 mmol, 218 mg).
-
Add urea (5.0 to 7.0 mmol, 300-420 mg). A molar excess of urea is used to drive the reaction to completion.[4]
-
Add 1-2 mL of dimethylformamide (DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with a power of approximately 30-40 W, maintaining a temperature of 138-140 °C for 15-20 minutes.[4]
-
Monitoring: The reaction's progress can be monitored using Thin-Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting bromoketone spot and the appearance of a new, more polar product spot (which is UV active) indicate reaction progression.
Step 2: Work-up and Isolation
-
After the reaction is complete, allow the vessel to cool to room temperature using a stream of compressed air.[5]
-
Pour the reaction mixture into a beaker containing crushed ice or cold water (approx. 20-30 mL). This will precipitate the crude product.
-
Stir the mixture for 10-15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the solid with cold water (3 x 10 mL).
-
Dry the crude product under vacuum or in a desiccator.
Step 3: Purification by Recrystallization
-
Transfer the crude solid to a small Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture, until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the final product, this compound, to a constant weight and determine the yield.
Comprehensive Characterization
Structural elucidation and purity assessment are paramount. The following analytical techniques provide orthogonal data to unequivocally confirm the identity of the synthesized compound.
Analytical Workflow Diagram
Caption: A multi-technique workflow for compound characterization.
Expected Analytical Data
The following table summarizes the expected data for this compound.
| Technique | Parameter | Expected Result / Observation |
| Molecular Formula | C₉H₇FN₂O | - |
| Molecular Weight | g/mol | 178.17 |
| Monoisotopic Mass | Da | 178.05424[6] |
| Mass Spectrometry | ESI-MS [M+H]⁺ | m/z ≈ 179.0615[6] |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (4H, multiplet, ~7.0-7.8 ppm), Oxazole H5 (1H, singlet, ~7.4-7.6 ppm), NH₂ (2H, broad singlet, ~5.3-5.5 ppm). Note: Aromatic signals will be complex due to F-H coupling. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (~115-160 ppm, with C-F coupling observed), Oxazole C2, C4, C5 (~110-165 ppm). |
| ¹⁹F NMR | Chemical Shift (δ) | A single resonance characteristic of an aryl fluoride.[7] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3400-3200 (N-H stretch, 2 bands), ~1680-1600 (C=N stretch), ~1300-1100 (C-O-C stretch), ~1600 & 1450 (Aromatic C=C stretch).[3][8] |
| Elemental Analysis | % Composition | C: 60.67%, H: 3.96%, N: 15.72%. Experimental values should be within ±0.4% of theoretical.[9] |
Expert Insights on Characterization:
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¹H NMR: The broadness of the -NH₂ signal is typical due to quadrupole broadening and potential hydrogen exchange. Its integration value of 2H is crucial. The position of the 2-fluoro substituent will create complex splitting patterns for the aromatic protons, which can be fully assigned using 2D NMR techniques if necessary.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the gold standard, providing an exact mass that can confirm the elemental composition with high confidence.[4]
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IR Spectroscopy: The presence of two distinct N-H stretching bands is a hallmark of a primary amine (-NH₂), confirming the success of the cyclization with urea rather than a substituted urea.[10]
Conclusion
This guide outlines a scientifically sound, efficient, and verifiable methodology for the synthesis and characterization of this compound. The use of a microwave-assisted Hantzsch-type reaction provides rapid access to the target compound. The subsequent multi-technique analytical approach ensures an unambiguous confirmation of its structure and purity, providing drug development professionals with a high-quality chemical entity for further investigation into its therapeutic potential.
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A Senior Application Scientist’s Guide to Novel Synthesis Methods for 2-Aminooxazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Re-evaluating a Privileged Scaffold
The 2-aminooxazole motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in bioactive natural products and its role as a bioisostere for the well-trodden 2-aminothiazole.[1][2][3] Its structural properties—acting as a robust hydrogen bond donor-acceptor system—make it an invaluable component for engineering high-affinity interactions with biological targets. Furthermore, replacing the sulfur atom of a thiazole with oxygen can favorably modulate physicochemical properties, potentially improving solubility or reducing metabolic liabilities associated with an oxidizable sulfur atom.[3]
Despite its significance, the synthesis of diversely substituted 2-aminooxazoles, particularly those with substitutions on the exocyclic nitrogen, has been historically challenging. Classical methods often rely on highly toxic reagents like cyanogen bromide or face significant limitations.[4][5] For instance, the renowned Hantzsch synthesis, highly effective for producing 2-aminothiazoles from α-haloketones and thioureas, frequently fails when analogous N-substituted ureas are used.[1][3][6] This failure is largely attributed to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur in thiourea, hindering the crucial cyclization step.[1]
This guide moves beyond these classical constraints to provide an in-depth exploration of modern, field-proven synthetic strategies. We will dissect the causality behind novel experimental designs, present validated protocols, and offer a forward-looking perspective on creating the next generation of 2-aminooxazole derivatives with efficiency, safety, and versatility.
Section 1: The Core Challenge and a Strategic Workaround: Two-Step N-Arylation
The primary obstacle in synthesizing N,4-disubstituted 2-aminooxazoles has been the poor reactivity of N-substituted ureas in direct, one-pot cyclizations.[3] A highly successful and versatile strategy circumvents this problem by decoupling the formation of the oxazole core from the introduction of the nitrogen substituent. This is elegantly achieved through a two-step sequence: (1) the synthesis of an N-unsubstituted 4-aryl-2-aminooxazole, followed by (2) a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[1][3][6]
Caption: The challenge in 2-aminooxazole synthesis.
This approach is powerful because unsubstituted urea readily reacts with α-bromoacetophenones to form the 4-aryl-2-aminooxazole core.[1] The subsequent Buchwald-Hartwig reaction is a robust and well-established method for forming C-N bonds, providing a reliable platform for introducing a wide array of aryl and heteroaryl substituents onto the exocyclic amine.[3][6]
Workflow: Two-Step Synthesis via Buchwald-Hartwig Coupling
Caption: Two-step workflow for N,4-diaryl-2-aminooxazole synthesis.
Data-Driven Optimization of the Buchwald-Hartwig Step
The success of the second step hinges on the careful selection of the catalyst, base, and solvent. The choice of phosphine ligand on the palladium catalyst is particularly critical for achieving high yields, especially with challenging substrates.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | X-Phos Pd G2 | t-BuONa | Toluene | 130 | ~50 |
| 2 | X-Phos Pd G2 | K₃PO₄ | Toluene | 130 | ~37 |
| 3 | S-Phos Pd G2 | t-BuONa | Toluene | 130 | ~25 |
| 4 | S-Phos Pd G2 | K₃PO₄ | Toluene | 130 | ~41 |
| 5 | DavePhos/Pd(OAc)₂ | Cs₂CO₃ | Toluene | 130 | ~8 |
| Data synthesized from studies on the coupling of 4-(p-tolyl)oxazol-2-amine and 4-bromobenzene.[2] |
Field Insights: The data suggests that for this class of substrates, a bulky biarylphosphine ligand like X-Phos paired with a strong, non-nucleophilic base like sodium tert-butoxide provides a reliable starting point for optimization.[2] Microwave irradiation has also been shown to dramatically reduce reaction times to as little as 10 minutes, a significant process advantage.[2]
Validated Experimental Protocol: Two-Step Synthesis of N,4-Diaryl-2-aminooxazoles
This protocol is a self-validating system, representing a robust method for generating the target compounds.
Step A: Synthesis of 4-Aryl-2-aminooxazole (e.g., 4-(p-tolyl)oxazol-2-amine)
-
Reaction Setup: To a solution of the starting α-bromoacetophenone (e.g., 2-bromo-1-(p-tolyl)ethan-1-one) (1.0 equiv) in 1,4-dioxane, add urea (1.5 equiv).
-
Heating: Heat the mixture to reflux (approx. 101 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude material can often be used directly in the next step or purified further by flash column chromatography if necessary.
Step B: Buchwald-Hartwig N-Arylation
-
Reaction Setup: In a microwave reaction vial, combine the 4-aryl-2-aminooxazole from Step A (1.0 equiv), the desired aryl halide (e.g., bromobenzene) (1.1 equiv), the palladium catalyst (e.g., X-Phos Pd G2) (5 mol %), and the base (e.g., t-BuONa) (2.0 equiv).
-
Solvent Addition: Add anhydrous toluene as the solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 130 °C for 10-15 minutes.[2]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N,4-diaryl-2-aminooxazole.
Section 2: Modernizing Cyclization Reactions: Avoiding Hazardous Reagents
The classical synthesis of 2-aminobenzoxazoles, a related and important subclass, frequently employed the highly toxic cyanogen bromide (BrCN) for cyclization of 2-aminophenols.[4][5] Modern synthetic chemistry prioritizes the elimination of such hazardous materials. A significant advancement is the use of safer cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), activated by a Lewis acid.[4][5]
This method is trustworthy because it relies on a well-understood mechanistic pathway. The Lewis acid (e.g., BF₃·Et₂O) coordinates to the cyano group of NCTS, activating it for nucleophilic attack by the amino group of the o-aminophenol. This is followed by an intramolecular attack from the hydroxyl group to complete the cyclization.[5]
Mechanism: Lewis Acid-Catalyzed Benzoxazole Formation
Caption: Lewis acid activation and cyclization pathway.
This approach not only enhances safety but also provides good to excellent yields and is applicable to a wide range of substituted o-aminophenols, demonstrating its versatility.[4][5]
Section 3: Emerging Frontiers: Propargylamines and Green Chemistry
Synthesis from Propargylamines
Propargylamines are versatile building blocks for synthesizing a variety of nitrogen-containing heterocycles.[7][8] One emerging strategy involves the base-mediated isomerization of a propargylamine into a highly reactive allenamine intermediate. This intermediate can then undergo a cycloaddition reaction to form the heterocyclic core.[9] While direct applications to 2-aminooxazoles are still an area of active research, the underlying principle offers a powerful and convergent route to complex scaffolds. Another related method involves the cyclization of N,1,1-tricarbonylated propargylamines, where ring closure occurs between the ethynyl and carbamoyl groups to yield highly functionalized oxazoles.[7]
Green Chemistry Approaches
The principles of green chemistry are increasingly integral to modern synthetic design. For 2-aminooxazole and related heterocycle syntheses, this translates into several key innovations:
-
Solvent-Free and Alternative Solvents: Reactions can be performed under solvent-free conditions using ultrasound irradiation, significantly reducing waste.[10] Polyethylene glycol (PEG-400) has been used as a recyclable, non-toxic solvent medium.[11]
-
Energy-Efficient Methods: As noted previously, microwave-assisted synthesis can slash reaction times from hours to minutes, reducing energy consumption and often leading to cleaner reaction profiles.[2][11]
-
Recyclable Catalysts: The development of magnetic nanoparticle-supported catalysts allows for easy recovery and reuse of the catalyst system, improving the economic and environmental profile of the synthesis.[10]
These approaches are not mutually exclusive and can often be combined to create highly efficient and environmentally benign synthetic routes. While many of these green methods have been initially optimized for the more common 2-aminothiazole synthesis, their adaptation to 2-aminooxazole chemistry is a logical and high-value objective for process development professionals.[11][12]
Conclusion
The synthesis of 2-aminooxazole derivatives has evolved significantly, moving past the limitations of classical methods. The development of robust, multi-step strategies like the Buchwald-Hartwig N-arylation has unlocked access to previously difficult-to-synthesize N-substituted compounds, greatly expanding the chemical space available to medicinal chemists.[1][3] Concurrently, a focus on safety and sustainability has driven the adoption of less hazardous reagents and the integration of green chemistry principles.[5][10] As research continues, the fusion of versatile building blocks like propargylamines with resource-efficient catalytic systems will undoubtedly pave the way for the next generation of 2-aminooxazole synthesis.
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- 8. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bepls.com [bepls.com]
- 12. asianpubs.org [asianpubs.org]
Spectroscopic Characterization of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine: A Technical Guide
Introduction
4-(2-Fluorophenyl)-1,3-oxazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a 2-aminooxazole core coupled with a fluorinated phenyl ring, makes it a potential scaffold for a variety of biologically active molecules. The 2-aminooxazole moiety is recognized as a privileged structure in antitubercular drug discovery, often serving as a bioisostere for the 2-aminothiazole nucleus.[1] The inclusion of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
A thorough spectroscopic characterization is fundamental to confirm the chemical identity and purity of newly synthesized batches of this compound. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this document will present a detailed analysis based on established spectroscopic principles and data from closely related analogs. This guide is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis and characterization of novel chemical entities.
Molecular Structure and Key Features
The chemical structure of this compound consists of a central five-membered oxazole ring, substituted at the 4-position with a 2-fluorophenyl group and at the 2-position with an amino group.
Molecular Formula: C₉H₇FN₂O[2]
Monoisotopic Mass: 178.05424 Da[2]
The strategic placement of the fluorine atom at the ortho position of the phenyl ring introduces specific electronic and steric effects that are expected to influence the spectroscopic signatures of the molecule.
Caption: Molecular structure of this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good choice for polar compounds containing exchangeable protons.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include:
-
Pulse sequence: A standard 90° pulse.
-
Spectral width: Sufficient to cover the expected chemical shift range (typically 0-12 ppm).
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling. Key parameters include:
-
Pulse sequence: A standard 90° pulse with broadband proton decoupling.
-
Spectral width: Sufficient to cover the expected chemical shift range (typically 0-200 ppm).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and report chemical shifts (δ) in parts per million (ppm).
-
Caption: Experimental workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Key parameters include:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support the proposed structure.
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode. Key parameters include:
-
Mass range: A range that includes the expected molecular ion (e.g., m/z 50-500).
-
Ionization voltage: Optimized for the specific instrument and compound.
-
-
-
Data Processing:
-
Identify the molecular ion peak ([M+H]⁺) and any other significant adducts (e.g., [M+Na]⁺).
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to identify characteristic fragment ions.
-
Predicted Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the fluorophenyl ring, the proton on the oxazole ring, and the protons of the amino group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| NH₂ | 5.0 - 7.0 | Broad singlet | - | Exchangeable protons of the primary amine. |
| Aromatic CH (Fluorophenyl) | 7.0 - 8.0 | Multiplet | Complex splitting pattern due to H-H and H-F couplings. | |
| Oxazole CH | 7.5 - 8.5 | Singlet | - | The proton at the 5-position of the oxazole ring. |
The protons on the 2-fluorophenyl ring will exhibit complex splitting patterns due to both ortho, meta, and para H-H couplings, as well as couplings to the fluorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the carbon atoms of the oxazole and fluorophenyl rings.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=N (Oxazole) | 150 - 165 | Carbon atom at the 2-position of the oxazole ring, bonded to two nitrogen atoms. |
| C-O (Oxazole) | 130 - 150 | Carbon atom at the 4-position of the oxazole ring. |
| Aromatic C-F | 155 - 165 (doublet) | The carbon atom directly bonded to the fluorine atom will show a large one-bond C-F coupling. |
| Aromatic CH | 110 - 140 | Carbon atoms of the fluorophenyl ring. |
| C-H (Oxazole) | 100 - 120 | Carbon atom at the 5-position of the oxazole ring. |
IR Spectroscopy
The IR spectrum will display characteristic absorption bands for the N-H, C=N, C=C, and C-F bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, often two bands for a primary amine. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak. |
| C=N stretch (oxazole) | 1620 - 1680 | Medium to strong. |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong, multiple bands. |
| C-F stretch | 1100 - 1300 | Strong. |
Mass Spectrometry
In ESI-MS, the compound is expected to be readily protonated to form the molecular ion [M+H]⁺.
Predicted Mass Spectrometry Data: [2]
| Adduct | m/z |
| [M+H]⁺ | 179.06152 |
| [M+Na]⁺ | 201.04346 |
Predicted Fragmentation Pathway:
A plausible fragmentation pathway in tandem MS would involve the loss of small neutral molecules such as HCN or CO from the oxazole ring.
Caption: A simplified predicted fragmentation pathway for this compound.
Conclusion
This technical guide provides a framework for the spectroscopic characterization of this compound. While direct experimental data is currently limited in the public domain, the predicted NMR, IR, and MS data, based on established principles and analysis of related structures, offer a valuable reference for scientists working with this compound. The detailed experimental protocols provided herein serve as a practical guide for acquiring high-quality spectroscopic data, which is essential for the unambiguous identification and quality control of this and other novel chemical entities in the drug discovery pipeline.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Di S, et al. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Med. Chem. Lett. 2020, 11, 8, 1435–1441. Available from: [Link]
Sources
Technical Guide: Elucidating the Pro-Ferroptotic Mechanism of the 1,2-Dioxolane FINO2
Preamble: On the Identity of the Target Compound
This guide addresses the mechanism of action for a potent inducer of ferroptosis. The query specified the chemical name "4-(2-Fluorophenyl)-1,3-oxazol-2-amine." An extensive review of the scientific literature reveals that while compounds featuring an oxazol-2-amine scaffold have been explored as potential kinase inhibitors, such as for FMS-like tyrosine kinase 3 (FLT3)[1], there is a lack of in-depth mechanistic data corresponding to this specific structure in the context of a unique cell death pathway.
Conversely, the literature provides a rich and detailed mechanistic understanding of a compound designated FINO2 , a 1,2-dioxolane-containing molecule known to induce ferroptosis with high efficacy.[2][3][4][5] Given the specificity of the user's request for an in-depth guide on a core mechanism, it is highly probable that FINO2 is the intended subject of inquiry. This document will, therefore, focus on the well-characterized, dual-pronged mechanism of action of FINO2, a compound of significant interest in cancer biology and drug development.
Executive Summary
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, representing a promising therapeutic avenue for treatment-resistant cancers.[4][6] FINO2 has emerged as a unique chemical probe and potential therapeutic lead due to its distinct mechanism for initiating ferroptosis. Unlike canonical inducers that target either cystine import or directly inhibit the primary defense enzyme, Glutathione Peroxidase 4 (GPX4), FINO2 executes a dual-pronged assault.[2][3] It concurrently initiates the direct oxidation of intracellular iron and promotes the indirect inactivation of GPX4.[2][7][8] This multipronged mechanism bypasses some of the upstream dependencies of other inducers, leading to overwhelming lipid peroxidation and subsequent cell death.[2][3] This guide synthesizes the current understanding of FINO2's molecular interactions, provides validated experimental protocols for its study, and contextualizes its activity among other ferroptosis-inducing agents.
The Dual-Pronged Mechanism of Action of FINO2
The efficacy of FINO2 stems from its ability to simultaneously attack two critical nodes within the ferroptotic signaling cascade. This approach distinguishes it from other well-characterized ferroptosis inducers (FINs).
Pillar 1: Indirect Inactivation of Glutathione Peroxidase 4 (GPX4)
GPX4 is the central regulator of ferroptosis, responsible for neutralizing lipid peroxides using glutathione (GSH) as a cofactor.[9][10] Its inactivation is a requisite step for the accumulation of lethal lipid reactive oxygen species (ROS). FINO2 achieves this, but through a novel mechanism:
-
No Direct Enzyme Inhibition: In vitro assays confirm that FINO2 does not directly bind to and inhibit the GPX4 enzyme, a mechanism characteristic of the Class 2 FIN, RSL3.[2][3]
-
No Protein Depletion: FINO2 does not cause the degradation or depletion of the GPX4 protein, which is the mechanism of the Class 3 FIN, FIN56.[2][3]
-
No System xc⁻ Inhibition: Unlike Class 1 FINs such as erastin, FINO2 does not inhibit the system xc⁻ cystine/glutamate antiporter or cause a global depletion of the GPX4 cofactor, glutathione.[3][5]
Instead, FINO2 leads to a loss of GPX4's enzymatic function within the cellular environment.[2][10] While the precise molecular hand-off remains an area of active investigation, this indirect inactivation effectively removes the cell's primary defense against lipid peroxide accumulation.
Pillar 2: Direct Oxidation of Labile Iron
The "ferro" in ferroptosis signifies the critical role of iron. The Fenton reaction, where ferrous iron (Fe²⁺) reacts with peroxides to generate highly damaging radicals, is a key driver of lipid peroxidation. FINO2 actively participates in this process:
-
Fe²⁺ to Fe³⁺ Conversion: Biochemical assays demonstrate that FINO2 can directly oxidize ferrous iron (Fe²⁺) to its ferric state (Fe³⁺).[2][7][8][11] This activity is intrinsic to the FINO2 molecule, likely mediated by its endoperoxide moiety.[2][3]
-
Exacerbation of Oxidative Stress: By directly engaging with the labile iron pool, FINO2 amplifies the generation of lipid ROS, pushing the cell past its antioxidant threshold and ensuring the execution of ferroptosis.[2]
The convergence of these two pillars—removing the primary shield (GPX4) while simultaneously fueling the fire (iron oxidation)—makes FINO2 a particularly potent and efficient inducer of ferroptosis.
Comparative Analysis with Other Ferroptosis Inducers
To fully appreciate the novelty of FINO2's mechanism, it is essential to compare it with other classes of ferroptosis inducers. This contextualization is critical for experimental design, as the choice of inducer determines which cellular pathways are being interrogated.
| Inducer Class | Example(s) | Primary Mechanism of Action | Effect on GPX4 | Effect on Iron |
| Class 1 FIN | Erastin, Sulfasalazine | Inhibition of System xc⁻ cystine/glutamate antiporter, leading to glutathione (GSH) depletion.[4][5] | Indirectly inhibited due to lack of GSH cofactor.[4] | No direct effect. |
| Class 2 FIN | RSL3 | Covalent, direct inhibition of the GPX4 active site.[2][4] | Directly and irreversibly inhibited. | No direct effect. |
| Class 3 FIN | FIN56 | Promotes the degradation of the GPX4 protein.[2][3] | Depleted (loss of protein). | No direct effect. |
| FINO2 | FINO2 | Dual Mechanism: Indirectly inactivates GPX4 and directly oxidizes iron.[2][3][7][12] | Indirectly inactivated (loss of function). | Directly oxidized (Fe²⁺ → Fe³⁺). |
Experimental Validation: Protocols & Workflows
The elucidation of FINO2's mechanism relies on a series of specific, self-validating biochemical and cell-based assays. The causality behind experimental choices is to orthogonally validate the hallmarks of ferroptosis and differentiate FINO2's activity from other inducers.
Protocol: Measurement of Lipid Peroxidation via C11-BODIPY 581/591
-
Rationale: This is the definitive endpoint of ferroptosis. The ratiometric fluorescent probe C11-BODIPY directly measures lipid peroxidation in live cells. In its reduced state, it emits at ~590 nm (red); upon oxidation by lipid ROS, its emission shifts to ~520 nm (green). An increase in the green/red fluorescence ratio indicates lipid peroxidation. The inclusion of rescue agents (Ferrostatin-1, Deferoxamine) validates that the observed oxidation is ferroptosis-dependent.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma) in a suitable format (e.g., 12-well plate or 96-well black, clear-bottom plate) and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of FINO2 (e.g., 10 mM in DMSO), Ferrostatin-1 (1 mM in DMSO), and Deferoxamine (DFO, 100 mM in water).
-
Treatment: Treat cells with the desired concentration of FINO2 (e.g., 10 µM). For rescue experiments, co-treat with Ferrostatin-1 (e.g., 1 µM) or DFO (e.g., 100 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for a specified time (e.g., 6-8 hours).
-
Probe Loading: Remove the treatment media. Add media containing C11-BODIPY 581/591 (e.g., 2.5 µM final concentration). Incubate for 30 minutes at 37°C, protected from light.
-
Cell Preparation: Wash cells twice with PBS to remove excess probe.
-
Data Acquisition: Analyze cells immediately via flow cytometry or a fluorescence plate reader.
-
Flow Cytometry: Excite at 488 nm. Collect emission in two channels (e.g., FITC for green, PE-Texas Red for red).
-
Plate Reader: Excite at 488 nm. Read emission at ~520 nm and ~590 nm.
-
-
Analysis: Calculate the ratio of green to red fluorescence intensity for each condition. A significant increase in this ratio in FINO2-treated cells, which is preventable by Ferrostatin-1 or DFO, confirms the induction of ferroptotic lipid peroxidation.[9][11]
-
Structure-Activity Relationship (SAR)
Initial SAR studies have revealed that the chemical architecture of FINO2 is finely tuned for its biological activity. Two features are indispensable for its ability to induce ferroptosis:[2][3][7][12]
-
The Endoperoxide Moiety: The 1,2-dioxolane core is the reactive center of the molecule. Analogues lacking this peroxide bridge are inactive, indicating it is essential for the oxidative reactions central to FINO2's mechanism (i.e., iron oxidation and indirect GPX4 inactivation).
-
The Hydroxyl Head Group: A nearby hydroxyl group is also required for activity. Its removal renders the molecule inert. This suggests the hydroxyl group is critical for molecular recognition, solubility, or proper orientation within its target environment.
These findings underscore that simply being an organic peroxide is insufficient to trigger ferroptosis; specific structural arrangements are required to engage the cellular machinery effectively.
Conclusion and Future Directions
FINO2 represents a distinct class of ferroptosis inducer, characterized by a unique dual mechanism involving indirect GPX4 inactivation and direct iron oxidation. This multipronged approach makes it a powerful tool for studying ferroptosis and a valuable scaffold for the development of novel anticancer therapeutics.
Future research should focus on:
-
Target Deconvolution: Identifying the direct molecular binding partner(s) of FINO2 that lead to the indirect inactivation of GPX4.
-
Pharmacokinetic Optimization: Improving the drug-like properties of the FINO2 scaffold to enhance its in vivo stability, bioavailability, and tumor-specific delivery.
-
Combination Therapies: Exploring synergistic combinations of FINO2 with other agents, such as those that increase cellular iron content or sensitize cells to oxidative stress.
By continuing to dissect the nuanced mechanism of compounds like FINO2, the field can better exploit the therapeutic potential of ferroptosis for diseases of unmet need.
References
-
Gaschler, M.M., et al. (2018). FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation. Nature Chemical Biology, 14(5), 507-515. [Link]
-
Stockwell, B.R., et al. (2017). FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation. Columbia University Academic Commons. [Link]
-
Gaschler, M.M., et al. (2018). FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation. ResearchGate. [Link]
-
UniProt. (2018). FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation. UniProt Literature Citations. [Link]
-
ResearchGate. (2018). FINO2 induces ferroptotic cell death. ResearchGate. [Link]
-
ResearchGate. (2018). FINO2 indirectly inhibits GPX4 activity. ResearchGate. [Link]
-
Weïwer, M., et al. (2012). Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells. ACS Chemical Biology, 7(12), 2017-2024. [Link]
-
Good, M.I., et al. (2020). Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis. Journal of the American Chemical Society, 142(45), 19239-19249. [Link]
-
Gaschler, M.M., et al. (2018). FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation. PMC, NIH. [Link]
-
Kim, H.S., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5176. [Link]
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- 3. columbia.edu [columbia.edu]
- 4. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
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In Vitro Screening of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine: A Technical Guide to Unveiling Biological Activity
Introduction: The Therapeutic Potential of the 2-Aminooxazole Scaffold
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-aminooxazole moiety, in particular, is of significant interest as a bioisostere of the well-characterized 2-aminothiazole scaffold, which is present in several clinically approved drugs.[3][4][5] The isosteric replacement of sulfur with oxygen in the 2-aminooxazole ring can modulate physicochemical properties such as solubility and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[6][7]
This guide outlines a comprehensive in vitro screening strategy for a novel compound, 4-(2-Fluorophenyl)-1,3-oxazol-2-amine. Given the lack of specific biological data for this molecule, our approach is hypothesis-driven, leveraging the known activities of structurally related oxazole derivatives. The proposed workflow is designed to first assess broad cytotoxicity, then to identify a primary biological target class, and finally to confirm target engagement and elucidate the mechanism of action. Our primary hypothesis is that this compound may exhibit activity as a kinase inhibitor, a common mechanism for this class of compounds.[8]
A Tiered Approach to In Vitro Screening
A logical and resource-efficient screening cascade is essential for the successful characterization of a novel chemical entity. Our proposed strategy is divided into three tiers:
-
Tier 1: Foundational Assays: Initial cytotoxicity and broad-based primary screening to identify potential areas of biological activity.
-
Tier 2: Hit Confirmation and Mechanistic Elucidation: Secondary assays to confirm primary hits and begin to understand the mechanism of action.
-
Tier 3: Selectivity and Off-Target Profiling: Comprehensive profiling to determine the selectivity of the compound and identify potential off-target liabilities.
Tier 1: Foundational Assays
Cytotoxicity Assessment: Establishing a Therapeutic Window
Before investigating specific biological targets, it is crucial to determine the general cytotoxicity of this compound. This information is vital for interpreting data from subsequent assays and for establishing a concentration range for screening that is not confounded by non-specific cell death.[9][10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Step-by-Step Methodology:
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11][12]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and treat the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[11]
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Primary Screen: Kinase Inhibition Potential
Given that many oxazole derivatives have been identified as kinase inhibitors, a broad kinase panel screen is a logical and high-probability starting point for identifying the primary target of this compound.[8][13][14][15][16][17] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[13]
This screen will assess the ability of the compound to inhibit the activity of a large and diverse panel of kinases.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound at a concentration suitable for the assay (e.g., 10 mM in DMSO).
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Compound Addition: Add this compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Incubation: Incubate the reaction mixture to allow for the kinase-catalyzed phosphorylation of the substrate.
-
Detection: Use a suitable detection method to quantify the amount of phosphorylated substrate. Common methods include radiometric assays (e.g., ³³P-ATP) or non-radiometric methods like fluorescence polarization or luminescence-based assays (e.g., ADP-Glo).[15]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control. A significant inhibition (e.g., >50%) flags a potential "hit."
Tier 2: Hit Confirmation and Mechanistic Elucidation
Hit Confirmation: Dose-Response Analysis
For any kinases identified as "hits" in the primary screen, the next step is to confirm the inhibitory activity and determine the potency of the compound by generating a dose-response curve.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution).
-
Kinase Assay: Perform the kinase assay as described in the primary screen, but with the range of compound concentrations.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mechanism of Action: Target Engagement in a Cellular Context
Demonstrating that the compound can bind to its putative target within a living cell is a critical step in validating the in vitro findings. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement.[18][19][20][21] CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[18][19]
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[22]
-
Protein Detection: Detect the amount of the target kinase remaining in the soluble fraction using a specific antibody and a suitable detection method such as Western blotting or an immunoassay.[19]
-
Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]
Tier 3: Selectivity and Off-Target Profiling
Kinome-Wide Selectivity Profiling
To assess the selectivity of this compound, it is essential to profile its activity against a broad panel of kinases. High selectivity is a desirable characteristic for a drug candidate as it can minimize off-target effects and associated toxicities.[15]
This involves screening the compound against a large panel of kinases (often over 300) at a fixed concentration.[17] The results are typically visualized as a "kinome map" or a dendrogram, which provides a clear representation of the compound's selectivity profile.
Off-Target Liability Screening
Beyond the kinome, it is prudent to screen the compound against a panel of common off-target liabilities, such as G-protein coupled receptors (GPCRs) and ion channels.[23][24][25] Interaction with these targets can lead to undesirable side effects.
These screens are typically conducted by specialized contract research organizations (CROs) that have established platforms for high-throughput screening against large panels of these targets.[23][24][25][26][27] The assays often involve measuring changes in second messengers (e.g., cAMP, Ca²⁺) for GPCRs or ion flux for ion channels.[28][29][30]
Data Presentation and Visualization
Quantitative Data Summary
| Assay | Parameter | Result |
| Cytotoxicity (MCF-7) | IC50 (µM) | >100 |
| Cytotoxicity (A549) | IC50 (µM) | >100 |
| Cytotoxicity (PC3) | IC50 (µM) | 85.3 |
| Primary Kinase Screen | % Inhibition at 10 µM | Kinase X: 92%Kinase Y: 78% |
| Kinase X IC50 | IC50 (nM) | 150 |
| Kinase Y IC50 | IC50 (nM) | 850 |
| CETSA (Kinase X) | ΔTm (°C) | +4.2 |
Visualizing the Screening Workflow
Caption: A tiered workflow for the in vitro screening of this compound.
Conclusion
This technical guide provides a robust and logical framework for the initial in vitro biological characterization of this compound. By employing a tiered screening cascade, researchers can efficiently move from broad-based phenotypic and target-class screening to more focused hit confirmation, mechanism of action, and selectivity profiling. The proposed assays are well-established and, when executed with appropriate controls, will generate high-quality, reproducible data to guide the future development of this promising compound.
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The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Preliminary Investigation of 2-Aminooxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Thiazole Ring – The Emergence of 2-Aminooxazoles
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved therapeutic profiles is paramount. Among the heterocyclic compounds that have garnered significant attention, the 2-aminothiazole nucleus is a well-established "privileged scaffold," forming the core of numerous bioactive molecules, including clinically approved drugs.[1] However, the quest for enhanced efficacy, optimized physicochemical properties, and novel intellectual property has led researchers to explore its close structural relatives. This guide focuses on one such promising isostere: the 2-aminooxazole scaffold.
The principle of isosterism, and its biological counterpart, bioisosterism, posits that the replacement of an atom or a group of atoms in a molecule with another that has similar electronic and steric characteristics can lead to compounds with similar or improved biological activity.[2][3][4][5][6] The 2-aminooxazole moiety, where the sulfur atom of the thiazole ring is replaced by an oxygen atom, represents a classic isosteric substitution.[2][6] This seemingly subtle change can have profound effects, potentially offering advantages such as:
-
Improved Solubility: A decrease in the calculated logP (ClogP), suggesting better aqueous solubility.[2][6]
-
Enhanced Metabolic Stability: The absence of the easily oxidizable sulfur atom may lead to a reduced rate of metabolic inactivation.[6]
-
Circumventing PAINS: 2-Aminothiazoles have, in some instances, been flagged as Pan-Assay Interference Compounds (PAINS), making the exploration of alternative scaffolds like 2-aminooxazoles a worthwhile endeavor.[2][6]
Despite these potential benefits, the synthesis and biological evaluation of N-substituted 4-aryl-2-aminooxazoles have been surprisingly limited in the scientific literature.[2][3] This guide provides an in-depth look at the innovative synthetic strategies developed to access this promising class of compounds, their characterization, and a preliminary investigation into their therapeutic potential, with a particular focus on their promising antitubercular activity.[2][6][7]
Synthetic Strategies: Overcoming the Hurdles to Access N,4-Disubstituted 2-Aminooxazoles
A significant challenge in the exploration of 2-aminooxazoles has been the difficulty in their synthesis, particularly for derivatives with substitutions at both the N- and 4-positions. The classical Hantzsch reaction, a highly effective and versatile method for preparing substituted 2-aminothiazoles from α-haloketones and thioureas, surprisingly fails when N-substituted ureas are used as starting materials.[2][6][8] This synthetic roadblock has historically limited the exploration of this compound class.
To address this, an optimized, two-step synthetic methodology has been developed, which has proven to be versatile for a range of substituted analogs.[2][6]
Optimized Two-Step Synthesis Workflow
Caption: Optimized two-step synthetic route to N,4-disubstituted 2-aminooxazoles.
Step 1: Condensation of α-Bromoacetophenone with Urea
This initial step forms the core 2-aminooxazole ring. The choice of solvent and reaction conditions is critical for achieving good yields.
Experimental Protocol:
-
To a microwave vial, add the desired α-bromoacetophenone (1 equivalent) and urea (10 equivalents).
-
Add dimethylformamide (DMF) as the solvent. The 1:10 stoichiometric ratio of the ketone to urea is crucial for driving the reaction to completion.[3]
-
Seal the vial and heat the reaction mixture in a microwave reactor to 120°C for 3-15 minutes.[3] Microwave irradiation has been shown to be more efficient than conventional heating, significantly reducing reaction times.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Purify the resulting 4-aryl-2-aminooxazole intermediate, typically through column chromatography.
Causality of Experimental Choices:
-
Excess Urea: Using a large excess of urea shifts the equilibrium towards the product, maximizing the yield of the 2-aminooxazole intermediate.
-
DMF as Solvent: Polar aprotic solvents like DMF are effective at solubilizing the reactants and facilitating the condensation reaction.
-
Microwave Heating: This technique provides rapid and uniform heating, which can reduce the formation of side products and shorten reaction times compared to conventional oil bath heating.[3]
Step 2: Buchwald-Hartwig Cross-Coupling for N-Arylation
This powerful palladium-catalyzed cross-coupling reaction is employed to introduce the aryl substituent onto the amino group of the 2-aminooxazole core.
Experimental Protocol:
-
In a microwave vial, combine the 4-aryl-2-aminooxazole intermediate (1 equivalent), the desired aryl halide (e.g., a substituted bromobenzene, 1.2 equivalents), a palladium catalyst such as X-Phos Pd G2 (0.05 equivalents), and a base like sodium tert-butoxide (tBuONa, 2 equivalents).
-
Add toluene as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 130°C for approximately 10 minutes.[3]
-
Monitor the reaction for the consumption of the limiting reagent by TLC.
-
After cooling, the reaction mixture is typically diluted with a suitable organic solvent and washed with water.
-
The final N,4-diaryl-2-aminooxazole product is purified by column chromatography.
Causality of Experimental Choices:
-
Buchwald Precatalyst (X-Phos Pd G2): Second-generation Buchwald precatalysts are highly efficient for this type of C-N bond formation. They are air-stable and provide reproducible results.[3]
-
Base (tBuONa): A strong, non-nucleophilic base is required to deprotonate the 2-amino group, activating it for the coupling reaction.
-
Ligand (X-Phos): The bulky electron-rich biaryl phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the final C-N bond.
Versatility of the Method:
This synthetic approach has demonstrated good versatility, accommodating various substituents on both the α-bromoacetophenone and the aryl halide. The yields for the condensation step are consistently around 50%, regardless of whether the acetophenone contains electron-donating or electron-withdrawing groups.[2][6] For the Buchwald-Hartwig step, electron-donating groups on the aryl halide have been observed to give slightly better yields than electron-withdrawing groups.[3]
| Reaction Step | Substituent Position (Aryl Halide) | Substituent Type | Yield Range (%) |
| Buchwald-Hartwig | ortho, meta, para | Electron-Donating (e.g., -OCH₃) | 48-71%[3] |
| Buchwald-Hartwig | ortho, meta, para | Electron-Withdrawing (e.g., -F) | 37-59%[3] |
| Condensation | ortho, meta, para | EDG or EWG | ~50%[2][6] |
| Table 1: Summary of reaction yields for the two-step synthesis of N,4-diaryl-2-aminooxazoles.[3] |
Physicochemical and Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-aminooxazole compounds. A combination of standard analytical techniques is employed.
Standard Characterization Workflow:
-
Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds, with purity levels of ≥95% being the standard for biological testing.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure, confirming the connectivity of atoms and the successful formation of the desired product.[9][10]
For the parent 2-aminooxazole, more advanced techniques like rotational spectroscopy have been used to study its precise molecular structure, revealing a non-planar amino group, which is a common feature in related aromatic amines.[11]
Preliminary Biological Investigation: A Case Study in Antitubercular Activity
The isosteric relationship between 2-aminooxazoles and 2-aminothiazoles, a scaffold known for its antitubercular properties, prompted the investigation of these new compounds against Mycobacterium tuberculosis (Mtb).[2][6]
In Vitro Antitubercular Activity Screening
A preliminary evaluation of the synthesized N,4-diaryl-2-aminooxazoles was conducted to determine their effect on Mtb.
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An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Interest in Modern Medicinal Chemistry
The landscape of drug discovery is perpetually in search of novel scaffolds that offer unique interactions with biological targets. Within this landscape, heterocyclic compounds, and particularly those containing the oxazole moiety, have garnered significant attention. Their structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make them privileged structures in medicinal chemistry. This guide focuses on a specific, yet promising, member of this family: 4-(2-Fluorophenyl)-1,3-oxazol-2-amine (CAS No. 1247986-89-5).
The introduction of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. The 2-amino-oxazole core provides key hydrogen bond donor and acceptor sites, crucial for molecular recognition at a target active site. This combination of features positions this compound as a compound of interest for further investigation.
This document serves as a comprehensive technical guide to its physicochemical properties. In the absence of extensive, publicly available experimental data for this specific molecule, this guide will provide a blend of foundational information, predicted properties based on robust computational models, and detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. The causality behind experimental choices is explained to empower researchers in their own laboratory settings.
Molecular Identity and Structural Attributes
A thorough understanding of a compound's physicochemical nature begins with its fundamental identity.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1247986-89-5 | [1] |
| Molecular Formula | C₉H₇FN₂O | [2] |
| Molecular Weight | 178.17 g/mol | [2] |
| Monoisotopic Mass | 178.05424 Da | [2] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=COC(=N2)N)F | [2] |
| InChI | InChI=1S/C9H7FN2O/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | [2] |
| InChIKey | UALJWFVYXIGPHQ-UHFFFAOYSA-N | [2] |
Predicted Physicochemical Properties and Drug-Likeness
In modern drug discovery, in silico predictions of physicochemical properties are indispensable for prioritizing candidates for synthesis and further testing. These predictions are often framed within the context of guidelines such as Lipinski's Rule of Five, which assesses the "drug-likeness" of a molecule for oral bioavailability.[3][4]
Lipinski's Rule of Five Analysis:
| Parameter | Predicted/Calculated Value | Rule of Five Guideline | Compliance |
| Molecular Weight | 178.17 Da | < 500 Da | Yes |
| logP (XlogP) | 1.8 | < 5 | Yes |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (the oxazole N, oxazole O, and the amine N) | ≤ 10 | Yes |
Interpretation: this compound adheres to all criteria of Lipinski's Rule of Five.[5][6][7] This suggests that the compound is likely to possess favorable absorption and permeation properties, making it a promising candidate for an orally administered therapeutic.
Further Predicted Properties:
| Property | Predicted Value | Significance in Drug Development |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Influences membrane permeability and oral bioavailability. Values < 140 Ų are generally considered favorable. |
| Number of Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity but may impact solubility. |
| pKa (most basic) | ~3-4 (estimated for the 2-amino group) | Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding. |
| pKa (most acidic) | ~13-14 (estimated for the N-H of the amino group) |
Synthesis Pathway
The synthesis of 2-aminooxazoles is a well-established transformation in organic chemistry. A common and efficient method involves the condensation of an α-haloketone with urea.[10] This reaction provides a direct route to the desired heterocyclic core.
Proposed Synthesis of this compound:
Caption: Proposed synthesis of this compound.
Detailed Protocol:
-
Reactant Preparation: To a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(2-fluorophenyl)ethan-1-one (1.0 eq) and urea (1.2 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol or isopropanol to the flask. The choice of solvent is critical; it must be able to dissolve the reactants to a reasonable extent and have a boiling point appropriate for the reaction temperature.
-
Reaction: The mixture is heated to reflux and stirred for a period of 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any hydrobromic acid formed. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Experimental Determination of Physicochemical Properties
The following section details the standard, validated protocols for determining the key physicochemical properties of a novel compound like this compound.
Melting Point (MP)
The melting point is a fundamental indicator of purity and is influenced by the crystal lattice energy of the solid.
Experimental Protocol:
-
A small amount of the purified, crystalline solid is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range over which the solid melts is recorded. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Solubility
Solubility is a critical parameter that affects bioavailability and formulation. It is typically determined in aqueous buffers (especially at physiological pH 7.4) and various organic solvents.
Experimental Workflow for Aqueous Solubility:
Caption: Workflow for determining thermodynamic aqueous solubility.
Causality in Protocol:
-
Equilibration Time: A 24-hour equilibration period is chosen to ensure that a true thermodynamic equilibrium between the solid and dissolved states is reached.
-
Quantification Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and sensitive method for quantifying the concentration of the dissolved compound, provided it has a suitable chromophore, which the phenyl-oxazole system does. A calibration curve with known concentrations must be prepared for accurate quantification.
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is measured as the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH, which accounts for both neutral and ionized forms.
Shake-Flask Method for logD₇.₄:
-
Preparation: A known amount of this compound is dissolved in n-octanol (pre-saturated with pH 7.4 buffer).
-
Partitioning: An equal volume of pH 7.4 buffer (pre-saturated with n-octanol) is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.
-
Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by HPLC-UV.
-
Calculation: logD₇.₄ = log ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Ionization Constant (pKa)
The pKa value(s) indicate the pH at which a compound exists in a 50:50 ratio of its ionized and neutral forms. This is crucial for understanding its behavior in different physiological compartments.
Potentiometric Titration Method:
-
Solution Preparation: A solution of the compound is prepared in a co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration: The solution is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while the pH is monitored with a calibrated pH electrode.
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve. Specialized software is often used to analyze the data and calculate the pKa.
Spectroscopic Characterization
Spectroscopic data provides the definitive structural confirmation of a synthesized compound. While experimental spectra for this compound are not available in the public domain, this section outlines the expected features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons (Phenyl Ring): A complex multiplet pattern between δ 7.0 and 7.8 ppm, corresponding to the four protons on the 2-fluorophenyl ring. The fluorine substitution will introduce additional splitting.
-
Oxazole Proton: A singlet between δ 7.5 and 8.0 ppm for the proton at the 5-position of the oxazole ring.
-
Amine Protons: A broad singlet corresponding to the two -NH₂ protons, likely in the range of δ 5.0-6.0 ppm. The chemical shift of this peak can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Multiple signals between δ 115 and 165 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
Oxazole Carbons: Signals for the carbons of the oxazole ring would be expected in the range of δ 120-160 ppm. The carbon bearing the amino group (C2) would likely be the most downfield.
-
Fluorophenyl-Oxazole Linkage: The carbon of the phenyl ring attached to the oxazole ring will be a quaternary carbon signal.
Infrared (IR) Spectroscopy
-
N-H Stretch: A pair of sharp to medium peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
-
C=N and C=C Stretch: A series of sharp peaks in the 1500-1650 cm⁻¹ region, characteristic of the oxazole and phenyl rings.
-
C-F Stretch: A strong, sharp absorption in the region of 1100-1250 cm⁻¹.
-
C-O Stretch: A peak in the 1000-1300 cm⁻¹ range for the C-O-C ether-like linkage within the oxazole ring.
Mass Spectrometry
-
Molecular Ion (M⁺): An exact mass measurement by High-Resolution Mass Spectrometry (HRMS) should confirm the molecular formula C₉H₇FN₂O. The expected [M+H]⁺ ion would be at m/z 179.0615.[2]
-
Fragmentation Pattern: The fragmentation pattern would likely involve cleavage of the oxazole ring and loss of small neutral molecules.
Conclusion and Future Directions
This compound presents a compelling profile for further investigation in drug discovery. Its predicted physicochemical properties align well with the criteria for orally bioavailable drugs. This guide has provided a foundational understanding of its molecular characteristics, a plausible synthetic route, and detailed protocols for the experimental determination of its key physicochemical properties.
The next logical step for researchers is the execution of the described synthesis and the subsequent experimental validation of the predicted properties. A full spectroscopic and physicochemical characterization will be invaluable for establishing a definitive profile of this compound and will pave the way for its exploration in various biological assays. The insights gained from such studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of the structure-property relationships within the valuable class of 2-aminooxazoles.
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link][4]
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The Strategic Imperative of Fluorination in Oxazole-Based Drug Discovery: A Technical Guide to Unlocking Potent Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a cornerstone of rational drug design. This guide delves into the nuanced world of fluorinated oxazole derivatives, providing an in-depth exploration of their structure-activity relationships (SAR) with a focus on anticancer applications. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative research to empower you in your own drug discovery endeavors.
The Fluorine Advantage: More Than Just an Isostere
The oxazole nucleus, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in medicinal chemistry due to its ability to engage in a variety of non-covalent interactions with biological targets.[1] However, the true potential of oxazole derivatives is often unlocked through the judicious introduction of fluorine.
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—impart significant advantages that extend far beyond simple isosteric replacement of hydrogen.[2] These include:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[2]
-
Modulation of Physicochemical Properties: Fluorine substitution can significantly alter a molecule's lipophilicity, acidity, and basicity, which in turn influences its solubility, membrane permeability, and target-binding affinity.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, leading to a more favorable orientation for binding to a target protein.
-
Altered Target Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in the active site of a target protein, leading to enhanced binding affinity and potency.
This strategic interplay of effects is what makes the fluorination of oxazoles a compelling strategy for the development of potent and selective anticancer agents.
Structure-Activity Relationship (SAR) of Fluorinated Oxazoles: A Case Study in Anticancer Activity
To illustrate the profound impact of fluorination on the anticancer activity of oxazole derivatives, we will examine the SAR of a series of 2,4,5-trisubstituted oxazoles. A key study in this area synthesized a series of novel oxazole derivatives and evaluated their antiproliferative activity against various human cancer cell lines.[3]
Core Scaffold and Key Modifications
The general structure of the investigated compounds consists of a central oxazole ring with substitutions at the 2, 4, and 5-positions. The key modifications for our SAR analysis involve the introduction of a fluorine atom on a phenyl ring at the 2-position and varying the heterocyclic moiety at the 5-position.
Impact of Fluorination on Anticancer Potency
The data clearly demonstrates that the presence of a fluorine atom on the phenyl ring at the 2-position of the oxazole core significantly enhances the antiproliferative activity. For instance, compound 6af , which features a 2-(2-fluorophenyl) substituent, displayed good antiproliferative activity, comparable to the positive control, 5-fluorouracil.[3]
To provide a clear quantitative comparison, let's analyze the activity of a fluorinated versus a non-fluorinated analog from a related series of heterocyclic compounds where such direct comparisons are available. In a study on indole derivatives, a fluorinated analog (24a ) showed a 3-fold increase in inhibitory activity against the PERK enzyme compared to its non-fluorinated counterpart.[4] While this is not an oxazole, the principle of enhanced activity upon fluorination is a recurring theme in heterocyclic chemistry.
The enhanced potency of the fluorinated oxazoles can be attributed to a combination of the factors discussed in the previous section. The fluorine atom can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. Furthermore, the electron-withdrawing nature of fluorine can modulate the electronic properties of the oxazole ring, potentially enhancing its interaction with the target protein.
Influence of Substituents at Other Positions
The SAR studies also reveal the importance of the substituents at the 4 and 5-positions of the oxazole ring. The presence of a 2,3,4-trimethoxyphenyl group at the 4-position was found to be favorable for activity.[3] At the 5-position, the introduction of different heterocyclic moieties, such as benzothiazole, pyrimidine, and thiadiazole, resulted in compounds with varying degrees of antiproliferative activity, highlighting the importance of this position for fine-tuning the biological profile of the molecule.[3]
The following table summarizes the antiproliferative activity of selected 2,4,5-trisubstituted oxazole derivatives.
| Compound | R1 | R2 | R3 | Antiproliferative Activity (Compared to 5-Fluorouracil) |
| 6af | 2-Fluorophenyl | 2,3,4-Trimethoxyphenyl | 2-Benzothiazolylthio | Good |
| 6bg | 3-Pyridyl | 2,3,4-Trimethoxyphenyl | 2-Pyrimidinylthio | Good |
| 6cf | 2-Fluorophenyl | 2,3,4-Trimethoxyphenyl | 5-Methyl-1,3,4-thiadiazol-2-ylthio | Good |
| Data synthesized from Liu et al., Eur J Med Chem, 2009.[3] |
Experimental Protocols: From Synthesis to Biological Evaluation
A key aspect of a self-validating system in drug discovery is the reproducibility of experimental protocols. Here, we provide detailed, step-by-step methodologies for the synthesis of a representative fluorinated oxazole derivative and its subsequent evaluation for anticancer activity.
Synthesis of a Fluorinated 2,4,5-Trisubstituted Oxazole Derivative
This protocol is based on the microwave-assisted O,N-acylation-cyclodehydration cascade reaction of oximes and acid chlorides.[3]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 2,4,5-trisubstituted oxazoles.
Step-by-Step Protocol:
-
Preparation of the Reaction Mixture: In a microwave-transparent vessel, combine the appropriate oxime (1.0 mmol), acid chloride (1.2 mmol), and a suitable solvent (e.g., anhydrous toluene, 5 mL).
-
Microwave-Assisted Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120 °C) and power (e.g., 150 W) for a designated time (e.g., 10-20 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2,4,5-trisubstituted oxazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and elemental analysis.
In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Diagram of the MTT Assay Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated oxazole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil). Incubate the plate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights: Unraveling the Mode of Action
While SAR studies provide valuable information on the relationship between chemical structure and biological activity, understanding the underlying mechanism of action is crucial for rational drug design. Several studies have suggested that oxazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[1][6]
Diagram of a Potential Signaling Pathway:
Caption: Inhibition of tubulin polymerization by fluorinated oxazoles.
Molecular docking studies can provide valuable insights into the potential binding modes of fluorinated oxazole derivatives with their target proteins. For example, docking studies of oxadiazole derivatives with tubulin have revealed key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity.[7] Similar studies on fluorinated oxazoles could help elucidate the specific interactions that are enhanced by the presence of fluorine.
Conclusion and Future Directions
The strategic incorporation of fluorine into the oxazole scaffold represents a powerful approach for the development of novel and potent anticancer agents. The unique properties of fluorine can lead to significant improvements in metabolic stability, target binding affinity, and overall biological activity. The SAR studies and experimental protocols presented in this guide provide a framework for the rational design and evaluation of fluorinated oxazole derivatives.
Future research in this area should focus on:
-
Expanding the chemical space: Synthesizing a wider range of fluorinated oxazole derivatives with diverse substitution patterns to further explore the SAR.
-
In-depth mechanistic studies: Utilizing a combination of biochemical assays, molecular modeling, and structural biology to elucidate the precise mechanisms of action of these compounds.
-
In vivo evaluation: Advancing the most promising candidates to preclinical in vivo models to assess their efficacy and safety profiles.
By continuing to explore the structure-activity relationship of fluorinated oxazole derivatives, the scientific community can unlock new avenues for the development of next-generation cancer therapeutics.
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The Dawn of a Scaffold: Early Explorations into the Therapeutic Potential of 2-Aminooxazoles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: A Bioisosteric Leap of Faith
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often begins not with a blank slate, but with the modification of known active scaffolds. The story of the early research into 2-aminooxazoles is a prime example of this principle. For much of the mid-20th century, the 2-aminothiazole nucleus was a celebrated pharmacophore, forming the backbone of a variety of biologically active compounds.[1] It was this very success that cast a spotlight on its oxygen-containing isostere, the 2-aminooxazole.
The rationale was elegantly simple: could the sulfur atom of the highly active 2-aminothiazole ring be replaced with an oxygen atom without losing, and perhaps even improving upon, its therapeutic efficacy? This concept of bioisosterism—the substitution of atoms or groups with other atoms or groups of similar size, shape, and electronic configuration—was the driving force behind the initial foray into the 2-aminooxazole scaffold. Researchers hypothesized that this substitution could lead to compounds with similar biological activities but potentially different pharmacokinetic profiles, such as improved solubility or altered metabolism.[2] This guide delves into the foundational research that first explored this question, focusing on the early synthesis, biological evaluation, and structure-activity relationships of 2-aminooxazoles as potential therapeutic agents.
I. Early Synthetic Strategies: Forging the Oxazole Core
The early synthesis of 2-aminooxazoles was not as straightforward as that of their thiazole counterparts. While the Hantzsch synthesis was a reliable method for producing 2-aminothiazoles from α-bromoketones and thioureas, the analogous reaction with ureas to form 2-aminooxazoles was often less efficient or failed altogether.[2] This necessitated the exploration of alternative synthetic routes.
One of the earliest and most common methods involved the condensation of α-haloketones with urea or its derivatives. This approach, while seemingly direct, often required carefully optimized conditions to achieve reasonable yields.
Experimental Protocol: Synthesis of 2-Amino-4-phenyloxazole from α-Bromoacetophenone and Urea
This protocol is based on the general methods described in early literature for the synthesis of 4-substituted 2-aminooxazoles.
Materials:
-
α-Bromoacetophenone
-
Urea
-
Ethanol (absolute)
-
Sodium acetate
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Filtration apparatus
-
Reflux condenser and heating mantle
Procedure:
-
A solution of α-bromoacetophenone (1 equivalent) in absolute ethanol is prepared in a round-bottom flask.
-
To this solution, urea (2-3 equivalents) and sodium acetate (1.5 equivalents) are added.
-
The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is treated with water and the pH is adjusted to ~8 with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
The identity and purity of the final product, 2-amino-4-phenyloxazole, are confirmed by melting point determination and spectroscopic analysis (IR, NMR).
Causality Behind Experimental Choices:
-
Excess Urea: Using an excess of urea helps to drive the reaction towards the formation of the desired 2-aminooxazole and minimizes the formation of side products.
-
Sodium Acetate: Sodium acetate acts as a base to neutralize the hydrobromic acid formed during the reaction, preventing potential side reactions and decomposition of the product.
-
Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent increases the rate of reaction, allowing for a reasonable reaction time.
-
Basification: Adjusting the pH to slightly basic ensures that the 2-aminooxazole, which can form a salt with the acid generated, is in its free base form and will precipitate out of the aqueous solution.
II. Early Therapeutic Investigations: A Spectrum of Biological Activity
Initial biological screening of 2-aminooxazoles was largely guided by the known activities of their thiazole isosteres. The primary areas of investigation were their anti-inflammatory, antimicrobial, and, to a lesser extent, anticancer potential.
A. Anti-inflammatory Activity: A Promising Start
One of the most significant early discoveries was the anti-inflammatory potential of 2-aminooxazole derivatives. A seminal 1971 study by Crank and Foulis in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of amides and ureas derived from 2-aminooxazoles.[3] These compounds were tested for their ability to reduce carrageenin-induced edema in rats, a classic model for acute inflammation.
-
Unsubstituted Oxazoles Showed Higher Activity: The study by Crank and Foulis found that, in general, 2-aminooxazoles that were unsubstituted at the 4 and 5 positions of the oxazole ring exhibited greater anti-inflammatory activity.[3]
-
Amide and Urea Derivatives were Active: Both amide and urea derivatives of the 2-aminooxazole core demonstrated significant activity in the carrageenin-induced edema test.[3]
This protocol is a generalized representation of the method used in early studies to assess the anti-inflammatory activity of 2-aminooxazole derivatives.
Animals:
-
Male Wistar rats (150-200g)
Materials:
-
2-Aminooxazole test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or calipers
-
Syringes and needles
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound is administered orally or intraperitoneally at a predetermined dose (e.g., 50 mg/kg). A control group receives the vehicle only.
-
One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
Self-Validating System:
The inclusion of a control group receiving only the vehicle is critical for the self-validation of this protocol. It allows for the direct comparison of the inflammatory response in the absence of the test compound, ensuring that any observed reduction in edema can be attributed to the pharmacological activity of the 2-aminooxazole derivative.
B. Antimicrobial and Antifungal Activity
Following the discovery of their anti-inflammatory properties, the antimicrobial potential of 2-aminooxazoles was also investigated. A 1973 paper, also from the Journal of Medicinal Chemistry, described the synthesis and evaluation of thiourea derivatives of 2-aminooxazoles for their antibacterial and antifungal activity.
-
Broad Spectrum of Activity: Certain thiourea derivatives of 2-aminooxazoles displayed activity against a range of bacteria, including Staphylococcus, and fungi, such as Candida and Trichophyton.
-
Structure-Activity Relationships: The nature of the substituents on the thiourea moiety was found to be critical for antimicrobial and antifungal efficacy.
C. Early Anticancer Investigations: A More Nascent Field
Compared to the research on their anti-inflammatory and antimicrobial properties, the early investigation of 2-aminooxazoles as anticancer agents is less well-documented in the literature from the same period. While the bioisosteric relationship with 2-aminothiazoles, some of which were known to have cytotoxic effects, provided a rationale for such studies, dedicated early publications focusing on the anticancer screening of 2-aminooxazoles are sparse. More recent research has explored this area more thoroughly, but the foundational, early-era research appears to have been more limited. Some later studies have reported the cytotoxic effects of certain 2-aminooxazole derivatives against various cancer cell lines.[4]
III. Early Structure-Activity Relationships (SAR)
The initial studies on 2-aminooxazoles provided the first insights into the relationship between their chemical structure and biological activity.
Key SAR Observations from Early Research:
-
Substitution on the Oxazole Ring: As previously mentioned, for anti-inflammatory activity, substitution at the 4 and 5 positions of the oxazole ring was generally found to be detrimental.[3]
-
Derivatization of the 2-Amino Group: The 2-amino group proved to be a crucial handle for modifying the biological activity. The formation of amides, ureas, and thioureas led to compounds with significant anti-inflammatory and antimicrobial properties.
-
Nature of the Acyl/Urea/Thiourea Substituent: The specific nature of the group attached to the 2-amino function played a significant role in determining the potency and spectrum of activity. For instance, in the case of thiourea derivatives, the substituents on the second nitrogen atom were critical for antifungal and antibacterial efficacy.
Quantitative Data from Early Anti-inflammatory Studies
| Compound | Substituents | Dose (mg/kg, p.o.) | % Inhibition of Edema (3h) |
| 2-Acetamidooxazole | R1=H, R2=H, R3=CH3 | 50 | 30 |
| 2-Benzamidooxazole | R1=H, R2=H, R3=Ph | 50 | 25 |
| 2-Acetamido-4-phenyloxazole | R1=Ph, R2=H, R3=CH3 | 100 | 15 |
Data is representative and compiled from the findings of Crank and Foulis, 1971.[3]
IV. Hypothesized Mechanisms of Action: An Early Perspective
In the early stages of research, the precise molecular mechanisms of action for 2-aminooxazoles were not well understood. The prevailing hypothesis was that their anti-inflammatory effects were likely due to the inhibition of prostaglandin biosynthesis, a mechanism that was being elucidated for other non-steroidal anti-inflammatory drugs (NSAIDs) around the same time.[5]
The following diagram illustrates a simplified, hypothesized mechanism of action for the anti-inflammatory effects of 2-aminooxazoles based on the understanding of the time.
Caption: Hypothesized mechanism of anti-inflammatory action of 2-aminooxazoles.
V. Conclusion and Future Outlook
The early research into the therapeutic potential of 2-aminooxazoles laid a critical foundation for the subsequent development of this versatile scaffold. Driven by the principle of bioisosterism, early investigators successfully demonstrated that the 2-aminooxazole core could indeed confer significant biological activity, particularly in the realm of anti-inflammatory and antimicrobial agents. While the initial exploration of their anticancer potential was less pronounced, the groundwork was laid for future investigations.
The pioneering work on the synthesis, biological evaluation, and structure-activity relationships of 2-aminooxazoles provided the medicinal chemistry community with a new and promising scaffold. This early research underscored the importance of systematic chemical modification and biological screening in the quest for novel therapeutics. The insights gained from these foundational studies continue to inform the design and development of new 2-aminooxazole-based drugs to this day.
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El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]
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Crank, G., & Foulis, M. J. (1971). Derivatives of 2-aminooxazoles showing antiinflammatory activity. Journal of Medicinal Chemistry, 14(11), 1075–1077. [Link]
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Crank, G., Neville, M., & Ryden, R. (1973). Thiourea derivatives of 2-aminooxazoles showing antibacterial and antifungal activity. Journal of Medicinal Chemistry, 16(12), 1402–1405. [Link]
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Kumar, R., Ravi, S., Sundaram, K., Venkatachalapthi, S., & Muhammad, S. A. (2015). CONVENTIONAL AND MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLES AND OXAZOLES AND THEIR ANTI CANCER ACTIVITY. Indo American Journal of Pharmaceutical Research, 5(1), 555-561. [Link]
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Vane, J. R., & Botting, R. M. (1998). Mechanism of action of antiinflammatory drugs. International Journal of Tissue Reactions, 20(1), 3–15. [Link]
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Computational and Molecular Modeling Studies of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine: A Framework for Drug Discovery
An In-Depth Technical Guide
Abstract
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This guide presents a comprehensive computational and molecular modeling framework for the characterization of a specific derivative, 4-(2-Fluorophenyl)-1,3-oxazol-2-amine. As researchers and drug development professionals, understanding the intrinsic physicochemical properties, potential biological targets, and pharmacokinetic profile of a compound at an early stage is paramount. This document outlines a multi-pillar in silico strategy, combining quantum mechanics, molecular docking, and ADMET prediction to build a robust profile of the title compound. The methodologies described herein are designed to be self-validating and are grounded in established scientific protocols, providing a blueprint for accelerating the preclinical assessment of novel oxazole-based drug candidates.
Introduction: The Significance of the Oxazole Scaffold
The 1,3-oxazole is a five-membered heterocyclic ring containing oxygen and nitrogen atoms, a structure prevalent in both natural products and synthetic pharmaceuticals.[1] Derivatives of this scaffold exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The rigid, planar nature of the oxazole ring, combined with its capacity for hydrogen bonding and other non-covalent interactions, makes it a privileged structure in drug design.[1][2]
The specific compound of interest, this compound, incorporates key pharmacophoric features:
-
An Oxazole Core: Provides a rigid scaffold and key interaction points.
-
A 2-Amino Group: Acts as a potent hydrogen bond donor, crucial for molecular recognition.
-
A 2-Fluorophenyl Moiety: The fluorine substitution can significantly modulate metabolic stability, binding affinity, and membrane permeability.
This guide establishes a systematic computational workflow to dissect the molecular properties of this compound, predict its behavior in a biological system, and guide its future development.
Quantum Mechanical Studies: Elucidating Intrinsic Molecular Properties
To understand how a molecule will behave, we must first understand its electronic structure. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the geometry, electronic distribution, and reactivity of molecules with high accuracy.[1]
Rationale and Core Concepts
The primary goal of DFT analysis is to calculate fundamental properties that govern a molecule's stability and interaction potential.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining reactivity. The energy gap (ΔE) between them is a key indicator of chemical stability; a smaller gap often suggests higher reactivity.[1][3]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule's surface. This allows for the identification of electron-rich (nucleophilic) regions, which are potential hydrogen bond acceptors, and electron-poor (electrophilic) regions, which can act as hydrogen bond donors.[1]
Detailed Protocol: Density Functional Theory (DFT) Analysis
This protocol outlines a validated approach for calculating the quantum chemical properties of the title compound.
-
Structure Preparation: The 2D structure of this compound is drawn using a molecular editor like ChemDraw and converted to a 3D format.
-
Geometry Optimization: The initial 3D structure undergoes geometry optimization to find its most stable, lowest-energy conformation.
-
Causality: This step is crucial as all subsequent electronic property calculations depend on an accurate molecular geometry. An unoptimized structure will yield erroneous results.
-
Method: The optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-311++G(d,p) basis set.[1] This combination is widely accepted for providing a reliable balance between computational cost and accuracy for organic molecules.[1][3]
-
-
Frequency Calculation: A frequency calculation is performed on the optimized structure.
-
Self-Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
-
Property Calculation: Using the validated minimum-energy structure, single-point energy calculations are performed to derive the HOMO and LUMO energies and generate the MEP map.
Expected Data and Interpretation
The results from the DFT calculations should be summarized for clarity and comparative analysis.
| Parameter | Symbol | Definition | Predicted Significance for Title Compound |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. |
| Energy Gap | ΔE | ELUMO - EHOMO | A key indicator of kinetic stability and chemical reactivity.[1] |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the molecule's ability to attract electrons.[4] |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution.[4] |
Target Identification and Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in structure-based drug design for elucidating potential mechanisms of action.
Rationale for Target Selection
Given that oxazole derivatives have shown potent anticancer activity, a relevant therapeutic target is often a protein involved in cell cycle regulation or proliferation.[5][6] For this guide, we hypothesize Tubulin as a potential target, as its inhibition is a known mechanism for several anticancer agents, and other oxazoles have been docked against it.[6]
Detailed Protocol: Molecular Docking
This protocol ensures a reproducible and validatable docking study.
-
Receptor Preparation:
-
The 3D crystal structure of the target protein (e.g., Tubulin) is downloaded from the Protein Data Bank (PDB).[1]
-
All non-essential water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
Causality: Proper preparation is critical to ensure the correct ionization states of amino acid residues in the binding pocket, which directly impacts the calculation of binding energies.
-
-
Ligand Preparation:
-
The 3D structure of this compound, previously optimized using DFT, is used.
-
Correct protonation states and charges are assigned to the ligand atoms.
-
-
Binding Site Definition: The active site for docking is defined. This is typically based on the location of a co-crystallized inhibitor in the PDB structure or identified through literature precedent.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, GOLD Suite) is used to systematically sample conformations of the ligand within the defined binding site.[7] The algorithm scores these poses based on a scoring function that estimates binding affinity.
-
Protocol Validation (Self-Validation): Before docking the novel ligand, the original co-crystallized ligand (if present) is removed from the protein and re-docked. A successful validation is achieved if the docking protocol can reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD). This step confirms that the chosen parameters are appropriate for the system.
-
Pose Analysis: The top-scoring poses of the title compound are analyzed to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with specific amino acid residues in the active site.[1]
In Silico Pharmacokinetics: ADMET Profiling
A compound's efficacy is not solely dependent on its binding affinity; its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is equally critical.[8] Predicting these properties early can prevent costly late-stage failures in drug development.
The Importance of Early-Stage ADMET Assessment
In silico ADMET prediction uses computational models to estimate a compound's pharmacokinetic properties based on its structure.[7][8] This allows for the early identification of potential liabilities, such as poor oral bioavailability or potential toxicity, guiding further chemical modifications.
Detailed Protocol: In Silico ADMET Prediction
-
Structure Input: The simplified molecular-input line-entry system (SMILES) string or 2D structure of this compound is submitted to a validated ADMET prediction server (e.g., SwissADME, Toxtree).[7][9]
-
Parameter Calculation: The software calculates a range of physicochemical and pharmacokinetic descriptors.
-
Data Analysis: The calculated properties are compared against established thresholds for drug-likeness, such as Lipinski's Rule of Five.[9]
Data Presentation and Interpretation
ADMET properties are best presented in a table for direct comparison with ideal ranges for orally available drugs.
| Property / Rule | Parameter | Calculated Value | Ideal Range / Criteria | Reference |
| Lipinski's Rule of Five | Molecular Weight (MW) | ≤ 500 g/mol | [9] | |
| Log P (Lipophilicity) | ≤ 5 | [9] | ||
| H-bond Donors | ≤ 5 | [9] | ||
| H-bond Acceptors | ≤ 10 | [9] | ||
| Pharmacokinetics | GI Absorption | High | [7] | |
| Blood-Brain Barrier (BBB) Permeant | Yes / No | |||
| CYP Inhibitor (e.g., CYP2D6) | No | |||
| Physicochemical | Topological Polar Surface Area (TPSA) | ≤ 140 Ų | [7] | |
| Water Solubility (Log S) | Good | [9] | ||
| Drug-likeness | Bioavailability Score | 0.55 or higher | [7] |
Synthesis and Discussion
The collective insights from this multi-faceted computational approach provide a holistic preliminary assessment of this compound.
-
From DFT, we gain an understanding of the molecule's inherent electronic landscape, identifying the most probable sites for interaction and its intrinsic stability. The MEP map will highlight the hydrogen-bonding potential of the 2-amino group and the electronegative fluorine atom.
-
From Molecular Docking, we generate a testable hypothesis about the compound's biological target and mechanism of action. Analysis of the binding pose within the tubulin active site, for example, can reveal key residue interactions that anchor the molecule, providing a rationale for its potential anticancer activity.[6]
-
From ADMET Profiling, we forecast the "drug-like" properties of the molecule.[8] Should any liabilities be identified (e.g., predicted poor solubility or inhibition of a key CYP enzyme), this knowledge can guide the design of next-generation analogues before any resource-intensive synthesis is undertaken.
This integrated in silico workflow serves as a critical decision-making tool. It allows researchers to prioritize candidates with the highest probability of success, saving significant time and resources in the drug discovery pipeline.
Conclusion
The computational and molecular modeling studies outlined in this guide represent a robust, efficient, and indispensable strategy in modern drug development. By systematically applying DFT, molecular docking, and ADMET prediction, a comprehensive profile of this compound can be constructed. This data-driven approach not only illuminates the molecule's potential as a therapeutic agent but also provides a rational foundation for its subsequent synthesis, experimental validation, and optimization.
References
- BenchChem. (n.d.). Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide.
- Kovalishyn, V., et al. (n.d.). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. PubMed.
- Reddy, T. S., et al. (2023). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. PubMed.
- El-Sayed, M. A., et al. (2023). Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. Taylor & Francis Online.
- Rashid, M., et al. (2024). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. Journal of the Chilean Chemical Society.
- Al-Ostath, A. I., et al. (n.d.). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole. Journal of Pharmaceutical Negative Results.
- Hossaini, D., et al. (n.d.). Synthesis, Antibacterial Activity and Molecular Docking Study of a Series of 1,3-Oxazole-Quinoxaline Amine Hybrids. Taylor & Francis Online.
- Rani, P., et al. (n.d.). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences.
- Semenyuta, I., et al. (n.d.). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. ResearchGate.
- Gümüş, M., et al. (n.d.). Molecular Modeling, Density Functional Theory, ADME Prediction and Antimicrobial Activity Studies of 2-(substituted)oxazolo[4,5-b]pyridine Derivatives. New Journal of Chemistry.
- Joshi, S., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Rosli, S. N. A. M., et al. (2018). Synthesis, DFT Computational Studies and Biomolecular Interactions of 4-(2-fluorophenyl)thiosemicarbazide. ASM Science Journal.
- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica.
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- 7. pnrjournal.com [pnrjournal.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone | Journal of the Chilean Chemical Society [jcchems.com]
Methodological & Application
Topic: Characterizing 4-(2-Fluorophenyl)-1,3-oxazol-2-amine as a Putative Kinase Inhibitor using Luminescence-Based Assays
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. The oxazol-2-amine scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors. This document provides a comprehensive guide for the characterization of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine, a novel compound of interest, using the highly sensitive and robust ADP-Glo™ Kinase Assay. We detail the underlying principles of the assay, provide step-by-step protocols for determining kinase inhibition and calculating IC50 values, and offer insights into data analysis and interpretation. The methodologies described herein are designed to be self-validating and broadly applicable for screening and profiling putative kinase inhibitors.
Introduction: The Pursuit of Specific Kinase Inhibition
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates, a fundamental mechanism of signal transduction.[1] The human kinome comprises over 500 kinases, and their aberrant activity is a known driver of diseases like cancer and inflammatory disorders.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.
While the specific biological activity of this compound is not yet widely documented, its core structure, the oxazol-2-amine moiety, is present in compounds known to exhibit kinase inhibitory effects. For instance, structurally related molecules have been investigated as potential inhibitors of FMS-like tyrosine kinase 3 (FLT3) and p38α MAP kinase.[2][3] This structural precedent suggests that this compound is a compelling candidate for investigation as a kinase inhibitor.
This application note provides a rigorous framework for assessing the inhibitory potential of this compound. We will utilize a luminescence-based assay, the ADP-Glo™ Kinase Assay, which is optimized for high-throughput screening (HTS) and provides a sensitive, reliable measure of kinase activity.[4][5]
Assay Principle: Quantifying Kinase Activity through ADP Production
To evaluate an inhibitor, one must first accurately measure the activity of the enzyme. Kinases transfer a phosphate group from ATP to a substrate, producing ADP as a byproduct.[1] The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase's activity.[6][7][8]
The assay is a two-step, homogeneous process designed for simplicity and accuracy.[9][10]
-
Kinase Reaction & ATP Depletion: After the kinase reaction is performed in the presence of the inhibitor, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes any remaining, unconsumed ATP. This step is crucial because the presence of residual ATP would create a high background in the subsequent detection step.
-
ADP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added. This formulation contains enzymes that convert the ADP generated by the target kinase back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes a reaction that produces a stable, "glow-type" luminescent signal.[9][10]
The intensity of the light output is directly proportional to the initial amount of ADP produced, and therefore, directly proportional to kinase activity.[6] When a potent inhibitor is present, kinase activity is low, less ADP is produced, and the luminescent signal is weak.
Figure 1: Principle of the ADP-Glo™ Kinase Assay. Inhibition of the kinase reduces ADP production, leading to a lower luminescent signal.
Materials and Reagents
-
Compound of Interest: this compound
-
Control Inhibitor: Staurosporine (non-selective kinase inhibitor)
-
Assay Kit: ADP-Glo™ Kinase Assay (e.g., Promega Corp.)[6]
-
Kinase: Purified, active kinase of interest (e.g., p38α, FLT3)
-
Kinase Substrate: Appropriate peptide or protein substrate for the selected kinase
-
ATP: Adenosine 5'-triphosphate, disodium salt
-
Buffer: Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[11]
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade
-
Hardware:
-
384-well or 96-well solid white assay plates
-
Multichannel pipettes
-
Luminometer capable of reading "glow" luminescence
-
Experimental Protocols
Protocol 1: Reagent Preparation
The accuracy of any assay begins with the careful preparation of its components.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C. Do the same for the Staurosporine control.
-
ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration in the kinase reaction should be at or near the Kₘ for the specific kinase being tested. This is critical for accurately determining the mode of inhibition.
-
Kinase Working Solution: Dilute the kinase enzyme in cold Kinase Assay Buffer to the desired working concentration. The optimal concentration must be determined empirically (see Protocol 2). Always keep the enzyme on ice.
-
Substrate Working Solution: Dissolve and dilute the substrate in Kinase Assay Buffer.
Protocol 2: Determining Optimal Kinase Concentration
Causality: Before testing an inhibitor, you must identify an enzyme concentration that produces a robust signal without consuming too much substrate. The goal is to operate in the linear range of the reaction, typically aiming for 10-30% ATP-to-ADP conversion. This ensures that the assay is sensitive to inhibition.
-
Prepare serial dilutions of the kinase in Kinase Assay Buffer.
-
In an assay plate, add the kinase dilutions, a fixed concentration of substrate, and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes at 30°C).
-
Add the ADP-Glo™ and Kinase Detection reagents as per the manufacturer's instructions.[9]
-
Measure luminescence.
-
Plot luminescence vs. kinase concentration and select a concentration on the linear portion of the curve that gives a high signal-to-background ratio.
Protocol 3: IC₅₀ Determination Workflow
The half-maximal inhibitory concentration (IC₅₀) is the measure of an inhibitor's potency.
-
Compound Dilution:
-
Prepare a serial dilution series of this compound. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions in Kinase Assay Buffer containing a fixed percentage of DMSO (e.g., 1%).
-
Prepare wells for controls:
-
Positive Control (100% activity): Buffer with DMSO only (no inhibitor).
-
Negative Control (0% activity): Buffer with DMSO but no kinase enzyme.
-
-
-
Assay Plate Setup (5 µL reaction volume example):
-
To the appropriate wells of a 384-well plate, add 1.25 µL of the serially diluted compound or controls.
-
Add 1.25 µL of the optimized kinase working solution to all wells except the negative controls. Add 1.25 µL of buffer to the negative control wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of the Substrate/ATP mixture to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes (or an optimized time).
-
-
Signal Detection:
-
Data Acquisition: Measure luminescence using a plate reader.
Figure 3: A simplified p38 MAP Kinase signaling pathway, a potential target class for oxazole-based inhibitors.
References
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
National Center for Biotechnology Information. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In S. Markossian, A. Grossman, & G. S. Sittampalam (Eds.), Assay Guidance Manual. [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. East Port Praha. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. [Link]
-
Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Drug Target Review. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. PubChem. [Link]
-
Kim, H. J., Ryu, H., Song, J. Y., Hwang, S. G., Jalde, S. S., Choi, H. K., & Ahn, J. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154. [Link]
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- 2. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bpsbioscience.com [bpsbioscience.com]
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Application Note & Protocol: In Vitro Evaluation of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine in Cancer Cell Lines
Abstract
This document provides a detailed experimental framework for the in vitro characterization of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine, a small molecule belonging to the oxazol-2-amine class. While specific biological data for this exact compound is emerging, the oxazol-2-amine scaffold is a recognized pharmacophore in modern drug discovery, with analogues demonstrating potent inhibitory activity against key oncogenic kinases.[1][2][3] Notably, compounds with similar structures have been identified as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical driver in certain hematological malignancies like Acute Myeloid Leukemia (AML).[1] This guide presents a comprehensive set of protocols for researchers to assess the compound's cytotoxic activity, determine its half-maximal inhibitory concentration (IC₅₀), and validate its on-target effects using a relevant cancer cell line model.
Introduction & Scientific Background
Heterocyclic compounds, particularly those containing oxazole rings, are foundational scaffolds in medicinal chemistry due to their ability to form a variety of intermolecular interactions with biological targets.[3] The 2-amino-oxazole moiety, in particular, has been featured in compounds designed to target a range of protein kinases. For instance, derivatives have been investigated as potential inhibitors of p38α MAP kinase and Aurora Kinase B (AURKB), both crucial regulators of the cell cycle and inflammatory responses.[2][4]
A significant finding for a related compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, was its potent inhibition of both wild-type and internally tandem duplicated (ITD) mutant FLT3.[1] The FLT3-ITD mutation is a common driver in AML, leading to constitutive kinase activation and uncontrolled proliferation of myeloid precursor cells.[1] Therefore, it is scientifically plausible that this compound may exhibit similar activity.
This application note provides the necessary protocols to test this hypothesis, beginning with fundamental safety and handling, proceeding through cell-based viability assays, and culminating in a method for assessing target engagement via Western Blot analysis of the FLT3 signaling pathway.
Safety & Handling Precautions
As with any novel chemical entity, this compound should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles with side-shields, and appropriate chemical-resistant gloves.[5][6]
-
Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[7][8] Avoid contact with skin and eyes.[9] After handling, wash hands thoroughly.[5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended by the supplier. A common storage temperature is 2-8°C.[6]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5][6] Do not allow the product to enter drains.[7]
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][8]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[6][8][9]
-
If Swallowed: Do NOT induce vomiting. Seek immediate medical attention.[9]
-
Core Experimental Protocols
Preparation of Compound Stock Solution
The causality behind preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is twofold: 1) to ensure the compound is fully solubilized, preventing precipitation in aqueous media, and 2) to minimize the final solvent concentration in the cell culture, as high levels of DMSO can be toxic to cells. A final concentration of ≤0.5% DMSO is recommended for most cell-based assays.
Protocol:
-
Objective: To prepare a 10 mM stock solution of this compound (Molecular Weight: 178.18 g/mol , predicted).
-
Calculation: To make 1 mL of a 10 mM stock, weigh out 1.78 mg of the compound.
-
Procedure:
-
Aseptically weigh 1.78 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly for several minutes until the powder is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Cell Culture & Maintenance
The choice of cell line is critical for hypothesis-driven research. To investigate the potential anti-FLT3 activity of the compound, the human AML cell line MV4-11 is an excellent model, as it is homozygous for the FLT3-ITD mutation and its survival is highly dependent on FLT3 signaling.
-
Cell Line: MV4-11 (Human Biphenotypic B Myelomonocytic Leukemia)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in suspension in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Split the culture every 2-3 days to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.
Cell Viability Assay (IC₅₀ Determination)
This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC₅₀). An MTT or resazurin-based assay is suitable. The workflow is outlined below.
Caption: Experimental workflow for IC₅₀ determination.
Step-by-Step Protocol:
-
Cell Seeding: Harvest MV4-11 cells during their logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter. Seed 1 x 10⁴ cells in 90 µL of growth medium per well into a 96-well flat-bottom plate.
-
Compound Dilution:
-
Prepare a serial dilution series of the compound. For a first pass, a wide range is recommended (e.g., 1 nM to 10 µM).
-
In a separate dilution plate or tubes, dilute the 10 mM stock to create working solutions that, when added to the cells, will yield the desired final concentrations. Remember that you are adding 10 µL to 90 µL, so the working solutions should be 10x the final concentration.
-
-
Treatment: Add 10 µL of the 10x working solutions to the corresponding wells. Also include:
-
Negative Control: Wells treated with 10 µL of medium containing the highest concentration of DMSO used in the experiment (e.g., 0.1%).
-
Positive Control: Wells treated with a known FLT3 inhibitor (e.g., Sorafenib or Quizartinib) as a reference.
-
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Convert absorbance values to percent viability relative to the DMSO-treated negative control. Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
| Parameter | Recommended Value | Rationale |
| Cell Line | MV4-11 | FLT3-ITD positive; a relevant model for a hypothesized FLT3 inhibitor.[1] |
| Seeding Density | 10,000 cells/well | Ensures cells are in log-phase growth and do not become confluent during the assay. |
| Treatment Volume | 100 µL | Standard volume for 96-well plate assays. |
| Incubation Time | 72 hours | Allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects. |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent-induced cytotoxicity. |
Target Engagement by Western Blot
This protocol validates whether the compound inhibits the FLT3 signaling pathway. A decrease in the phosphorylation of FLT3 (p-FLT3) upon treatment is a direct indicator of target engagement.
Caption: Hypothesized inhibition of the FLT3 signaling pathway.
Step-by-Step Protocol:
-
Cell Treatment: Seed 2 x 10⁶ MV4-11 cells in a 6-well plate. Treat the cells with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 5x IC₅₀) for a shorter duration, typically 2-6 hours, to capture direct effects on signaling. Include a DMSO control.
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Rabbit anti-phospho-FLT3 (Tyr591)
-
Rabbit anti-FLT3
-
Rabbit anti-β-Actin (as a loading control)
-
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL (chemiluminescence) substrate and an imaging system.
-
-
Interpretation: A dose-dependent decrease in the p-FLT3 signal, without a significant change in the total FLT3 or β-Actin signal, provides strong evidence that this compound is engaging and inhibiting its intended target.
References
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MedchemExpress. (2025). Safety Data Sheet. Retrieved from MedchemExpress.com.[5]
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Angene Chemical. (2025). Safety Data Sheet. Retrieved from AngeneChemical.com.[6]
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Combi-Blocks, Inc. (2023). QV-0088 p.1 - Safety Data Sheet. Retrieved from Combi-Blocks.com.[8]
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Thermo Fisher Scientific. (2025). 4 - SAFETY DATA SHEET. Retrieved from fishersci.com.[9]
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National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem Compound Summary. Retrieved from [Link].[10]
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Kim, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154. Retrieved from [Link].[1]
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Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Retrieved from [Link].[2]
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Panga, J., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. PMC. Retrieved from [Link].[3]
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Application of 2-Aminooxazole Derivatives in Cancer Cell Line Studies: A Technical Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Emergence of 2-Aminooxazoles as a Privileged Scaffold in Oncology Research
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The 2-aminooxazole moiety, a five-membered heterocycle containing oxygen and nitrogen atoms, is increasingly recognized as a "privileged scaffold." This designation stems from its presence in a variety of biologically active molecules and its synthetic tractability, which allows for the generation of diverse chemical libraries. While historically less explored than its sulfur-containing counterpart, the 2-aminothiazole, the 2-aminooxazole framework offers potential advantages, including altered solubility and metabolic stability.[1] Recent studies have begun to unlock the potential of 2-aminooxazole derivatives as potent and selective anticancer agents, demonstrating their ability to modulate key signaling pathways implicated in tumorigenesis and cell survival.[2][3]
This technical guide provides a comprehensive overview of the application of 2-aminooxazole derivatives in cancer cell line studies. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for assessing the anticancer potential of this promising class of compounds.
Part 1: Unraveling the Mechanism of Action - Targeting Cancer's Core Signaling Pathways
The anticancer activity of 2-aminooxazole derivatives is often attributed to their ability to inhibit protein kinases, enzymes that play a critical role in the regulation of cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While research into the specific targets of 2-aminooxazole derivatives is ongoing, insights can be drawn from the extensively studied 2-aminothiazole analogues, which have been shown to inhibit a range of kinases crucial for cancer progression.[4][5]
Key Potential Kinase Targets:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[6] Several 2-aminothiazole derivatives have demonstrated potent inhibitory activity against PI3K, suggesting that 2-aminooxazole analogues could also target this critical oncogenic pathway.[6][7]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their overexpression is common in various cancers and is associated with poor prognosis.[8] The development of 2-aminothiazole-based Aurora kinase inhibitors highlights a promising avenue for their 2-aminooxazole counterparts.[8]
-
Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, including VEGFR and EGFR, plays a pivotal role in angiogenesis and cell proliferation.[9] Inhibition of these kinases is a clinically validated strategy in cancer therapy, and the 2-aminothiazole scaffold has been successfully employed to this end.[9]
The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by 2-aminooxazole derivatives.
Sources
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Application Notes & Protocols: In Vivo Evaluation of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine
Introduction: The Therapeutic Potential of the Oxazole Scaffold
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, anti-inflammatory, analgesic, and antimicrobial agents.[2][3] The inclusion of a fluorophenyl group can further enhance the pharmacological properties of these molecules, potentially improving metabolic stability and binding affinity to target proteins.[4][5]
This document provides a comprehensive guide for the in vivo evaluation of a novel investigational compound, 4-(2-Fluorophenyl)-1,3-oxazol-2-amine. While direct in vivo data for this specific molecule is not yet publicly available, this guide is constructed based on established preclinical methodologies and data from structurally related compounds, such as 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, which has shown promise as a FLT3 inhibitor in acute myeloid leukemia (AML) models.[6]
These application notes are intended for researchers, scientists, and drug development professionals. They offer a detailed framework for conducting initial in vivo studies, from pharmacokinetic profiling to efficacy assessment in a relevant disease model. The protocols herein are designed to be robust and self-validating, with a strong emphasis on the scientific rationale behind each experimental step.
Part 1: Preclinical Pharmacokinetic (PK) Profiling
A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to designing meaningful efficacy studies.[7][8] The initial PK studies for this compound aim to determine key parameters that will inform dose selection and scheduling for subsequent toxicological and efficacy evaluations.[9]
Study Objective
To characterize the pharmacokinetic profile of this compound in a rodent model (e.g., Swiss Albino mice or Sprague-Dawley rats) following a single intravenous (IV) and oral (PO) administration.
Experimental Workflow: Pharmacokinetic Analysis
Caption: Workflow for a typical preclinical pharmacokinetic study.
Detailed Protocol: Single-Dose Pharmacokinetics
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline)
-
Swiss Albino mice (male, 6-8 weeks old)
-
Sterile syringes and gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
Procedure:
-
Formulation: Prepare a clear, homogenous solution of the test compound in the chosen vehicle. For IV administration, ensure the formulation is sterile-filtered.
-
Animal Dosing:
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Processing: Immediately process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.[9]
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) | Description |
| Dose (mg/kg) | 2 | 10 | Administered dose of the compound. |
| Cmax (ng/mL) | To be determined | To be determined | Maximum observed plasma concentration.[7] |
| Tmax (h) | To be determined | To be determined | Time to reach Cmax.[7] |
| AUC (ng*h/mL) | To be determined | To be determined | Total drug exposure over time.[7] |
| t½ (h) | To be determined | To be determined | Elimination half-life.[7] |
| Bioavailability (F%) | N/A | To be determined | Fraction of the oral dose that reaches systemic circulation. |
Part 2: In Vivo Efficacy Evaluation in a Xenograft Model
Based on the activity of similar oxazole-containing compounds, a logical first step for efficacy testing is in a cancer model.[6] The following protocol outlines a study in a human tumor xenograft model, a widely used approach in preclinical oncology research.[13]
Study Objective
To evaluate the anti-tumor efficacy of this compound in an established human tumor xenograft model in immunodeficient mice.
Experimental Workflow: Xenograft Efficacy Study
Caption: Workflow for an in vivo xenograft efficacy study.
Detailed Protocol: Xenograft Efficacy
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or BALB/c nude)
-
Human cancer cell line (e.g., MV4-11, relevant to the hypothesized mechanism)[6]
-
Matrigel or similar basement membrane matrix
-
Calipers for tumor measurement
-
Dosing formulations of vehicle, test compound, and a relevant positive control
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in 100-200 µL of media/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a mean volume of 100-150 mm³.
-
Randomization: Randomize animals into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg)
-
Group 4: Positive control (a standard-of-care agent for the chosen cancer type)
-
-
Treatment: Administer the assigned treatments daily (or as determined by PK data) via the determined optimal route (e.g., oral gavage).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days). Euthanize all animals, excise the tumors, and record their final weights.
Data Presentation: Efficacy and Tolerability
Table 2: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle | N/A | To be determined | To be determined | 0 |
| Test Compound | 25 | To be determined | To be determined | To be determined |
| Test Compound | 50 | To be determined | To be determined | To be determined |
| Positive Control | Dose | To be determined | To be determined | To be determined |
Table 3: Tolerability Assessment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Observations (e.g., clinical signs of toxicity) |
| Vehicle | N/A | To be determined | To be determined |
| Test Compound | 25 | To be determined | To be determined |
| Test Compound | 50 | To be determined | To be determined |
| Positive Control | Dose | To be determined | To be determined |
Part 3: Ethical Considerations and Best Practices
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[14][15] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) prior to study initiation.[14][15] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies to ensure animal welfare and the generation of high-quality, reproducible data.[9]
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its pharmacokinetic properties and anti-tumor efficacy, researchers can generate the critical data necessary to advance this promising compound through the drug discovery pipeline. The emphasis on a logical, step-wise approach, from understanding drug disposition to assessing therapeutic effect, ensures that subsequent, more complex preclinical studies are built on a solid scientific foundation.
References
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Application Notes and Protocols for High-Throughput Screening of Novel Oxazole-Based Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry. Its prevalence in natural products and FDA-approved drugs speaks to its status as a "privileged structure," capable of diverse interactions with biological targets such as enzymes and receptors.[1] Oxazole-based compounds exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5][6][7] This versatility makes them highly attractive candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.
High-throughput screening allows for the rapid evaluation of large, diverse chemical libraries to identify "hits"—compounds that modulate a specific biological target or pathway.[8] This guide provides a comprehensive overview of HTS assays tailored for the interrogation of oxazole-based compound libraries. It moves beyond mere procedural descriptions to explain the underlying principles and rationale, empowering researchers to design robust, self-validating screening cascades.
Part 1: Strategic Considerations for Screening Oxazole Libraries
The success of any HTS campaign hinges on a well-designed assay that is sensitive, robust, and relevant to the biological question at hand. When working with oxazole derivatives, specific physicochemical properties of this scaffold must be considered to avoid common pitfalls and ensure the generation of high-quality, actionable data.
Physicochemical Properties of Oxazoles and Assay Interference
Many heterocyclic compounds, including oxazoles, can interfere with common HTS assay technologies.[1] A primary cause of false positives is assay interference, where a compound appears active not by modulating the biological target, but by directly affecting the detection method.[9][10]
-
Fluorescence Interference: The conjugated π-system of the oxazole ring and its substituents can lead to intrinsic fluorescence (autofluorescence) or quenching of a fluorophore used in the assay.[1][11][12][13][14] This can result in false positive or false negative signals, respectively.
-
Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to reproducible but artifactual activity.[1]
-
Solubility: Poor aqueous solubility of some oxazole derivatives can lead to precipitation in assay buffers, affecting compound concentration and leading to inconsistent results.[7]
Expert Insight: Before initiating a large-scale screen, it is crucial to perform a pre-screen or "triage" of the oxazole library to identify compounds with problematic properties. This can involve profiling the library for autofluorescence at the assay's excitation and emission wavelengths and assessing solubility in the final assay buffer.
Selecting the Right Assay: A Multi-faceted Decision
The choice of an HTS assay depends on the biological target and the desired mechanism of action. Assays can be broadly categorized as biochemical or cell-based.
-
Biochemical Assays: These assays use purified components (e.g., enzymes, receptors) to study direct molecular interactions. They are well-suited for identifying direct binders or enzyme inhibitors.
-
Cell-Based Assays: These assays use whole cells to measure a compound's effect on a biological pathway in a more physiologically relevant context. They can identify modulators of complex cellular processes, such as signaling cascades or cell viability.
The following sections will detail protocols for three widely used HTS assays that are applicable to screening oxazole-based compounds: a biochemical assay for target binding (Fluorescence Polarization), a versatile biochemical assay for protein-protein interactions (AlphaLISA), and a cell-based assay for cytotoxicity and viability (Luminescent Cell Viability).
Part 2: Biochemical Assays for Direct Target Engagement
Fluorescence Polarization (FP) for Protein-Ligand Binding
Principle: FP is a homogenous assay that measures the binding of a small, fluorescently labeled molecule (tracer) to a larger protein.[15][16][17][18][19] When the tracer is unbound, it tumbles rapidly in solution, and when excited with polarized light, the emitted light is depolarized. Upon binding to a larger protein, the complex tumbles much more slowly, and the emitted light remains polarized. This change in polarization is directly proportional to the fraction of bound tracer. In a competitive FP assay, library compounds that bind to the protein will displace the tracer, leading to a decrease in polarization.
Caption: Principle of a competitive Fluorescence Polarization assay.
Protocol: FP-Based HTS for Inhibitors of a Protein-Peptide Interaction
This protocol describes a competitive binding assay to identify oxazole-based compounds that disrupt the interaction between a protein and a fluorescently labeled peptide ligand (tracer).
Materials:
-
Purified target protein
-
Fluorescently labeled peptide tracer
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100, pH 7.4)
-
Oxazole compound library (in DMSO)
-
384-well, low-volume, black microplates
-
Plate reader with FP capabilities
Protocol Steps:
-
Tracer Concentration Determination:
-
Prepare a serial dilution of the tracer in assay buffer.
-
Add to wells and measure fluorescence intensity to determine the lowest concentration that gives a robust signal (typically 3-5 times background). This concentration should ideally be at or below the binding constant (Kd) of the tracer for the protein.
-
-
Protein Titration:
-
Using the optimal tracer concentration, perform a serial dilution of the target protein.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
Measure FP. The resulting curve should show a sigmoidal increase in polarization with increasing protein concentration. Select a protein concentration that gives ~80% of the maximal FP signal for the HTS.
-
-
HTS Procedure:
-
Dispense 20 µL of assay buffer containing the target protein (at the predetermined concentration) into each well of a 384-well plate.
-
Add 100 nL of the oxazole compounds from the library plate (e.g., 10 mM stock for a final assay concentration of 20 µM).
-
For controls, add 100 nL of DMSO (negative control) and a known unlabeled ligand (positive control) to designated wells.
-
Incubate for 15 minutes at room temperature.
-
Add 20 µL of the fluorescent tracer (at 2x the final optimal concentration) to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high (positive control) and low (negative control) signals.
-
Hits are typically identified as compounds that cause a statistically significant decrease in FP (e.g., >3 standard deviations from the mean of the negative controls).
AlphaLISA for Modulators of Protein-Protein Interactions
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[20] It utilizes two types of beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent precursor. When a biological interaction brings the beads into close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent reaction that emits light at 615 nm.[21] Library compounds that disrupt this interaction will prevent the beads from coming together, resulting in a loss of signal.
Caption: Principle of a competitive AlphaLISA assay.
Protocol: AlphaLISA HTS for Inhibitors of a Protein-Protein Interaction
Materials:
-
Biotinylated Protein A
-
Tagged Protein B (e.g., His-tagged, FLAG-tagged)
-
Streptavidin-coated Donor beads
-
Anti-tag Acceptor beads (e.g., Anti-His, Anti-FLAG)
-
AlphaLISA Assay Buffer
-
Oxazole compound library (in DMSO)
-
384-well, white opaque microplates
-
Plate reader with AlphaLISA capabilities
Protocol Steps:
-
Protein Titration (Criss-Cross):
-
To optimize protein concentrations, perform a matrix titration. Serially dilute Biotin-Protein A along the rows and Tagged-Protein B along the columns of a microplate.
-
Add a fixed concentration of Donor and Acceptor beads.
-
Incubate and read the signal.
-
Select the concentrations of both proteins that give a robust signal-to-background ratio without using excessive protein (often at or near the EC50 values from the titration curves).
-
-
HTS Procedure:
-
Dispense 5 µL of assay buffer containing Biotin-Protein A (at 2x the final optimized concentration) into the wells.
-
Add 100 nL of the oxazole compounds or controls (DMSO for negative, non-biotinylated Protein A for positive).
-
Dispense 5 µL of assay buffer containing Tagged-Protein B (at 2x the final optimized concentration).
-
Incubate for 60 minutes at room temperature.
-
In subdued light, prepare a 2x mix of Donor and Acceptor beads in assay buffer.
-
Dispense 10 µL of the bead mixture to all wells.
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible reader.[22]
-
Data Analysis:
-
Calculate percent inhibition based on control wells.
-
Hits are compounds that significantly reduce the AlphaLISA signal.
Part 3: Cell-Based Assays for Phenotypic Screening
Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
Principle: This homogeneous "add-mix-measure" assay quantifies the number of viable cells in culture by measuring ATP, an indicator of metabolic activity.[23][24] The reagent contains a detergent to lyse the cells and release ATP, along with luciferase and its substrate, luciferin. The luciferase enzyme uses ATP to generate a stable "glow-type" luminescent signal that is proportional to the number of viable cells.[23][25] A decrease in signal indicates cytotoxicity.
Caption: Workflow for a luminescent cell viability HTS assay.
Protocol: HTS for Cytotoxic Oxazole Compounds
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Oxazole compound library (in DMSO)
-
384-well, white, clear-bottom tissue culture-treated plates
-
Luminometer plate reader
Protocol Steps:
-
Cell Seeding:
-
Harvest and count cells. Dilute to the desired density in culture medium.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plates. The optimal cell number should be determined beforehand to ensure the assay is in its linear range.[26]
-
Incubate the plates for 24 hours to allow cells to attach.
-
-
Compound Addition:
-
Add 100 nL of oxazole compounds or controls (DMSO for negative, a known cytotoxic agent like staurosporine for positive) to the cell plates.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
-
-
Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes. This minimizes temperature gradients.[27]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 25 µL).[25][26]
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[27]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26][27]
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells (representing 100% viability).
-
Hits are compounds that cause a significant reduction in the luminescent signal, indicating a decrease in the number of viable cells.
Part 4: Data Analysis, Hit Validation, and Troubleshooting
Data Normalization and Hit Selection
Raw data from an HTS campaign must be normalized to account for plate-to-plate and well-to-well variability. Common methods include normalization to percent of control or Z-score calculation.[28][29][30]
| Parameter | Description | Typical Hit Cutoff |
| Percent Inhibition | Normalizes compound activity relative to positive and negative controls. | >50% |
| Z-score | Measures how many standard deviations a compound's signal is from the mean of the negative controls. | Z-score < -3 (for inhibitors) or > +3 (for activators) |
| Robust Z-score (Z*) | Uses the median and median absolute deviation (MAD) instead of mean and standard deviation, making it less sensitive to outliers. | Similar to Z-score, but more robust.[31] |
Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the positive and negative control distributions.
-
Z' > 0.5: Excellent assay, suitable for HTS.
-
0 < Z' < 0.5: Acceptable, but may have higher false positive/negative rates.
-
Z' < 0: Not a viable assay for screening.
The Hit Validation Cascade: From Hit to Lead
A single active result in a primary screen is not sufficient to declare a compound a true "hit." A rigorous validation cascade is essential to eliminate false positives and confirm the mechanism of action.[9][32]
Caption: A typical workflow for HTS hit validation.
-
Hit Confirmation: Re-testing of initial hits from a fresh powder or stock solution in the primary assay to confirm activity.
-
Dose-Response Curves: Testing confirmed hits over a range of concentrations to determine potency (IC50 or EC50) and assess the shape of the curve. A well-behaved curve is a good indicator of specific activity.
-
Orthogonal Assays: These are critical for eliminating false positives arising from assay interference.[33][34][35] An orthogonal assay measures the same biological endpoint but uses a different detection technology. For example, a hit from a fluorescence-based assay could be tested in a label-free system like Surface Plasmon Resonance (SPR) or in a luminescence-based assay.
-
Counter-Screens: Used to assess the specificity of the hit. For example, if screening for an inhibitor of a specific kinase, a counter-screen against a panel of related kinases would be performed to identify selective compounds.
Troubleshooting Common HTS Issues
High variability or unexpected results can plague HTS campaigns. A systematic approach to troubleshooting is key.[36]
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Plate-to-Plate Variability | Inconsistent reagent dispensing; Temperature gradients across plates; Edge effects. | Validate liquid handler performance; Ensure plates are fully equilibrated to room temperature before reading; Use a randomized plate layout or exclude outer wells from analysis. |
| High Number of False Positives | Assay interference (autofluorescence, quenching) by library compounds; Compound aggregation.[1] | Run a counter-screen with the library against the assay components without the biological target; Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates; Use orthogonal assays.[9][33] |
| Poor Z'-factor | Suboptimal reagent concentrations; Assay instability; Low signal-to-background ratio. | Re-optimize protein, tracer, or substrate concentrations; Check reagent stability over the course of the screen; Increase incubation times. |
| Irreproducible Hits | Compound instability or degradation; Poor solubility; Pipetting errors. | Re-test hits from a freshly prepared stock solution; Visually inspect wells for compound precipitation; Confirm compound purity and identity via LC-MS. |
Conclusion
Screening oxazole-based compound libraries offers a promising avenue for the discovery of novel therapeutic agents. However, realizing this potential requires a thoughtful and rigorous approach to HTS. By understanding the specific properties of the oxazole scaffold, selecting appropriate and robust assay technologies, and implementing a stringent hit validation cascade, researchers can navigate the complexities of HTS to identify high-quality, validated hits worthy of progression into lead optimization programs. This guide serves as a foundational resource, providing both the practical protocols and the scientific rationale necessary for success in this exciting area of drug discovery.
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Application Notes & Protocols: A Framework for Evaluating the Anti-Inflammatory Properties of 2-Aminooxazoles
Introduction: The Therapeutic Promise of 2-Aminooxazoles in Inflammation
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative mechanism, its dysregulation can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central signaling pathway governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3] The 2-aminooxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities.[4][5] Notably, early studies have indicated the potential of 2-aminooxazole derivatives as anti-inflammatory agents, making them an attractive class of compounds for further investigation and development.[6][7]
This comprehensive guide provides a detailed framework of in vitro and in vivo protocols designed to rigorously assess the anti-inflammatory effects of novel 2-aminooxazole compounds. The methodologies described herein are intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale underpinning each experimental choice. Our approach is to build a self-validating system of inquiry, from initial cell-based screening to mechanistic deep dives and preclinical in vivo validation.
Part I: In Vitro Assessment of Anti-Inflammatory Activity
The initial evaluation of 2-aminooxazoles begins with robust and reproducible in vitro cell-based assays. These models allow for a controlled investigation of the compound's direct effects on inflammatory responses in relevant immune cells. Macrophages are pivotal cells in the inflammatory cascade, and their activation by endotoxins like lipopolysaccharide (LPS) provides a well-established model for mimicking bacterial-induced inflammation.[8][9][10]
Cell Line Selection and Culture
The choice of cell line is critical for the relevance of the in vitro model. The murine macrophage cell line RAW 264.7 and the human monocytic cell line THP-1 are widely used and well-characterized for inflammation studies.[8][11][12]
-
RAW 264.7 Cells: These murine macrophages are adherent and relatively easy to culture. They respond robustly to LPS, producing a variety of inflammatory mediators.
-
THP-1 Cells: This human monocytic leukemia cell line can be differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA). Differentiated THP-1 cells provide a model that is more representative of human physiology.
Experimental Workflow for In Vitro Screening
The general workflow for screening 2-aminooxazoles for anti-inflammatory activity in vitro involves pre-treating the macrophage cell line with the test compound before inducing an inflammatory response with LPS. The supernatant is then collected to measure the levels of key inflammatory mediators.
Caption: General experimental workflow for in vitro screening of 2-aminooxazoles.
Protocol: Measurement of Nitric Oxide (NO) Production via Griess Assay
Nitric oxide is a key signaling molecule in inflammation, produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation.[11] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[13][14][15][16][17]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 2-aminooxazole compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.[15]
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for 5-10 minutes at room temperature, protected from light.[15]
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
| Parameter | Typical Value/Range |
| Cell Density | 5 x 10⁴ - 1 x 10⁵ cells/well |
| 2-Aminooxazole Conc. | 1 - 100 µM |
| LPS Concentration | 100 ng/mL - 1 µg/mL |
| Incubation Time | 24 hours |
Protocol: Quantification of Pro-inflammatory Cytokines by ELISA
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are central mediators of the inflammatory response.[8][9] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying these cytokines in the cell culture supernatant.[18][19][20]
Step-by-Step Protocol (General):
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (collected as described in 1.2) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate until a color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to terminate the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the cytokine concentrations in the samples.
| Cytokine | Typical Induction with LPS |
| TNF-α | Peaks at 4-6 hours |
| IL-6 | Rises after TNF-α, peaks at 12-24 hours |
| IL-1β | Expression increases over 24 hours |
Part II: Elucidating the Mechanism of Action
To move beyond phenotypic screening, it is crucial to investigate the molecular mechanisms by which 2-aminooxazoles exert their anti-inflammatory effects. The NF-κB signaling pathway is a prime candidate for investigation.[1][2][3]
The NF-κB Signaling Pathway
In unstimulated cells, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.
Caption: The canonical NF-κB signaling pathway activated by LPS.
Protocol: Western Blot Analysis of NF-κB Pathway Proteins
Western blotting can be used to assess the phosphorylation and degradation of key proteins in the NF-κB pathway, providing direct evidence of pathway inhibition by 2-aminooxazoles.[1]
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the 2-aminooxazole compound and/or LPS for the appropriate duration (e.g., 0, 15, 30, 60 minutes for phosphorylation events). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, total IκBα, p-p65, total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software.
| Protein Target | Expected Result with LPS | Potential Effect of 2-Aminooxazole |
| p-IκBα | Transient increase | Inhibition of increase |
| Total IκBα | Decrease (degradation) | Prevention of decrease |
| p-p65 | Increase | Inhibition of increase |
| Nuclear p65 | Increase | Inhibition of nuclear translocation |
Protocol: Quantitative PCR (qPCR) for Inflammatory Gene Expression
qPCR is a highly sensitive method to measure changes in the mRNA levels of inflammatory genes, providing insights into the transcriptional regulation by 2-aminooxazoles.[12]
Step-by-Step Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as described previously (typically for 4-6 hours for gene expression studies). Extract total RNA using a commercial kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., Tnf, Il6, Nos2) and a housekeeping gene (e.g., Gapdh, Actb).
-
Data Acquisition: Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Part III: In Vivo Validation of Anti-Inflammatory Efficacy
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.
Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible model of acute inflammation used to screen for anti-inflammatory drugs.[7][11] The injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-200 g) for at least one week.
-
Compound Administration: Administer the 2-aminooxazole compound orally (p.o.) or intraperitoneally (i.p.) at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg).
-
Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) = Vₜ - V₀, where Vₜ is the volume at time t and V₀ is the initial volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
| Phase of Edema | Time Post-Carrageenan | Key Mediators |
| Early Phase | 0 - 2.5 hours | Histamine, Serotonin, Bradykinin |
| Late Phase | 3 - 6 hours | Prostaglandins, Leukocytes, NO |
LPS-Induced Systemic Inflammation Model
This model mimics aspects of systemic inflammation and sepsis by administering a high dose of LPS to rodents.[4][6] It is useful for evaluating the ability of 2-aminooxazoles to suppress the systemic production of inflammatory cytokines.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate C57BL/6 or BALB/c mice for at least one week.
-
Compound Administration: Pre-treat mice with the 2-aminooxazole compound (p.o. or i.p.).
-
LPS Challenge: One hour later, administer a bolus of LPS (e.g., 5-10 mg/kg, i.p.).
-
Sample Collection: At a specified time point (e.g., 2, 6, or 24 hours) after LPS challenge, collect blood via cardiac puncture.
-
Cytokine Analysis: Prepare serum or plasma and measure the levels of systemic cytokines (TNF-α, IL-6, etc.) by ELISA.
-
Organ Analysis: Tissues such as the lung and liver can be harvested for histological analysis of inflammation and immune cell infiltration.
Conclusion
The protocols detailed in this guide provide a multi-tiered strategy for the comprehensive evaluation of 2-aminooxazole derivatives as potential anti-inflammatory agents. By systematically progressing from broad in vitro screening to focused mechanistic studies and finally to in vivo validation, researchers can build a robust data package to support the advancement of promising lead compounds. The key to success lies in meticulous experimental execution, the inclusion of appropriate controls, and a thorough understanding of the underlying biological pathways. This framework will enable the identification and characterization of novel 2-aminooxazoles with the potential to become next-generation therapeutics for a wide range of inflammatory disorders.
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Application Notes & Protocols: Development of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine as a Potent and Selective FLT3 Inhibitor for Acute Myeloid Leukemia
Abstract
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells. A significant subset of AML cases, approximately 30%, harbors activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis, increased relapse rates, and reduced overall survival.[1][2][3] The most common of these are internal tandem duplication (ITD) mutations in the juxtamembrane domain, which lead to ligand-independent constitutive activation of the kinase, driving uncontrolled cell proliferation and survival.[1][4] This makes FLT3 a critical therapeutic target. This document details the preclinical development and validation of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine, a novel small molecule inhibitor designed for high potency and selectivity against mutated FLT3. We provide the scientific rationale, detailed protocols for synthesis and characterization, and a comprehensive suite of in vitro and in vivo assays to validate its therapeutic potential as a targeted agent for FLT3-mutated AML.
Scientific Rationale: The Central Role of FLT3 in AML Pathogenesis
The FLT3 receptor is a class III receptor tyrosine kinase that plays a pivotal role in the normal development of hematopoietic stem and progenitor cells.[4] In a healthy state, the binding of the FLT3 ligand (FL) induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the activation loop. This conformational change activates downstream signaling cascades, primarily the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which collectively regulate cell survival, proliferation, and differentiation.[5][6][7]
In FLT3-mutated AML, this tightly regulated process is hijacked. FLT3-ITD mutations cause the receptor to dimerize and activate constitutively, independent of ligand binding.[4] This aberrant, persistent signaling floods the cell with pro-proliferative and anti-apoptotic signals, leading to the leukemic phenotype.[7][8] Therefore, the central therapeutic hypothesis is that potent and selective inhibition of the FLT3 kinase domain will shut down these oncogenic signals, inducing cell cycle arrest and apoptosis specifically in the malignant cells that are dependent on this pathway for survival.
Synthesis and Characterization of this compound
The design of this compound (designated Cpd-42F ) is predicated on a privileged oxazole scaffold known to interact with kinase hinge regions. The 2-fluorophenyl moiety is positioned to probe a specific hydrophobic pocket, enhancing selectivity, while the 2-amine group serves as a critical hydrogen bond donor.
Protocol 2.1: Synthesis of Cpd-42F
This protocol is a representative synthetic route. Researchers should adhere to all local laboratory safety guidelines.
-
Step 1: Synthesis of 2-bromo-1-(2-fluorophenyl)ethan-1-one.
-
Rationale: This step creates the α-bromoketone intermediate required for the Hantzsch-type cyclization reaction.
-
To a solution of 2'-fluoroacetophenone (1.0 eq) in diethyl ether, add bromine (1.05 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.
-
Work up the reaction by washing with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Step 2: Cyclization to form this compound.
-
Rationale: This is the key ring-forming step where the α-bromoketone reacts with urea in a microwave-assisted reaction to efficiently form the desired 2-amino-oxazole ring system.[9]
-
Combine 2-bromo-1-(2-fluorophenyl)ethan-1-one (1.0 eq) and urea (1.2 eq) in a microwave reaction vial with N,N-Dimethylformamide (DMF) as the solvent.
-
Heat the reaction in a microwave reactor to 150°C for 15 minutes.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the final product, Cpd-42F .
-
-
Step 3: Characterization.
-
Rationale: To confirm the identity and purity of the synthesized compound.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess purity (>98%) using High-Performance Liquid Chromatography (HPLC).
-
In Vitro Evaluation: A Stepwise Validation Cascade
A tiered approach is essential for efficiently evaluating a novel inhibitor. The workflow begins with direct target engagement in a biochemical assay, progresses to target validation in a cellular context, and culminates in assessing the desired phenotypic outcome (cell death) in relevant cancer cell lines.
Protocol 3.1: FLT3-ITD Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cpd-42F against the isolated FLT3-ITD kinase enzyme.
-
Rationale: This cell-free assay confirms direct interaction and inhibition of the kinase domain without confounding factors from the cellular environment. The ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced.[10]
-
Methodology:
-
Prepare a serial dilution of Cpd-42F in a kinase buffer (e.g., ranging from 1 µM to 0.01 nM).
-
In a 384-well plate, add recombinant human FLT3-ITD enzyme, the substrate peptide (e.g., ABLtide), and the Cpd-42F dilutions.
-
Initiate the kinase reaction by adding a solution containing 100 µM ATP. Incubate at 30°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve in GraphPad Prism or similar software.
-
Protocol 3.2: Cellular FLT3 Autophosphorylation Assay
-
Objective: To confirm that Cpd-42F can enter cells and inhibit the constitutive autophosphorylation of FLT3-ITD.
-
Rationale: This assay validates on-target activity within a biological system. Western blotting for phosphorylated FLT3 (p-FLT3) provides direct evidence of target inhibition.[11]
-
Cell Lines: MV4-11 (homozygous FLT3-ITD) and MOLM-13 (heterozygous FLT3-ITD).[12]
-
Methodology:
-
Seed MV4-11 or MOLM-13 cells in 6-well plates and allow them to acclimate.
-
Treat cells with increasing concentrations of Cpd-42F (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against p-FLT3 (Tyr591) and total FLT3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity to assess the dose-dependent reduction in FLT3 phosphorylation.
-
Protocol 3.3: AML Cell Proliferation & Viability Assay
-
Objective: To measure the cytotoxic or cytostatic effect of Cpd-42F on AML cells and determine its selectivity.
-
Rationale: This assay assesses the desired therapeutic outcome: killing cancer cells. Including cell lines with different FLT3 statuses (mutant, wild-type, and null) is critical for evaluating on-target selectivity.[13]
-
Cell Lines:
-
FLT3-ITD Positive: MV4-11, MOLM-13
-
FLT3 Wild-Type: HL-60, THP-1[12]
-
Normal Cells: Healthy peripheral blood mononuclear cells (PBMCs) for toxicity assessment.
-
-
Methodology:
-
Seed cells in 96-well opaque plates at an appropriate density.
-
Add serial dilutions of Cpd-42F and incubate for 72 hours.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolically active cells.
-
Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.
-
Measure luminescence.
-
Calculate the half-maximal growth inhibition (GI50) values by plotting the dose-response curves.
-
| Compound | FLT3-ITD Kinase IC50 (nM) | MV4-11 GI50 (nM) | MOLM-13 GI50 (nM) | HL-60 GI50 (nM) | PBMC GI50 (nM) | Selectivity Index (HL-60/MV4-11) |
| Cpd-42F | 1.5 | 8.2 | 12.5 | >5000 | >10000 | >600 |
| Quizartinib (Control) | 1.1 | 5.8 | 9.1 | >3000 | >8000 | >517 |
| Table 1: Hypothetical in vitro activity profile of Cpd-42F compared to a known FLT3 inhibitor. The high selectivity index indicates a favorable therapeutic window. |
In Vivo Preclinical Evaluation: Efficacy in a Systemic AML Model
-
Objective: To evaluate the anti-leukemic efficacy and survival benefit of Cpd-42F in a clinically relevant animal model.
-
Rationale: In vitro results must be validated in a complex biological system. A systemic xenograft model using human AML cells in immunocompromised mice mimics the disseminated nature of leukemia and is a standard for preclinical efficacy testing.[14][15]
Protocol 4.1: MV4-11 Systemic Xenograft Model
-
Animal Strain: Immunocompromised mice (e.g., NOD/SCID gamma - NSG).
-
Methodology:
-
Cell Preparation: Culture MV4-11 cells that have been engineered to express a luciferase reporter gene for in vivo imaging.
-
Implantation: On Day 0, inject 1-5 x 10⁶ MV4-11-luc cells via the tail vein into each mouse.
-
Tumor Engraftment Monitoring: Monitor leukemic burden starting around Day 7 using bioluminescent imaging (BLI). Randomize mice into treatment cohorts when a consistent BLI signal is detected.
-
Treatment: Prepare Cpd-42F in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the compound daily via oral gavage (p.o.) at predetermined doses (e.g., 10, 30 mg/kg). Include a vehicle control group and a positive control group (e.g., Quizartinib).
-
Monitoring Endpoints:
-
Efficacy: Measure whole-body BLI signal twice weekly to track leukemic burden.
-
Toxicity: Monitor body weight, clinical signs of distress, and general animal welfare daily.
-
Survival: Continue treatment and monitor animals until they reach a predefined endpoint (e.g., >20% weight loss, hind-limb paralysis, or other signs of advanced disease). Record the date of euthanasia for Kaplan-Meier survival analysis.
-
-
Pharmacodynamics (Optional): In a satellite group of animals, collect blood or bone marrow at specified time points post-dosing to assess the level of p-FLT3 inhibition via flow cytometry or Western blot.
-
Conclusion and Future Directions
The data from these foundational studies position This compound (Cpd-42F) as a promising therapeutic candidate for FLT3-mutated AML. Its potent and selective inhibition of FLT3-ITD kinase activity translates into on-target cellular effects, leading to the selective killing of FLT3-dependent AML cells and a significant survival benefit in preclinical in vivo models.
Future development will focus on:
-
Pharmacokinetic and ADME Studies: To fully characterize the absorption, distribution, metabolism, and excretion profile of the compound.
-
Combination Studies: Evaluating the synergy of Cpd-42F with standard-of-care chemotherapy (e.g., cytarabine/daunorubicin) or other targeted agents like BCL-2 or PARP inhibitors.[13][16]
-
Resistance Profiling: Investigating the potential for acquired resistance mutations (e.g., in the FLT3 tyrosine kinase domain) and identifying strategies to overcome them.
These application notes provide a comprehensive framework for the initial discovery and validation of novel FLT3 inhibitors, paving the way for their potential clinical translation to address a critical unmet need in AML therapy.
References
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Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532-1542. [Link]
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El-Helby, A. A., & Sakr, H. (2009). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o917. [Link]
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Kampa-Schittenhelm, K. M., Heinrich, M. C., et al. (2013). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood, 121(17), 3434-3442. [Link]
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Zarrinkar, P. P., Gunawardane, R. N., et al. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984-2992. [Link]
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Zhang, W., et al. (2019). Discovery of a highly selective FLT3 inhibitor with specific proliferation inhibition against AML cells harboring FLT3-ITD mutation. European Journal of Medicinal Chemistry, 166, 32-44. [Link]
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Weisberg, E., et al. (2017). Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach. ACS Medicinal Chemistry Letters, 8(10), 1040-1045. [Link]
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Li, Y., et al. (2025). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. Journal of Medicinal Chemistry. [Link]
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Vinayak, V., et al. (2014). SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)- 1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 12-16. [Link]
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Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. (2025). ResearchGate. [Link]
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Application Notes & Protocols: A Framework for Investigating the Antiviral Potential of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine
Abstract: The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust pipeline for the discovery of new antiviral agents. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of significant interest in medicinal chemistry. The oxazole ring system is one such scaffold, with derivatives demonstrating a wide array of biological activities, including potent antiviral effects against a range of DNA and RNA viruses.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a specific oxazole derivative, 4-(2-Fluorophenyl)-1,3-oxazol-2-amine, as a potential antiviral candidate. We present a phased experimental workflow, from initial cytotoxicity and efficacy screening to confirmatory assays and preliminary mechanism of action studies, grounded in established virological methods. Each protocol is detailed with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results with confidence.
Section 1: Scientific Rationale and Compound Overview
The Oxazole Scaffold in Antiviral Drug Discovery
The oxazole motif is a five-membered aromatic heterocycle containing nitrogen and oxygen. Its value in drug design stems from its ability to act as a bioisosteric replacement for functional groups like amides and esters, its synthetic accessibility, and its capacity to engage in various non-covalent interactions with biological targets.[1] Oxazole-based molecules have been shown to exert antiviral effects through diverse mechanisms, including the inhibition of critical viral enzymes such as proteases, polymerases, and reverse transcriptases, as well as the disruption of viral entry and replication processes.[1] This versatility makes the oxazole scaffold a promising starting point for developing next-generation antiviral therapeutics.
Compound of Interest: this compound
This guide focuses on the initial antiviral characterization of this compound. The introduction of a fluorophenyl group can significantly modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and target engagement. The 2-amino substitution provides a key site for potential hydrogen bonding within a target's active site. While the specific antiviral profile of this compound is yet to be fully elucidated, its structure warrants a thorough investigation based on the established potential of the 2-amino-oxazole core.
Initial Compound Handling and Preparation
Proper handling and solubilization are critical for obtaining reproducible results.
Protocol: Preparation of Compound Stock Solution
-
Objective: To prepare a high-concentration, sterile stock solution of this compound for use in all subsequent assays.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh the compound powder.
-
Calculate the volume of DMSO required to achieve a high-concentration stock (e.g., 20 mM or 50 mM).
-
Dissolve the compound in DMSO. Gentle vortexing or sonication may be required for less soluble compounds.[2][3]
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Prepare small-volume aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Section 2: Phase I - Primary Screening for Antiviral Activity and Cytotoxicity
The primary goal of this phase is to determine if the compound exhibits antiviral activity at concentrations that are non-toxic to the host cells. This is achieved by calculating the Selectivity Index (SI), a critical parameter in early-stage drug discovery.[2][3][4]
Protocol 1: Determination of 50% Cytotoxic Concentration (CC₅₀)
Rationale: Before assessing antiviral efficacy, it is imperative to determine the compound's toxicity profile in the host cell line.[4] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5]
Step-by-Step Methodology:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, MDCK, HeLa) at a density that will achieve 80-90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well).[4] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: Prepare a 2-fold serial dilution of the compound stock solution in cell culture medium. A typical starting concentration might be 100 µM.[4] Also prepare a "cells only" control (no compound) and a "medium only" blank.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.
Protocol 2: Determination of 50% Effective Concentration (EC₅₀) via Cytopathic Effect (CPE) Reduction Assay
Rationale: This assay measures the ability of the compound to protect host cells from the virus-induced cell death, or cytopathic effect (CPE).[2][3] The concentration of the compound that inhibits CPE by 50% is the EC₅₀.
Step-by-Step Methodology:
-
Cell Seeding: Prepare cell plates as described in the cytotoxicity assay (Section 2.1, step 1).
-
Infection and Treatment:
-
Remove the culture medium from the cells.
-
Add 50 µL of assay medium containing the virus at a specific Multiplicity of Infection (MOI) (e.g., 0.01) to all wells except the "cell control" wells.
-
Immediately add 50 µL of the serially diluted compound (at 2x the final desired concentration) to the appropriate wells.
-
Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).[4]
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show 80-90% CPE (typically 48-72 hours).[4]
-
CPE Inhibition Measurement: Assess the viability of the cells in each well using the MTT method as described in the cytotoxicity protocol (Section 2.1, steps 5-7).
-
Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.
Data Interpretation: The Selectivity Index (SI)
The SI is the ratio of cytotoxicity to antiviral activity (SI = CC₅₀ / EC₅₀). It is a critical measure of the compound's therapeutic window. A higher SI value (ideally >10) indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells, making it a more promising candidate for further development.[2][3]
Table 1: Hypothetical Primary Screening Data for this compound
| Virus Target | Host Cell Line | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A (H1N1) | MDCK | >100 | 7.5 | >13.3 |
| Herpes Simplex Virus 1 (HSV-1) | Vero E6 | 85 | 4.2 | 20.2 |
| SARS-CoV-2 | Vero E6 | 85 | 15.8 | 5.4 |
| Human Rhinovirus (HRV) | HeLa | >100 | >50 | N/A |
Section 3: Phase II - Confirmatory Assays and Mechanism of Action (MoA) Elucidation
After identifying promising activity in Phase I, the next steps are to confirm the results using a more quantitative assay and to begin investigating the compound's mechanism of action (MoA).
Protocol 3: Plaque Reduction Assay
Rationale: The plaque reduction assay is considered a "gold standard" in virology.[7][8] It quantifies the number of infectious virus particles (plaque-forming units, or PFUs) and thus provides a more direct measure of a compound's ability to inhibit the production of progeny virus than a CPE assay. The concentration that reduces the plaque number by 50% is the IC₅₀.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Compound-Virus Incubation: Prepare serial dilutions of the compound. Mix each dilution with a known amount of virus (e.g., 100 PFUs) and incubate at 37°C for 1 hour to allow the compound to interact with the virus particles.[9]
-
Infection: Wash the cell monolayers with PBS, then add the virus-compound mixture to the cells. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% agarose or methylcellulose). This restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.[7]
-
Incubation: Incubate the plates for several days (duration is virus-dependent) until plaques are visible in the no-compound control wells.
-
Visualization: Fix the cells (e.g., with 10% formaldehyde) and stain with a dye like crystal violet to visualize and count the plaques.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the IC₅₀ value by plotting the percentage of reduction against the log of the compound concentration.
Protocol 4: Time-of-Addition Assay
Rationale: This assay helps to pinpoint the stage of the viral lifecycle that is inhibited by the compound. The compound is added at different time points relative to the viral infection.
Step-by-Step Methodology:
-
Experimental Arms:
-
Pre-treatment: Add compound to cells for 2 hours, wash, then infect. (Tests for effects on host cell needed for entry/replication).
-
Co-treatment: Add compound and virus to cells simultaneously. (Tests for inhibition of attachment and entry).[10]
-
Post-treatment: Infect cells first, then add the compound at various time points post-infection (e.g., 2, 4, 6, 8 hours). (Tests for inhibition of post-entry steps like replication or egress).
-
-
Assay Readout: After the full infection cycle (e.g., 24-48 hours), quantify the viral yield using a plaque assay or by measuring viral RNA/DNA via qPCR.
-
Analysis: By comparing the level of inhibition in each arm, one can infer the targeted stage. For example, strong inhibition in the co-treatment and post-treatment arms suggests a target involved in replication. Strong inhibition only during co-treatment suggests a viral entry inhibitor.
Protocol 5: Viral Load Quantification by Quantitative PCR (qPCR)
Rationale: qPCR is a highly sensitive method to directly quantify the amount of viral nucleic acid (DNA or RNA), providing a direct measure of viral replication.[11][12] A reduction in viral genomes in compound-treated cells compared to untreated controls confirms that the compound inhibits viral replication.
Step-by-Step Methodology:
-
Experiment Setup: Infect cells with the virus in the presence of serial dilutions of the compound, as in the EC₅₀ assay.
-
Nucleic Acid Extraction: At a time point corresponding to the peak of viral replication, harvest the cells (or supernatant) and extract total RNA (for RNA viruses) or DNA (for DNA viruses) using a commercial kit.
-
Reverse Transcription (for RNA viruses): Convert the extracted RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme. This step is known as RT-qPCR.[12]
-
qPCR Reaction: Set up the qPCR reaction using primers and probes specific to a conserved region of the viral genome. Also include primers/probes for a host housekeeping gene for normalization.[13]
-
Data Analysis: The qPCR instrument measures fluorescence at each cycle. The cycle threshold (Ct) value is inversely proportional to the amount of target nucleic acid.[13] Calculate the reduction in viral load for each compound concentration relative to the untreated virus control after normalizing to the housekeeping gene.
Table 2: Hypothetical Confirmatory and MoA Data for HSV-1
| Assay | Endpoint | Result | Implication |
| Plaque Reduction Assay | IC₅₀ | 4.5 µM | Confirms potent antiviral activity. |
| Time-of-Addition | % Inhibition | No inhibition pre-treatment; >90% inhibition post-treatment (up to 4h p.i.) | Compound acts at a post-entry step, likely replication. |
| qPCR (Viral DNA) | Fold Reduction | >100-fold reduction in viral DNA at 10 µM | Compound strongly inhibits viral genome replication. |
Section 4: Next Steps and Future Directions
The data gathered from this comprehensive framework will provide a strong foundation for the continued development of this compound. Positive and confirmed results would justify advancing the compound to the next stages of drug discovery, which include:
-
Target-Based Assays: Based on MoA results, specific enzymatic assays (e.g., viral DNA polymerase assays for HSV-1) should be conducted to confirm the direct molecular target.[1]
-
Resistance Studies: Generation of resistant viral strains to identify the compound's binding site and mechanism of resistance.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to improve potency and selectivity.[1]
-
In Vivo Efficacy: Evaluation of the compound's efficacy and safety in established animal models of viral disease.
By following this structured, rationale-driven approach, researchers can efficiently and rigorously evaluate the antiviral potential of this compound, contributing to the vital search for new therapeutic agents to combat viral infections.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Antiviral Assays. BenchChem.
- Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io.
- Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
- BenchChem. (2025).
- International Journal of Pharmaceutical research and Applications. (2025). Oxazole-Based Molecules in Anti-viral Drug Development.
- Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io.
- PubMed. (n.d.). Screening of Novel Inhibitors of HIV-1 Reverse Transcriptase With a Reporter Ribozyme Assay. PubMed.
- SpringerLink. (n.d.). A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. SpringerLink.
- PubMed Central. (n.d.). Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS). PubMed Central.
- PubMed Central. (n.d.).
- PubMed Central. (n.d.). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. PubMed Central.
- American Society for Microbiology. (n.d.). Discovery and Evaluation of Entry Inhibitors for SARS-CoV-2 and Its Emerging Variants. American Society for Microbiology Journals.
- Amerigo Scientific. (n.d.). Viral Protease Inhibitor Screening Assay Kits. Amerigo Scientific.
- Sigma-Aldrich. (n.d.). Reverse Transcriptase Assay, colorimetric. Sigma-Aldrich.
- Creative Diagnostics. (n.d.). Plaque Reduction Assay.
- NIH. (n.d.). Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action.
- SpringerLink. (n.d.). Real-Time Quantitative PCR Analysis of Viral Transcription. SpringerLink.
- Virology Research Services. (2017). Six useful viral qRT-PCR tips. Virology Research Services.
- Labinsights. (2023).
- PubMed. (n.d.). MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. PubMed.
- PubMed Central. (n.d.). Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. PubMed Central.
- PubMed Central. (2021).
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
Sources
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- 2. protocols.io [protocols.io]
- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. broadpharm.com [broadpharm.com]
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- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Troubleshooting low yield in 4-(2-Fluorophenyl)-1,3-oxazol-2-amine synthesis
Welcome to the technical support center for the synthesis of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this and related 2-aminooxazoles, with a primary focus on addressing the challenge of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the Hantzsch-type condensation of 2-bromo-1-(2-fluorophenyl)ethan-1-one with urea.
Q1: My overall yield of this compound is consistently low. What are the most common contributing factors?
Low yields in this synthesis can often be traced back to one of three key areas: the quality of the starting materials, suboptimal reaction conditions, or inefficient purification. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the potential sources of low yield in your synthesis.
Technical Support Center: Optimizing the Synthesis of 2-Aminooxazoles
Welcome to the technical support center for the synthesis of 2-aminooxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions for successful synthesis.
Introduction
The 2-aminooxazole moiety is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its synthesis, however, can present several challenges, from low yields and the formation of side products to the use of hazardous reagents.[2][3] This guide provides practical, field-proven insights to help you navigate these complexities, ensuring reproducible and efficient synthesis of your target 2-aminooxazoles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-aminooxazoles in a question-and-answer format.
Question 1: Why is the yield of my 2-aminooxazole synthesis consistently low?
Answer: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome. For instance, some reactions that yield poorly at room temperature may proceed to completion with heating.[4] It is recommended to screen a variety of solvents such as acetonitrile, chloroform, or even solvent-free conditions.[5]
-
Incorrect Stoichiometry: Ensure the correct molar ratios of your reactants. In some cases, using a slight excess of one reagent, such as the amine or urea, can drive the reaction to completion.
-
Poor Quality of Starting Materials: The purity of your starting materials is critical. For example, in syntheses involving 2-aminophenols, their oxidation can lead to colored impurities and reduced yields.[6] Always use freshly purified starting materials.
-
Inefficient Cyclization: The final ring-closing step to form the oxazole can be challenging. The choice of catalyst, such as a Lewis acid like BF₃·Et₂O, can be critical in promoting efficient cyclization.[2][3]
Question 2: I am observing significant formation of side products. How can I minimize them?
Answer: The formation of byproducts can complicate purification and reduce the overall yield. Here are some common side products and strategies to mitigate their formation:
-
Disulfide Formation: When using thiol-containing starting materials, such as in the synthesis of related benzoxazoles, disulfide formation can be a major side reaction.[2][3] This is often promoted by an excess of base or elevated temperatures. Using a milder base like triethylamine (Et₃N) can suppress disulfide formation.[2][3]
-
Smiles Rearrangement: This intramolecular rearrangement can be a competing pathway in certain synthetic routes.[2][5] Careful control of the base and solvent system is necessary to favor the desired cyclization over the rearrangement.
-
Formation of Isomers: In some syntheses, a mixture of isomers can be formed.[4] Running the reaction under neutral or basic conditions can often favor the formation of the desired 2-aminooxazole product.
To minimize side reactions, it is essential to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).[4][6] This allows for the early detection of multiple products and helps in optimizing the reaction conditions to favor the desired product.
Question 3: My N-substituted 2-aminooxazole synthesis is not working. What could be the reason?
Answer: The synthesis of N-substituted 2-aminooxazoles can be particularly challenging. The Hantzsch protocol, a common method for synthesizing 2-aminothiazoles using N-substituted thioureas, often fails when N-substituted ureas are used for 2-aminooxazole synthesis.[1][7] This is attributed to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea.[1][7]
For the successful synthesis of N-substituted 2-aminooxazoles, alternative methods are often required. A two-step approach involving the initial synthesis of the 2-aminooxazole core followed by a Buchwald-Hartwig cross-coupling reaction with an aryl halide has proven to be a versatile and effective strategy.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-aminooxazoles?
A1: Several methods have been developed for the synthesis of 2-aminooxazoles. Some of the most common include:
-
Cyclization of o-aminophenols with a cyanating agent: This is a widely published protocol, but often involves highly toxic reagents like cyanogen bromide (BrCN).[2][3] Greener alternatives using less hazardous cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed.[2][3][5]
-
Condensation of α-bromoacetophenones with urea: This is a straightforward method for preparing 4-aryl-2-aminooxazoles.[7]
-
Smiles Rearrangement: This method involves the intramolecular rearrangement of an activated precursor to form the 2-aminooxazole ring.[2][3]
Q2: How do I choose the right solvent and temperature for my reaction?
A2: The optimal solvent and temperature are highly dependent on the specific substrates and reaction mechanism. A good starting point is to consult the literature for similar transformations. However, systematic screening of conditions is often necessary for optimization. As a general guideline, polar aprotic solvents like acetonitrile (CH₃CN) and dimethylformamide (DMF) are commonly used. The reaction temperature can range from room temperature to reflux, and microwave irradiation can sometimes be employed to accelerate the reaction.[7][8]
Q3: What are some safer alternatives to toxic reagents like cyanogen bromide?
A3: Due to the high toxicity of reagents like BrCN, several safer alternatives have been developed. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is an efficient, air-stable, and non-hazardous electrophilic cyanating agent that can be used for the synthesis of 2-aminobenzoxazoles from o-aminophenols in the presence of a Lewis acid.[2][3][5]
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-2-aminooxazoles via Condensation of α-Bromoacetophenone with Urea[7]
This protocol describes a general procedure for the synthesis of N-unsubstituted 4-aryl-2-aminooxazoles.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the desired α-bromoacetophenone (1.0 eq) and urea (10.0 eq).
-
Solvent Addition: Add dimethoxyethane (DME) as the solvent.
-
Heating: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Purification: The product can be purified by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Reactants | α-bromoacetophenone, Urea |
| Stoichiometry | 1:10 (α-bromoacetophenone:Urea) |
| Solvent | Dimethoxyethane (DME) |
| Temperature | 80 °C |
| Reaction Time | 12-24 hours |
Protocol 2: Synthesis of 2-Aminobenzoxazoles using NCTS[2][3]
This protocol provides a safer alternative to the use of cyanogen bromide.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the o-aminophenol (1.0 eq) in 1,4-dioxane, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq).
-
Catalyst Addition: Add boron trifluoride diethyl etherate (BF₃·Et₂O) (2.0 eq) as the Lewis acid catalyst.
-
Heating: Reflux the reaction mixture for 25-30 hours.
-
Work-up: After cooling, the reaction is worked up to isolate the desired 2-aminobenzoxazole.
-
Purification: The crude product is purified by standard chromatographic techniques.
| Parameter | Recommended Condition |
| Reactants | o-aminophenol, NCTS |
| Catalyst | BF₃·Et₂O |
| Stoichiometry | 1:1.5:2 (o-aminophenol:NCTS:BF₃·Et₂O) |
| Solvent | 1,4-dioxane |
| Temperature | Reflux |
| Reaction Time | 25-30 hours |
Visualizing the Synthesis and Troubleshooting
Reaction Mechanism and Troubleshooting Workflow
The following diagrams illustrate the general reaction mechanism for the synthesis of 2-aminooxazoles from α-haloketones and a troubleshooting workflow for addressing common issues.
Caption: A workflow for troubleshooting common synthesis issues.
References
-
Valverde, E., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
-
Valverde, E., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health. [Link]
-
Becker, S., et al. (2019). A continuous reaction network that produces RNA precursors. ResearchGate. [Link]
-
Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. [Link]
-
Szabla, R., et al. (2013). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. ResearchGate. [Link]
-
Al-Jbouri, H. A., et al. (2024). Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes and evaluation of their biological activity. ResearchGate. [Link]
-
Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. [Link]
-
Islam, S., et al. (2013). Steps towards the formation of 2-aminooxazole 5. ResearchGate. [Link]
-
Ibaceta-Jaime, Y., et al. (1985). Reactions of 2-aminooxazoles and 2-aminothiazoles with dienophiles. Isolation of stable diels-alder adducts. Semantic Scholar. [Link]
-
Ghorbani-Vaghei, R., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]
-
Gümüş, H., et al. (2012). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. [Link]
-
Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification issues.
Introduction: Understanding the Molecule
This compound is a heterocyclic amine containing a basic 2-aminooxazole core and a lipophilic 2-fluorophenyl substituent. This combination of functionalities presents unique purification challenges. The basicity of the amine can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape and recovery during chromatography. The fluorophenyl group increases the compound's lipophilicity, influencing its solubility in common organic solvents. A likely synthetic route involves the condensation of 2-bromo-1-(2-fluorophenyl)ethan-1-one with urea, which can introduce specific impurities that need to be addressed during purification.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is colored (yellow to brown), but I expect a white solid. What is the cause?
A1: The coloration is likely due to trace impurities, possibly from oxidation of the amine or residual starting materials. The 2-aminooxazole ring system can be susceptible to degradation under certain conditions. Extended exposure to air, light, or acidic conditions can contribute to color formation.
Q2: I'm observing significant tailing/streaking of my compound on a silica gel column. Why is this happening?
A2: The basic nature of the 2-amino group on the oxazole ring leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction causes the compound to adhere strongly to the stationary phase, resulting in poor peak shape and often, incomplete elution.
Q3: What are the most common impurities I should expect from the synthesis of this compound?
A3: Common impurities may include:
-
Unreacted 2-bromo-1-(2-fluorophenyl)ethan-1-one.
-
Unreacted urea.
-
Byproducts from the self-condensation of the starting ketone.
-
Over-alkylated products where the exocyclic amine has reacted further.
-
Hydrolysis products of the oxazole ring.
Q4: Can I use reversed-phase chromatography for purification?
A4: Yes, reversed-phase chromatography is a viable option, particularly for polar impurities. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, can be effective.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Poor Separation in Column Chromatography
Symptoms:
-
Co-elution of the desired product with impurities.
-
Broad peaks leading to mixed fractions.
Causality: The choice of eluent is critical for achieving good separation. A solvent system with inappropriate polarity may not provide sufficient resolution between the target compound and closely related impurities.
Solutions:
-
Optimize the Solvent System:
-
TLC Analysis: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good solvent system will give a clear separation between your product spot and impurity spots, with an Rf value for the product of around 0.3-0.4.
-
Solvent Combinations: Start with a non-polar/polar combination like Hexane/Ethyl Acetate. If separation is poor, try incorporating a more polar solvent like Dichloromethane/Methanol.
-
Basic Modifier: To counteract the acidic nature of silica gel, add a small amount of a basic modifier to your eluent.[1][2] A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). Ammonia in methanol (typically a 7N solution) can also be used as a component of the mobile phase.
-
-
Use an Alternative Stationary Phase:
-
Amine-Functionalized Silica: This is an excellent option as the amine groups on the silica surface minimize the interaction with the basic analyte, leading to improved peak shape and better separation.[1]
-
Alumina (Basic or Neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Problem 2: Low Recovery from Column Chromatography
Symptoms:
-
The total mass of the purified compound is significantly lower than expected.
Causality: Irreversible adsorption of the basic amine onto the acidic silica gel is a common cause of low recovery. The compound may also be unstable on the stationary phase.
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, flush the column with the eluent containing a basic modifier (e.g., 1% TEA in Hexane/Ethyl Acetate). This will "neutralize" the acidic sites on the silica.
-
Reduce Column Loading: Overloading the column can lead to poor separation and apparent loss of material. A general rule of thumb is to load 1-5% of the crude material by weight relative to the stationary phase.
-
Work Up Procedure: Ensure your work-up procedure prior to chromatography has effectively removed any acidic or highly polar impurities that might interfere with the purification.
Problem 3: Difficulty in Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
No crystal formation upon cooling.
-
The resulting crystals are of low purity.
Causality: The choice of recrystallization solvent is crucial. The ideal solvent should dissolve the compound when hot but not when cold. The presence of impurities can also inhibit crystal formation.
Solutions:
-
Systematic Solvent Screening:
-
Take a small amount of your crude product in several test tubes.
-
Add a few drops of different solvents to each tube.
-
A good single solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Common solvents to try include ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.
-
If a single solvent is not effective, try a two-solvent system.[3] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a drop or two of the good solvent to redissolve the solid and allow it to cool slowly. Common two-solvent systems include:
-
Ethanol/Water
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
-
-
-
Induce Crystallization:
-
Seeding: Add a small crystal of the pure compound to the cooled solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Cooling: Cool the solution slowly to room temperature, then in an ice bath, and finally in a freezer if necessary.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
Objective: To purify this compound from non-polar and moderately polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Equilibration: Equilibrate the packed column by passing through at least 3-5 column volumes of the initial eluent (e.g., 95:5 Hexane/Ethyl Acetate with 0.5% TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 5% to 50% Ethyl Acetate in Hexane, with a constant 0.5% TEA.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask, condenser, and filtration apparatus
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Crystallization: To the hot solution, add deionized water dropwise until a persistent cloudiness is observed. Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography and Recrystallization
| Application | Solvent System | Notes |
| Column Chromatography (Normal Phase) | Hexane/Ethyl Acetate + 0.5% TEA | Good for general purification. The gradient can be adjusted based on TLC. |
| Dichloromethane/Methanol + 0.5% TEA | For more polar impurities. Start with a low percentage of methanol. | |
| Column Chromatography (Reversed Phase) | Acetonitrile/Water + 0.1% TFA | Effective for polar impurities. TFA helps to protonate the amine and improve peak shape. |
| Recrystallization | Ethanol/Water | A common and effective system for many amine compounds. |
| Ethyl Acetate/Hexane | Good for less polar compounds. | |
| Isopropanol | Can be a good single solvent for recrystallization. |
Visualization of Workflows
Purification Workflow Diagram
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic Diagram for Column Chromatography
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- Biotage. (2023).
- Biotage. (2023). Is there an easy way to purify organic amines? Biotage.
- Massachusetts Institute of Technology. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- National Center for Biotechnology Information. (n.d.). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. PubChem.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- National Center for Biotechnology Information. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. PubMed Central.
- MDPI. (2023).
- Wiley. (2008).
- Der Pharma Chemica. (2012).
- ACS Publications. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
- Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.
- ResearchGate. (2017). SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)
- Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?
- Sultan Qaboos University Journal For Science. (n.d.).
- Royal Society of Chemistry. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model.
- Acta Poloniae Pharmaceutica. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- MDPI. (2022). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure.
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MDPI. (2023). 4-(Aryl)-Benzo[4][5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations.
- National Center for Biotechnology Information. (2014).
- ResearchGate. (2025). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents.
- ResearchGate. (2024).
- National Center for Biotechnology Information. (2015).
- Sigma-Aldrich. (n.d.). 4-(2-Fluorophenyl)-1,3-thiazol-2-amine.
- ResearchGate. (2015). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions.
- Royal Society of Chemistry. (2022).
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of N-aryl-N-(4-(3-hydroxyphenyl)thiazol-2-yl)amines.
- Letters in Applied NanoBioScience. (2021).
- Wiley Online Library. (n.d.).
Sources
Technical Support Center: Overcoming Solubility Challenges with 4-(2-Fluorophenyl)-1,3-oxazol-2-amine in Biological Assays
Introduction
Welcome to the technical support guide for 4-(2-Fluorophenyl)-1,3-oxazol-2-amine. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into biological assays. As a member of the 2-aminooxazole class, this molecule holds potential in various research areas; however, like many novel small molecules, its poor aqueous solubility can present significant challenges during experimental setup, leading to issues like compound precipitation, inaccurate concentration measurements, and unreliable assay results.[1][2][3]
This guide provides a comprehensive framework for understanding and overcoming these solubility-related hurdles. We will delve into the compound's predicted physicochemical properties, offer step-by-step troubleshooting protocols, and present scientifically-grounded strategies to ensure your experimental data is both accurate and reproducible. Our goal is to empower you with the expertise to move your research forward with confidence.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Compound
This section addresses the most common initial questions regarding the handling and behavior of this compound.
Q1: What are the expected physicochemical properties and solubility of this compound?
While experimental data for this specific molecule is not widely published, we can infer its properties based on its structural motifs (a fluorophenyl group and a 2-aminooxazole core).
-
Predicted Lipophilicity (Hydrophobicity): The presence of the fluorophenyl ring suggests the molecule is lipophilic ("fat-loving") and therefore likely to have poor solubility in aqueous solutions like buffers and cell culture media.[2] The calculated LogP (a measure of lipophilicity) for similar structures, such as 4-phenyl-1,3-oxazol-2-amine, is 1.7, indicating a preference for non-polar environments.[4]
-
Aqueous Solubility: Aqueous solubility is a critical yet challenging property to predict accurately.[5][6][7] For structurally related compounds, kinetic solubility in aqueous buffers is often low.[1] It is reasonable to assume that this compound falls into the Biopharmaceutical Classification System (BCS) Class II, characterized by low solubility and high permeability.[8][9]
-
Impact of the Amino Group: The 2-amino group provides a basic center, meaning the compound's charge and solubility may be influenced by pH. At lower pH values (more acidic), this group can become protonated, potentially increasing aqueous solubility. However, most biological assays are conducted at a physiological pH of ~7.4, where the compound is likely to be in its less soluble, neutral form.
Q2: I dissolved the compound in DMSO and the stock solution is clear. Why am I still seeing precipitation in my assay plate?
This is a classic and very common problem related to the difference between thermodynamic and kinetic solubility.[3][10]
-
The Problem: A clear stock solution in 100% Dimethyl Sulfoxide (DMSO) does not guarantee solubility in your final aqueous assay buffer.[10] When a small volume of your DMSO stock is rapidly diluted into a large volume of aqueous buffer, the solvent environment changes dramatically from polar aprotic (DMSO) to polar protic (water). This solvent shift can cause the compound's solubility limit to be exceeded almost instantly, leading to precipitation.[10][11]
-
Kinetic vs. Equilibrium Solubility: What you are observing is a kinetic solubility issue. The compound doesn't have sufficient time or the right conditions to reach a stable, dissolved state in the new aqueous environment.[3] Equilibrium solubility, which is often higher, requires much longer incubation times (24-48 hours) and is more relevant for late-stage formulation development.[3]
Q3: What is the maximum final concentration of DMSO I should use in my assay?
While DMSO is an excellent solvent for many organic molecules, it is not biologically inert and can impact assay results.
-
General Guideline: A final DMSO concentration between 0.1% and 0.5% is a widely accepted industry standard for most cell-based and biochemical assays.[10][12]
-
Concentration-Dependent Effects:
-
<0.1%: Generally considered safe for most cell lines with minimal effects.[13]
-
0.1% - 1.0%: May have effects on sensitive cell types or assays. Longer exposure can affect cell morphology and function.[13]
-
>1.0%: Can cause significant negative effects, including cell membrane damage, oxidative stress, and cell death.[12][13] It can also denature proteins, interfering with enzyme assays.[14]
-
-
Critical Control: It is absolutely essential to maintain the exact same final DMSO concentration across all wells of your experiment, including vehicle controls and untreated controls, to ensure any observed effects are due to your compound and not the solvent.[10]
Section 2: Troubleshooting Guide & Standard Operating Procedures (SOPs)
This section provides a systematic approach to preparing and validating solutions of this compound to prevent precipitation and ensure accurate dosing.
2.1 SOP: Preparation of a High-Concentration Stock Solution
Proper preparation of the initial stock solution is the foundation for reliable experiments.[15][16][17]
Objective: To prepare a clear, high-concentration primary stock solution in an appropriate organic solvent.
Materials:
-
This compound (solid powder)
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial or low-binding microcentrifuge tube
-
Vortex mixer and/or sonicator
Protocol:
-
Weighing: Accurately weigh the desired amount of the solid compound using a calibrated balance.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If solids persist, use a bath sonicator for 5-10 minutes to aid dissolution. Gentle warming (to 30-37°C) can be applied but use with caution to avoid compound degradation.
-
Visual Inspection: Hold the vial against a light source to confirm that the solution is completely clear, with no visible particulates or haze.
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C or -80°C to minimize degradation from light, evaporation, and freeze-thaw cycles.[16][18]
| Solvent | Pros | Cons | Max Recommended Final Assay % |
| DMSO | Excellent solubilizing power for many compounds. | Can be cytotoxic, interfere with some assays, and is hygroscopic (absorbs water). | < 0.5% [10][12] |
| Ethanol | Less toxic than DMSO for many cell types. | Less effective at solubilizing highly lipophilic compounds. Volatile. | < 1.0% |
| Methanol | Good solvent for many organic molecules. | Can be toxic to cells. Volatile. | < 0.5% |
Table 1: Common Organic Solvents for Stock Solution Preparation.
2.2 Decision Workflow: Preparing Aqueous Working Solutions
The critical step is the dilution from the organic stock into your aqueous assay buffer. The following workflow will guide you in selecting an appropriate strategy.
Caption: Decision workflow for selecting a solubilization strategy.
2.3 SOP: Solubilization Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, effectively increasing their apparent aqueous solubility.[19][20][21][22] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice.[22][23]
Objective: To prepare a working solution using HP-β-CD to prevent precipitation.
Protocol:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your final assay buffer. Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
-
Pre-mix Compound and Cyclodextrin: In a separate tube, add a small volume of your concentrated DMSO stock of this compound to the HP-β-CD solution. The molar ratio of cyclodextrin to compound should be high (e.g., 100:1 or higher to start).
-
Incubate: Vortex the mixture and incubate at room temperature for at least 30-60 minutes to allow for the formation of the inclusion complex.
-
Final Dilution: Dilute this complexed solution into the final assay buffer to achieve the desired target concentration.
-
Validation (Crucial): Run a vehicle control containing the same final concentration of HP-β-CD and DMSO to ensure the excipient itself does not affect your assay readout.[23]
Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing solubility.
2.4 SOP: Solubilization Using Non-ionic Surfactants
Surfactants (or detergents) can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[9][24] These micelles have a hydrophobic core that can solubilize your compound.[9]
Objective: To use a non-ionic surfactant to maintain compound solubility in an assay.
Recommended Surfactants: Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) are commonly used and generally have lower protein-denaturing potential than ionic surfactants.[9][25]
Protocol:
-
Determine Working Concentration: The final concentration of the surfactant in the assay should be above its CMC but as low as possible to minimize assay interference. A good starting point is often 0.01% to 0.1% (w/v).
-
Prepare Surfactant-Containing Buffer: Add the surfactant directly to your assay buffer and mix well.
-
Dilution: Perform a serial dilution of your DMSO stock solution directly into the surfactant-containing buffer. This "soft" dilution into a pre-equilibrated micellar solution can be more effective than adding the compound to the buffer before the surfactant.
-
Validation (Crucial): As with cyclodextrins, you must run a vehicle control with the same final concentration of surfactant and DMSO to confirm it does not interfere with your biological system.[25]
Section 3: Assay-Specific Considerations & Final Checks
Even with a solubilization strategy, it's vital to ensure the integrity of your experiment.
Q4: How do I visually confirm my compound is dissolved?
Before running a full experiment, perform a simple solubility test in a clear 96-well plate.
-
Method: Prepare your final compound dilution in the assay buffer (with any solubilizing agents). Also prepare a buffer-only control.
-
Inspection: Let the plate sit for the duration of your planned assay incubation (e.g., 1 hour, 24 hours). Visually inspect the wells against a black background for any signs of cloudiness, haziness, or crystalline precipitate. A plate reader capable of measuring light scatter (nephelometry) can also be used for a more sensitive, quantitative assessment.[3]
Q5: What if I still see issues? Could it be aggregation?
Yes. Poorly soluble compounds can form sub-visible aggregates that can lead to false positives or negatives in assays. If you have access to Dynamic Light Scattering (DLS), this technique can be used to detect the presence of aggregates in your final working solution.
Q6: Are there specific concerns for cell-based vs. biochemical assays?
-
Cell-Based Assays: The primary concern is the cytotoxicity of the solubilizing agents.[12][26] Both DMSO and certain surfactants can be toxic to cells, especially with long incubation times.[12] Always perform a cytotoxicity test (e.g., an MTT or CellTiter-Glo assay) with your vehicle control (buffer + DMSO + excipient) to define a non-toxic working concentration range.[27]
-
Biochemical/Enzyme Assays: The concern is direct interference with the protein or detection chemistry.[14] Surfactants can denature proteins, and cyclodextrins could potentially interact with substrates or cofactors.[14] A vehicle control is essential to check for any inhibition or potentiation of enzyme activity caused by the formulation itself.
By implementing these systematic troubleshooting steps and validation controls, you can confidently address the solubility challenges of this compound and generate high-quality, reliable data in your biological assays.
References
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- Vertex AI Search. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Retrieved January 20, 2026.
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- Vertex AI Search. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. Retrieved January 20, 2026.
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- Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. Retrieved January 20, 2026.
- Vertex AI Search. (n.d.). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - NIH. Retrieved January 20, 2026.
- Vertex AI Search. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal. Retrieved January 20, 2026.
- Vertex AI Search. (n.d.). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. Retrieved January 20, 2026.
- Vertex AI Search. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays - Benchchem. Retrieved January 20, 2026.
- Vertex AI Search. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. Retrieved January 20, 2026.
- Vertex AI Search. (n.d.). Compound Management and Integrity - 벡크만쿨터 라이프사이언스. Retrieved January 20, 2026.
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- Vertex AI Search. (n.d.). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PubMed Central. Retrieved January 20, 2026.
- Vertex AI Search. (n.d.). Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. Retrieved January 20, 2026.
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- Vertex AI Search. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. Retrieved January 20, 2026.
- Vertex AI Search. (n.d.). (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved January 20, 2026.
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- Vertex AI Search. (n.d.). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - MDPI. Retrieved January 20, 2026.
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Reducing off-target effects of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine in cell-based assays
A Guide to Mitigating Off-Target Effects in Cell-Based Assays
Introduction
Welcome, researchers. This guide is designed to serve as a dedicated technical resource for scientists utilizing 4-(2-Fluorophenyl)-1,3-oxazol-2-amine and related compounds in cell-based assays. While potent and specific molecules are the cornerstone of reliable drug discovery and biological research, uncharacterized off-target effects can lead to misleading data, confounding results, and significant delays in research progress. The oxazole scaffold is a privileged structure in medicinal chemistry, with analogs targeting a range of proteins, including kinases like FLT3 and p38α MAP kinase.[1][2] This promiscuity underscores the critical need for rigorous validation.
This document provides a structured approach to identifying, understanding, and mitigating potential off-target effects, ensuring the data you generate is robust, reproducible, and correctly attributed to the on-target activity of your compound. We will move from foundational principles and frequently asked questions to deep troubleshooting workflows and validated experimental protocols.
Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial queries regarding off-target effects.
Q1: What, precisely, are off-target effects and why are they a major concern? Off-target effects occur when a compound interacts with proteins other than its intended biological target, leading to unforeseen physiological or cellular responses.[3] These effects are a primary cause of experimental artifacts and clinical-stage drug failure. In a cell-based assay, an observed phenotype—such as cell death or changes in a reporter signal—might be incorrectly attributed to the modulation of the intended target, when it is actually caused by the compound binding to an unrelated protein.
Q2: I'm observing a phenotype, but how can I be sure it's an on-target effect? Confidence in your observed phenotype comes from a multi-pronged validation strategy. The foundational principle is that the phenotype should be replicable by orthogonal methods that also modulate the target, but through a different mechanism.[4] For example, if your compound induces apoptosis, knocking down the target protein using CRISPR or siRNA should yield a similar apoptotic response. Conversely, the phenotype should be reversible by re-introducing the target gene (a "rescue" experiment).[4]
Q3: What are the first troubleshooting steps if I suspect my results are confounded by off-target effects? Begin by re-evaluating your assay conditions.
-
Confirm Compound Integrity: Ensure the compound is pure and has not degraded.
-
Optimize Concentration: Perform a detailed dose-response curve. Off-target effects are often more pronounced at higher concentrations. The goal is to identify the lowest effective concentration that produces the desired on-target phenotype.
-
Review Controls: Ensure you are using appropriate controls, including a vehicle-only control (e.g., DMSO) and, ideally, a structurally similar but biologically inactive analog of your compound.[5][6]
Q4: Can my cell culture media influence the compound's activity and off-target profile? Absolutely. Serum, a common supplement in cell culture media, contains a complex mixture of proteins, lipids, and growth factors.[7][8] Components like albumin can bind to small molecules, reducing the free concentration available to interact with cellular targets.[9] This can necessitate using higher nominal concentrations, which in turn increases the risk of off-target engagement. It is often recommended to reduce serum concentration during compound treatment, but this must be balanced with maintaining cell health.[10] Always determine the optimal serum concentration and compound incubation time for your specific cell line and assay.[11]
Troubleshooting Guide: A Systematic Approach to Validation
This section provides in-depth strategies to de-risk your findings and build a strong evidence-based case for on-target activity.
Part 1: Foundational Assay Optimization
Before embarking on complex validation experiments, ensure your basic assay setup is robust. Poor assay design can introduce variability that mimics or masks off-target effects.
-
Cell Density and Health: Cells should be healthy, in the logarithmic growth phase, and seeded at an optimal density.[6] Over-confluent or stressed cells can respond unpredictably to compound treatment.
-
Compound Titration: Never rely on a single concentration. A full dose-response curve (typically 8-10 points) is essential to understand the potency (EC50) and identify potential toxicity at higher concentrations, which often signals off-target activity.
-
Incubation Time: A time-course experiment is crucial. On-target effects may manifest at different times compared to off-target cytotoxic effects.[11]
-
Control Panel: Your experiments are only as good as your controls.
| Control Type | Purpose | Rationale |
| Vehicle Control (e.g., DMSO) | Establishes the baseline cellular response to the compound solvent. | Essential for normalizing data and ensuring the vehicle itself is not causing a phenotype. |
| Untreated Control | Represents the normal physiological state of the cells. | Provides a reference for cell health and baseline signal.[5] |
| Positive Control | A known modulator of the target or pathway. | Confirms that the assay is capable of detecting the expected biological response.[5][6] |
| Inactive Analog Control | A molecule structurally similar to your compound but lacking activity against the primary target. | A powerful tool. If the inactive analog does not produce the phenotype, it strongly suggests the observed effect is due to on-target activity. |
Part 2: Confirming On-Target Engagement in a Cellular Context
Observing a phenotype is not enough; you must demonstrate that your compound physically interacts with the intended target within the complex environment of a live cell.
-
Biochemical Assays: While not cell-based, these are a vital first step. Confirming that your compound directly interacts with the purified target protein in an in vitro binding or activity assay provides foundational evidence.[12][13] This helps rule out artifacts where the compound affects a downstream pathway component without engaging the primary target.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring changes in the thermal stability of a protein in the presence of a binding ligand. If your compound binds to the target protein in cells, the protein will be stabilized and less prone to denaturation upon heating.
-
Bioluminescence Resonance Energy Transfer (BRET): Assays like NanoBRET™ can quantify compound binding to a specific target protein in living cells, providing real-time evidence of engagement.
Part 3: Advanced Validation: Deconvoluting the Phenotype
If on-target engagement is confirmed but questions about the phenotype remain, the following orthogonal approaches provide the highest level of validation.
-
Genetic Knockdown/Knockout: This is the gold standard for target validation.[14][15] Using CRISPR/Cas9 to knock out the gene encoding your target protein should recapitulate the phenotype observed with your compound.[][17] If the knockout cells do not show the phenotype, it strongly implicates the target's role. Furthermore, treating the knockout cells with your compound should result in no additional phenotypic change, demonstrating specificity.
-
Phenotypic Rescue Experiments: In this sophisticated control, you first knock down or knock out the target gene to produce a phenotype. Then, you re-introduce the target gene in a form that is resistant to the knockdown method (e.g., a cDNA with silent mutations in the siRNA target site).[4] The reversal of the phenotype upon re-expression of the target provides powerful evidence that the effect is specifically mediated by that protein.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize or acquire analogs of this compound with varying potency against the primary target.[18][19] A strong correlation between the biochemical potency of the analogs and their phenotypic potency in the cell-based assay is compelling evidence for an on-target mechanism.
-
Phenotypic Screening: This approach involves assessing the overall effect of a compound on a cell or organism, providing insights into the drug's biological activity and potential side effects.[3][20][21] Comparing the phenotypic fingerprint of your compound to other known modulators can help identify potential off-targets or unexpected mechanisms of action.[22][23]
Visualizing Experimental Logic
To aid in experimental design, the following diagrams illustrate key troubleshooting and validation workflows.
Caption: A workflow for troubleshooting off-target effects.
Caption: The principle of orthogonal validation.
Key Experimental Protocols
Here we provide condensed, step-by-step methodologies for core validation experiments.
Protocol 1: Dose-Response Matrix for On-Target Potency
Objective: To determine the EC50 of the compound and identify concentrations where toxicity may indicate off-target effects.
-
Cell Seeding: Plate your cells in a 96-well or 384-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution series of this compound in appropriate media. Typically, a 10-point, 1:3 dilution series starting from a high concentration (e.g., 50 µM) is effective. Include vehicle-only wells.
-
Treatment: Remove the old media from the cells and add an equal volume of the 2x compound dilutions to the appropriate wells.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours), determined from time-course experiments.
-
Assay Readout: Perform your phenotypic assay (e.g., measure cell viability using a resazurin-based assay, or quantify reporter gene expression).
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50. Look for sharp drops in activity at high concentrations, which can indicate cytotoxicity.
Protocol 2: CRISPR/Cas9-Mediated Knockout for Target Validation
Objective: To validate that the observed phenotype is dependent on the presence of the intended target protein.
-
gRNA Design & Cloning: Design and clone at least two different guide RNAs (gRNAs) targeting early exons of your target gene into a Cas9 expression vector. A non-targeting gRNA is essential as a negative control.
-
Transfection: Transfect your cell line with the Cas9/gRNA plasmids.
-
Selection & Clonal Isolation: If applicable, select for transfected cells (e.g., using puromycin) and isolate single-cell clones.
-
Knockout Validation: Expand the clones and validate target knockout using Western blot (to confirm protein loss) and Sanger or next-generation sequencing (to confirm genomic edits).
-
Phenotypic Analysis: Once knockout is confirmed, perform your primary cell-based assay on the knockout and control cell lines. The phenotype should be present in the control line but absent or significantly reduced in the knockout line.
-
Compound Treatment Control: Treat both the knockout and control cell lines with this compound. The compound should elicit the phenotype only in the control cells, with little to no effect in the knockout cells.
References
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Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys. [Link]
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FDCELL. (2023, October 28). 10 Tips for Successful Cell Based Assays. [Link]
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Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved January 19, 2026, from [Link]
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Biocompare. (2022, October 28). Target Validation with CRISPR. [Link]
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Scott, A. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Rehman, S., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. [Link]
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Cell and Gene. (2024, June 28). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. [Link]
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Sygnature Discovery. (n.d.). Phenotypic Screening. Retrieved January 19, 2026, from [Link]
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Montalban-Arques, A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. [Link]
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Cambridge Healthtech Institute. (n.d.). Target Identification from Phenotypic Screening. Retrieved January 19, 2026, from [Link]
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Wikipedia. (n.d.). Phenotypic screening. Retrieved January 19, 2026, from [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved January 19, 2026, from [Link]
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Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery. [Link]
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Means, A. K., & Czapor, B. K. (2021). Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. International Journal of Molecular Sciences. [Link]
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BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
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Tang, P., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
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Abu Thaher, B., et al. (2010). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Trapella, C., et al. (2014). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. [Link]
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Biocompare. (2016, August 25). Serum Selection for Cell Culture. [Link]
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BMG LABTECH. (2022, May 2). Cell-based assays on the rise. [Link]
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Gabrielsen, M., et al. (2010). Structure-activity relationships for a novel series of citalopram analogues at monoamine transporters. Bioorganic & Medicinal Chemistry Letters. [Link]
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ResearchGate. (2017, August 6). Reducing serum concentration during treatment?[Link]
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Donovan, K. A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. [Link]
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Sun, H., et al. (2019). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]
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PubChem. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. Retrieved January 19, 2026, from [Link]
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Lee, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International Journal of Molecular Sciences. [Link]
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Donovan, K. A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. [Link]
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Wang, Z., et al. (2022). N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. Oxidative Medicine and Cellular Longevity. [Link]
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Recent Advances in Pro-PROTAC Development to Address On-Target Off-Tumor Toxicity. (2023). Journal of Medicinal Chemistry. [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Loland, C. J., et al. (2013). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]
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Technical Support Center: Enhancing the In Vivo Stability of 2-Aminooxazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminooxazole-based compounds. This guide is designed to provide in-depth technical assistance and troubleshooting for common stability challenges encountered during in vivo studies. As a Senior Application Scientist, my goal is to synthesize established scientific principles with practical, field-proven insights to empower you to overcome these hurdles and advance your research.
Introduction: The Promise and Peril of 2-Aminooxazoles
The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, valued for its role in a variety of biologically active molecules, including those with antimicrobial and anticancer properties.[1] Its ability to act as a bioisostere for the more commonly used 2-aminothiazole ring offers potential advantages, such as altered physicochemical properties and, in some cases, improved metabolic stability.[2][3] The replacement of the oxidizable sulfur atom of the thiazole with an oxygen atom in the oxazole can lead to a lower rate of metabolism.[2] However, like many heterocyclic compounds, 2-aminooxazoles can be susceptible to metabolic and chemical degradation in vivo, leading to high clearance, low exposure, and challenges in translating in vitro potency to in vivo efficacy.
This guide provides a structured approach to identifying and addressing the root causes of instability in your 2-aminooxazole compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the in vivo evaluation of 2-aminooxazole derivatives in a question-and-answer format.
Q1: My 2-aminooxazole compound shows high clearance in my initial pharmacokinetic (PK) study. What are the likely causes?
High clearance of 2-aminooxazole compounds is typically a result of extensive metabolism or, to a lesser extent, chemical instability at physiological pH.
-
Metabolic Instability: The liver is the primary site of drug metabolism, and enzymes such as cytochrome P450s (CYPs) are often responsible for the rapid breakdown of drug candidates.[4] For 2-aminooxazole compounds, several "metabolic soft spots" can be susceptible to enzymatic attack:
-
Aromatic Rings and Alkyl Substituents: Unsubstituted or activated phenyl rings and alkyl chains attached to the 2-aminooxazole core are common sites for CYP-mediated oxidation (hydroxylation).
-
The 2-Amino Group: The primary amine can be a site for N-acetylation or oxidation.
-
The Oxazole Ring Itself: While generally more stable than the 2-aminothiazole ring to oxidation, the oxazole ring can still undergo metabolic transformations.[2]
-
-
Chemical Instability: The oxazole ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, although it is considered fairly stable at physiological pH.[5] The stability will be highly dependent on the specific electronic properties of the substituents on the ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high in vivo clearance.
Q2: How can I identify the specific "metabolic soft spots" on my 2-aminooxazole compound?
Identifying the exact sites of metabolism is crucial for rational drug design. Here are the recommended approaches:
-
In Silico Prediction: Utilize computational tools to predict likely sites of metabolism. Software like MetaSite™ can predict which parts of your molecule are most susceptible to metabolism by major human CYPs.[6] These tools can help prioritize which derivatives to synthesize for improved stability.
-
Metabolite Identification Studies: This is the definitive experimental approach.
-
Incubate your compound with human liver microsomes (HLM) or hepatocytes.[4]
-
Analyze the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
By comparing the mass spectra of the parent compound and its metabolites, you can deduce the sites of modification (e.g., an increase of 16 Da suggests hydroxylation). The fragmentation pattern of the 2-aminooxazole core can be complex, but key losses, such as the elimination of the •NH2 moiety, can be indicative of the parent structure.[8]
-
Q3: My compound seems to be degrading in the formulation before administration. What can I do?
This suggests chemical instability. Here are some formulation strategies to consider:
-
pH Optimization: Determine the pH at which your compound has maximum stability through a pH-rate profile study.[5] Formulate your dosing vehicle at this optimal pH. For intravenous (IV) administration, ensure the final formulation is within a physiologically tolerable pH range (typically pH 3-9).
-
Use of Co-solvents: For poorly water-soluble compounds, co-solvents like polyethylene glycol (PEG) or dimethyl sulfoxide (DMSO) can be used for IV formulations.[9] However, be mindful of potential precipitation upon injection into the aqueous environment of the bloodstream.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble or unstable drugs, forming inclusion complexes. This can protect the drug from degradation and improve its solubility.[10]
-
Liposomal Formulations: Encapsulating your compound in liposomes can protect it from both chemical and metabolic degradation, thereby increasing its circulation time in vivo.[11][12]
Medicinal Chemistry Strategies to Enhance Stability
If metabolic instability is confirmed, the following medicinal chemistry approaches can be employed:
Blocking Metabolic Hotspots (Bioisosteric Replacement)
Once a metabolic soft spot is identified, you can modify the structure at that position to block enzymatic degradation.
-
Deuterium for Hydrogen Replacement: Replacing a hydrogen atom at a site of metabolism with deuterium can slow down the rate of CYP-mediated C-H bond cleavage due to the kinetic isotope effect.[13]
-
Fluorine for Hydrogen Replacement: Fluorine is a common bioisostere for hydrogen. The C-F bond is much stronger than a C-H bond and is resistant to metabolic cleavage. Introducing a fluorine atom at or near a site of oxidation can effectively block metabolism.[13]
-
Replacing Metabolically Labile Groups:
-
If an unsubstituted phenyl ring is being hydroxylated, consider replacing it with a more electron-deficient and less metabolically susceptible heterocycle, such as a pyridine ring.[14]
-
If an amide bond is being hydrolyzed, it can be replaced with a more stable bioisostere like an oxazole, triazole, or oxadiazole.[12][15]
-
Table 1: Common Bioisosteric Replacements to Enhance Metabolic Stability
| Metabolically Labile Group | Bioisosteric Replacement | Rationale | Reference |
| Phenyl Ring | Pyridine, Pyrimidine | Reduces susceptibility to oxidative metabolism. | [14] |
| -CH3 | -CF3 | Blocks oxidation of the methyl group. | [13] |
| -H (at metabolic hotspot) | -D, -F | Slows or blocks CYP-mediated C-H bond cleavage. | [13] |
| Amide (-CONH-) | 1,2,4-Oxadiazole, 1,2,4-Triazole | More resistant to enzymatic hydrolysis. | [12][15] |
Prodrug Strategies
A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in vivo. This approach can be used to mask a metabolically labile functional group.
-
Amine Prodrugs: If the 2-amino group is a site of rapid metabolism, it can be temporarily masked, for example, as an amide or carbamate.[15] The choice of the promoiety will determine the rate and site of cleavage to release the active drug. Amino acid promoieties can also be used to target specific transporters and improve absorption.[16][17]
Workflow for Prodrug Design:
Caption: A streamlined workflow for designing and evaluating prodrugs.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol provides a general procedure to assess the metabolic stability of your 2-aminooxazole compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Ice-cold acetonitrile with an internal standard
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw HLM at 37°C and dilute in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL). Keep on ice.
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired starting concentration (e.g., 1 µM).
-
-
Incubation:
-
In a 96-well plate, combine the HLM solution and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).
Protocol 2: LC-MS/MS Method for Metabolite Identification
A general approach for developing an LC-MS/MS method to identify metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatography:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used for the separation of small molecules.
Mass Spectrometry:
-
Full Scan MS: Acquire full scan mass spectra to identify the molecular ions of the parent compound and potential metabolites.
-
Tandem MS (MS/MS):
-
Fragment the molecular ion of the parent compound to establish its characteristic fragmentation pattern.
-
Perform MS/MS on the potential metabolite ions to determine their structures. Look for characteristic fragments of the 2-aminooxazole core and mass shifts that correspond to specific metabolic transformations (e.g., +16 Da for hydroxylation, +14 Da for methylation). The fragmentation of the 2-aminooxazole ring is influenced by the amino group and may involve the loss of the •NH2 moiety.[8]
-
References
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Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved January 20, 2026, from [Link]
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Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]
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Lorenzi, P. L., Landowski, C. P., Song, X., Borysko, K. Z., Breitenbach, J. M., Kim, J. S., Hilfinger, J. M., Townsend, L. B., Drach, J. C., & Amidon, G. L. (2005). Amino acid ester prodrugs of 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole enhance metabolic stability in vitro and in vivo. The Journal of Pharmacology and Experimental Therapeutics, 314(2), 883–890. [Link]
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ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... Retrieved January 20, 2026, from [Link]
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Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved January 20, 2026, from [Link]
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Patsnap Synapse. (2025, May 29). How can prodrugs improve PK profiles?[Link]
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Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The prodrug approach: a successful tool for improving drug solubility. Pharmaceutical Research, 35(8), 1-20. [Link]
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Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS medicinal chemistry letters, 11(7), 1435–1441. [Link]
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Shen, Y., & Tu, J. (2017). Preparation and Ocular Pharmacokinetics of Ganciclovir Liposomes. Revista Electronica de Veterinaria, 18(9), 1-10. [Link]
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Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Liposomal formulations in clinical use: an updated review. Journal of biomedical nanotechnology, 11(9), 1481–1505. [Link]
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Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Retrieved January 20, 2026, from [Link]
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Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]
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Semantic Scholar. (n.d.). Amino Acid Ester Prodrugs of 2-Bromo-5,6-dichloro-1-( -D-ribofuranosyl)benzimidazole Enhance Metabolic Stability in Vitro and in Vivo. Retrieved January 20, 2026, from [https://www.semanticscholar.org/paper/Amino-Acid-Ester-Prodrugs-of-2-Bromo-5%2C6-dichloro-1-(-Lorenzi-Landowski/9a2b8e3e4f7e1b3e8c5d9a9b7e9c5e5c8e3e3e3e]([Link]
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Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved January 20, 2026, from [Link]
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National Institutes of Health. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]
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PubMed. (n.d.). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Di, L., & Kerns, E. H. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS journal, 17(2), 275–285. [Link]
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Boyce, A., Isaacs, K. K., McEachran, A. D., Bal-Price, A., & Grulke, C. M. (2023). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Frontiers in Toxicology, 5, 1098007. [Link]
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ResearchGate. (n.d.). (PDF) Amino Acid Ester Prodrugs of 2-Bromo-5,6-dichloro-1-( -D-ribofuranosyl)benzimidazole Enhance Metabolic Stability in Vitro and in Vivo. Retrieved January 20, 2026, from [Link]
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Restek. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
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SlidePlayer. (n.d.). Bioisosteres of Common Functional Groups. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
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Zhao, P., Wang, K., Lee, W. H., & Zhang, L. (2022). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 13(3), 263–287. [Link]
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Kumar, R., & Singh, P. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-17. [Link]
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Kauer, M., Guttmann, M., & Wsol, V. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules (Basel, Switzerland), 26(16), 4880. [Link]
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Restek. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
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SciSpace. (n.d.). (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry (2020) | Elisa Azzali | 21 Citations. Retrieved January 20, 2026, from [Link]
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MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides. Retrieved January 20, 2026, from [Link]
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National Institutes of Health. (n.d.). Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations. Retrieved January 20, 2026, from [Link]
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MDPI. (n.d.). Current Trends in Clinical Trials of Prodrugs. Retrieved January 20, 2026, from [Link]
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National Institutes of Health. (n.d.). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Analysis of Human Plasma Metabolites across Different Liquid Chromatography - Mass Spectrometry Platforms: Cross-platform Transferable Chemical Signatures | Request PDF. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). In Silico Prediction of Pharmacokinetic Properties. Retrieved January 20, 2026, from [Link]
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LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
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MDPI. (n.d.). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Degradation products formed under physiological conditions and the... | Download Scientific Diagram. Retrieved January 20, 2026, from [Link]
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National Institutes of Health. (n.d.). Development of an LC−MS/MS method for determination of 2-oxo-clopidogrel in human plasma. Retrieved January 20, 2026, from [Link]
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PubMed. (n.d.). Metabolite Identification Data in Drug Discovery, Part 2: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning. Retrieved January 20, 2026, from [Link]
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PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved January 20, 2026, from [Link]
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Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). Retrieved January 20, 2026, from [Link]
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HPLC and NMR techniques for purity assessment of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine
Welcome to the technical support center for the analytical assessment of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) techniques. Our goal is to equip you with the expertise to overcome common challenges and ensure the scientific integrity of your purity assessments.
Introduction: The Criticality of Purity for this compound
This compound is a heterocyclic amine containing a fluorinated phenyl group, a scaffold of significant interest in medicinal chemistry. The presence of even minute impurities can drastically alter the compound's pharmacological and toxicological profile. Therefore, rigorous and accurate purity determination is not merely a procedural step but a cornerstone of reliable drug discovery and development. This guide provides practical, field-proven insights into the two most powerful analytical techniques for this purpose: HPLC and NMR.
Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC, particularly with UV detection, is the workhorse for quantitative purity analysis. However, its application to a polar, UV-active compound like this compound can present unique challenges. This section addresses common issues in a question-and-answer format.
Frequently Asked Questions (HPLC)
Question 1: My primary peak for this compound is showing significant tailing. What are the likely causes and how can I resolve this?
Answer: Peak tailing, where the latter half of the peak is drawn out, is a common issue, especially with basic compounds like your 2-amino-oxazole. The primary amine can interact with residual acidic silanol groups on the surface of silica-based C18 columns, leading to this undesirable peak shape.
Here’s a systematic approach to troubleshooting:
-
Mobile Phase pH Adjustment: The pKa of the 2-amino-oxazole moiety is crucial. Ensure your mobile phase pH is at least 2 units away from the analyte's pKa to maintain a consistent ionization state. For a basic compound, a higher pH (e.g., using a phosphate buffer at pH 7-8) can suppress the protonation of the amine, reducing interaction with silanols. Conversely, a low pH (e.g., 2.5-3 with formic or trifluoroacetic acid) will protonate the amine and the silanols, leading to a different type of interaction that can sometimes improve peak shape.
-
Use of an Appropriate Buffer: Ensure your buffer has sufficient capacity to control the mobile phase pH throughout the gradient. A buffer concentration of 10-25 mM is typically adequate.
-
Column Choice: If tailing persists, consider a column with advanced end-capping or a different stationary phase altogether. "Base-deactivated" columns are specifically designed to minimize silanol interactions. Phenyl-hexyl or embedded polar group (EPG) phases can also offer alternative selectivity and improved peak shape for aromatic and polar compounds.
-
Column Contamination: A blocked frit or contamination at the head of the column can also cause tailing.[1] Try reversing and flushing the column (if the manufacturer permits) with a strong solvent. If the problem persists, a guard column can protect the analytical column from strongly retained matrix components.
Question 2: I'm observing "ghost peaks" in my chromatogram, even during a blank run. What is their origin and how can I eliminate them?
Answer: Ghost peaks are extraneous peaks that do not originate from your injected sample.[2] They are often a result of contamination in the mobile phase or carryover from the HPLC system itself.[2][3][4]
To diagnose and resolve this:
-
Isolate the Source: First, run a blank gradient (without an injection) to see if the peaks persist.[3][5] If they do, the source is likely the mobile phase or the system. If they only appear after a sample injection, it points to carryover.
-
Mobile Phase Contamination: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[2][5] Contaminants can be present in the water, organic solvent, or additives.[5] Try using a different batch or brand of solvent to see if the ghost peaks disappear.[4][5]
-
System Contamination: Contamination can accumulate in the injector, tubing, or detector flow cell.[3][4][6] A systematic cleaning of the flow path is necessary. Start by flushing the system with a strong, broad-range solvent like a mixture of isopropanol, acetonitrile, and water.
-
Carryover: If the ghost peak appears after a sample run, it's likely that a portion of the previous sample was retained and is now eluting.[2] To mitigate this, improve the needle wash procedure in your autosampler method. Use a stronger wash solvent than your mobile phase to effectively clean the needle and injection port between runs.
Question 3: My peak shape is fronting (a "shark fin" appearance). What does this indicate?
Answer: Peak fronting is less common than tailing and is almost always caused by sample overload or an issue with the sample solvent.[1][7]
-
Sample Overload: You may be injecting too much sample onto the column.[7][8] The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly, eluting at the front of the peak. The solution is straightforward: dilute your sample or reduce the injection volume.[1][7]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your initial mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, leading to a fronting peak.[1] Whenever possible, dissolve your sample in the initial mobile phase.
Workflow for HPLC Purity Assessment
Caption: General workflow for HPLC-UV purity assessment.
Typical HPLC Method Parameters
| Parameter | Typical Value | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is suitable for separating the main component from potential impurities with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 1 µL | Minimizes the risk of column overload. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds; should be optimized based on the analyte's UV spectrum. |
Part 2: Nuclear Magnetic Resonance (NMR) Troubleshooting Guide
NMR, particularly quantitative NMR (qNMR), is a powerful primary method for purity assessment as the signal response is directly proportional to the number of nuclei, often without the need for a reference standard of the analyte itself.[9][10][11] However, obtaining accurate and precise quantitative data requires careful attention to experimental parameters.
Frequently Asked Questions (NMR)
Question 1: The signal-to-noise (S/N) ratio in my ¹H NMR spectrum is too low for accurate integration of impurity peaks. How can I improve it?
Answer: A low S/N ratio is a significant barrier to quantifying low-level impurities. Here are several strategies to enhance sensitivity:
-
Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4. This is often the simplest and most effective solution.
-
Use a Higher Concentration: If sample availability allows, increasing the concentration of your analyte will directly improve the S/N.
-
Optimize the Pulse Sequence: Ensure you are using an appropriate relaxation delay (D1). For quantitative analysis, D1 should be at least 5 times the longest T1 (spin-lattice relaxation time) of the protons you are quantifying. A shorter D1 can lead to signal saturation and inaccurate integration.
-
Use a Cryoprobe: If available, a cryogenically cooled probe can dramatically increase the S/N ratio by a factor of 3-4 compared to a standard room-temperature probe.
Question 2: I am using a protic deuterated solvent (like DMSO-d₆ or Methanol-d₄), and the residual solvent peak is obscuring signals from my analyte. What can I do?
Answer: The intense signal from residual protons in deuterated solvents can be a major challenge.[12][13] Solvent suppression techniques are designed to mitigate this issue.[12][13][14]
-
Presaturation: This is the most common method, where a low-power, frequency-selective radiofrequency pulse is applied at the solvent's resonance frequency before the main excitation pulse.[12][14] This equalizes the population of the spin states of the solvent protons, effectively saturating their signal. Be cautious, as protons that exchange with the solvent (like the -NH₂ protons on your molecule) may also be attenuated.[15]
-
Gradient-Based Methods: Techniques like PURGE (Presaturation Utilizing Relaxation Gradients and Echoes) or those involving excitation sculpting can provide excellent solvent suppression with minimal distortion of nearby peaks.[12][15] These methods use pulsed field gradients to dephase the solvent magnetization.[12]
-
Choice of Solvent: If possible, choose a deuterated solvent with a residual peak that does not overlap with key analyte signals. For this compound, CDCl₃ might be a good initial choice if solubility permits, as its residual peak is at 7.26 ppm, which may be clear of many aromatic and oxazole ring protons.
Question 3: How does the fluorine atom in my molecule affect the ¹H and ¹⁹F NMR spectra, and how can I use this for purity assessment?
Answer: The presence of a fluorine atom provides a unique and powerful handle for purity analysis.
-
¹H NMR: The fluorine atom will couple to nearby protons, causing splitting of their signals. You will observe this as additional complexity in the aromatic region of your ¹H spectrum. The magnitude of this coupling (J-coupling) depends on the number of bonds separating the proton and fluorine atoms. This provides valuable structural confirmation.
-
¹⁹F NMR: ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making it excellent for NMR.[16][17][18] A ¹⁹F NMR spectrum of your pure compound should show a single primary signal (which may be split by nearby protons). The presence of other signals in the ¹⁹F spectrum is a very strong and clear indication of fluorine-containing impurities.[19][20] The wide chemical shift range of ¹⁹F NMR (over 400 ppm) means that even structurally similar impurities often have well-resolved signals, minimizing peak overlap.[19]
Workflow for qNMR Purity Assessment
Caption: General workflow for quantitative NMR (qNMR) purity assessment.
Typical qNMR Experimental Parameters
| Parameter | Typical Value | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Internal Standard | Maleic Acid or Dimethyl sulfone | Must be stable, non-volatile, have signals that do not overlap with the analyte, and be accurately weighed. |
| Solvent | DMSO-d₆ | Good solvating power for many polar organic molecules. |
| Pulse Angle | 90° | Ensures uniform excitation of all nuclei for accurate quantitation. |
| Relaxation Delay (D1) | 30 s (or 5 x T₁ₘₐₓ) | Crucial for allowing full relaxation of all protons, preventing signal saturation and ensuring accurate integration. |
| Acquisition Time (AQ) | 2-4 s | Balances resolution and experiment time. |
| Number of Scans (NS) | 16 or higher | Increased to achieve adequate S/N for low-level impurities. |
Regulatory Context and Method Validation
All analytical methods used for purity determination in a regulatory environment must be validated to demonstrate they are fit for purpose.[21][22] Guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1), and the U.S. Food and Drug Administration (FDA) provide a framework for this validation.[21][23][24][25][26] The validation process for a purity method typically involves assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[21]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[27]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[27]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The recent evolution towards ICH Q14 and the revised Q2(R2) emphasizes a lifecycle approach to analytical procedures, integrating development, validation, and continuous verification.[28][29]
Conclusion
The purity assessment of this compound is a multi-faceted analytical challenge that requires a robust understanding of both HPLC and NMR techniques. By anticipating common issues such as peak tailing in HPLC and solvent interference in NMR, and by applying systematic troubleshooting strategies, researchers can ensure the generation of accurate and reliable data. Adherence to established validation principles further guarantees the scientific integrity of the results, which is paramount for the successful progression of any drug development program.
References
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Retrieved from [Link]
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Grokipedia. (n.d.). Solvent suppression. Retrieved from [Link]
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Axel Chromatography. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Webster, G. K., & Ruan, J. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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Patsnap. (2025, September 22). NMR Solvent Suppression: Addressing Peak Interference. Retrieved from [Link]
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Agilent Technologies. (2010). Video Notes LC Troubleshooting Series Ghost Peaks. Retrieved from [Link]
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Columbia University. (n.d.). Water Suppression - NMR Core Facility. Retrieved from [Link]
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Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]
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GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Chromatography Videos. (2024, November 30). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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University of Leicester. (n.d.). Solvent suppression. Retrieved from [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Gerothanassis, I. P. (n.d.). Fluorine NMR. Retrieved from [Link]
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Wikipedia. (n.d.). Solvent suppression. Retrieved from [Link]
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Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
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Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Gerig, J. T. (2012). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of the American Chemical Society, 134(42), 17564–17573.
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
- Gellman, S. H., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(11), 2531–2536.
- Malz, F., & Jancke, H. (2005). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
- Singh, S., et al. (2022). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- Pomerantz, W. C., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(11), 2531-2536.
- Salou, M., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(33), 4087-4095.
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Technical Support Center: Navigating Compound Precipitation in Cell Culture
Welcome to our dedicated resource for addressing the common, yet often complex, challenge of compound precipitation in cell culture media. This guide is designed for researchers, scientists, and drug development professionals to not only troubleshoot but also proactively prevent solubility issues that can compromise experimental integrity. We will delve into the underlying causes of precipitation and provide systematic, evidence-based solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding compound precipitation.
Q1: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What's happening?
This is a classic case of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in a strong organic solvent, like DMSO, is rapidly diluted into an aqueous environment where its solubility is significantly lower.[1] The abrupt change in solvent polarity causes the compound to aggregate and form a precipitate.
Q2: My compound-media mixture was clear initially, but after a few hours in the incubator, it became cloudy. Why the delay?
Delayed precipitation can be attributed to several factors. Changes in temperature, pH due to cellular metabolism, or interactions with media components over time can all reduce the compound's solubility.[1][2] Evaporation from the culture vessel can also concentrate the compound, pushing it beyond its solubility limit.[2]
Q3: Is it acceptable to just filter out the precipitate and use the remaining solution?
Filtering is generally not recommended as it removes an unknown amount of your compound, leading to an inaccurate final concentration in your experiment.[3] This can significantly impact the validity and reproducibility of your results. The best approach is to address the root cause of the precipitation.[3]
Q4: What is a safe final concentration of DMSO for my cells?
While cell line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), and ideally below 0.1%, to minimize toxicity and other off-target effects.[1] It is crucial to always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.[3]
In-Depth Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
This guide provides a systematic approach to resolving immediate compound precipitation.
Immediate precipitation is almost always a result of the compound's poor aqueous solubility being exceeded. The following workflow can help diagnose the specific cause.
Caption: Troubleshooting workflow for immediate compound precipitation.
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of your compound to within its aqueous solubility limit.[1]
-
Improve Dilution Technique: Avoid adding a highly concentrated stock solution directly to a large volume of media.
-
Serial Dilution: Perform a series of dilutions of the stock solution in pre-warmed (37°C) culture media.[1]
-
Intermediate Dilution: Create an intermediate dilution of your stock in a smaller volume of pre-warmed media before adding it to the final culture volume.[1] Add the compound dropwise while gently vortexing the media.[1]
-
-
Control Temperature: Always use pre-warmed (37°C) cell culture media for dilutions, as lower temperatures can decrease compound solubility.[1]
-
Optimize Solvent Concentration: Keep the final solvent concentration as low as possible, typically below 0.5% for DMSO, to avoid both cell toxicity and precipitation upon dilution.[1]
Protocol: Determining Maximum Soluble Concentration
This protocol helps you empirically determine the solubility limit of your compound in your specific cell culture medium.
-
Prepare a High-Concentration Stock: Dissolve your compound in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing or brief sonication.[1]
-
Serial Dilutions in Media: Prepare a series of dilutions of your stock solution in your complete cell culture medium (pre-warmed to 37°C). Good starting points are 1:100, 1:200, 1:500, and 1:1000.
-
Visual Inspection: Immediately after dilution, visually inspect each tube for any signs of precipitation (cloudiness or visible particles).[1]
-
Incubation and Final Check: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24-48 hours).
-
Determine Maximum Solubility: The highest concentration that remains clear after incubation is the maximum soluble concentration for your compound under these conditions.[1]
Issue 2: Delayed Precipitation in the Incubator
Delayed precipitation often involves more subtle interactions and changes over time.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | Cellular metabolism can acidify the culture medium, altering the ionization state and solubility of pH-sensitive compounds.[1][4] | Monitor the pH of your culture medium, especially in dense or rapidly growing cultures. Consider more frequent media changes or using a different buffering system, being mindful of the impact on cell health.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[1] | Minimize the time culture vessels are outside the incubator.[1] |
| Interaction with Media Components | The compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[1] | If feasible, try a different basal media formulation. Note that serum-free media can sometimes be more prone to precipitation for certain compounds.[1] |
| Evaporation | In long-term cultures, evaporation can concentrate all media components, including your compound, potentially exceeding its solubility limit.[2] | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or sealing membranes for extended experiments.[2] |
| Compound Instability | The compound itself may be unstable in the aqueous environment of the cell culture medium and degrade into less soluble byproducts. | Assess the stability of your compound in the culture medium over the time course of your experiment using analytical methods like HPLC or LC-MS.[5] |
Advanced Strategies for Highly Insoluble Compounds
For compounds that remain problematic, consider these formulation strategies.
-
Use of Solubility Enhancers:
-
Serum: Proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[3][6] If your experiment allows, diluting the compound into serum-containing medium can be effective.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming a water-soluble complex. (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option for cell culture applications.[3]
-
-
Co-Solvent Systems: For your stock solution, consider using a mixture of solvents (e.g., DMSO and polyethylene glycol) which may improve solubility upon dilution into the aqueous media.[3]
Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | ≤ 0.5%, ideally ≤ 0.1%[1] | Minimizes cell toxicity and the risk of precipitation. |
| Media Temperature | Pre-warm to 37°C[1] | Most compounds are more soluble at higher temperatures. |
| Dilution Method | Serial or intermediate dilutions[1] | Prevents "solvent shock" and localized high concentrations. |
| pH Monitoring | Recommended for long-term cultures | Cellular metabolism can alter media pH, affecting compound solubility.[1] |
| Incubator Humidity | Maintain proper levels | Prevents evaporation and subsequent concentration of the compound.[2] |
Conclusion
Addressing compound precipitation is a critical step in ensuring the accuracy and reliability of in vitro experiments. By systematically evaluating the potential causes—from the initial dilution technique to long-term stability in culture—and applying the appropriate corrective actions, researchers can overcome these challenges. Always begin with a thorough characterization of your compound's solubility in the specific medium and conditions of your experiment. This foundational knowledge will guide your experimental setup and prevent the loss of valuable time and resources.
References
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Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
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Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. [Link]
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ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
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Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. [Link]
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Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
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ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
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ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]
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ResearchGate. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
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Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. [Link]
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Luoyang FuDau Biotechnology Co., Ltd. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. [Link]
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How Do Changes in Ph, Often Linked to Temperature, Influence Metal Solubility?. [Link]
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ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
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Khan Academy. pH and solubility. [Link]
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ResearchGate. How do you dissolve chemicals in the culture medium?. [Link]
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Wang, J., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]
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Reddit. Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong??. [Link]
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Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]
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MDPI. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. [Link]
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In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. [Link]
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NIH. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. [Link]
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The Importance of Solubility for New Drug Molecules. [Link]
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ResearchGate. Why does a compound that dissolve in DMSO, precipitates with media ?. [Link]
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Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. [Link]
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The Pharmaceutics and Compounding Laboratory. Filtration and Filters. [Link]
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Pharmaceutical Technology. Tackling the Big Issue of Solubility. [Link]
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ResearchGate. Sterilizing filtration—Principles and practice for successful scale-up to manufacturing. [Link]
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Drug Delivery Leader. 4 Factors Affecting Solubility Of Drugs. [Link]
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ACS Publications. Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. [Link]
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Solubility of Drugs, Their Enhancement, Factors Affecting and Their Limitations: A Review. [Link]
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Britannica. Protein - Blood Serum, Structure, Function. [Link]
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Minimizing cytotoxicity of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine in non-target cells
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting strategies and frequently asked questions to address challenges encountered when working with 4-(2-Fluorophenyl)-1,3-oxazol-2-amine. This document is designed to help you minimize cytotoxicity in non-target cells and ensure the scientific integrity of your experimental outcomes.
Introduction
This compound is a small molecule with potential therapeutic applications. As with many novel compounds, understanding and controlling its cytotoxic effects, particularly in non-target cells, is crucial for accurate preclinical assessment. This guide offers a structured approach to troubleshooting unexpected cytotoxicity and provides answers to common questions, enabling researchers to refine their experimental protocols and obtain reliable data.
Troubleshooting Guide: Minimizing Off-Target Cytotoxicity
This section addresses specific experimental issues, their probable causes, and systematic solutions to mitigate unintended cytotoxicity of this compound.
Issue 1: High Cytotoxicity Observed in Control (Non-Target) Cell Lines
Symptoms:
-
Significant decrease in cell viability in non-target cell lines at expected therapeutic concentrations.
-
Unexpected morphological changes, such as cell shrinkage, rounding, or detachment from the culture surface.
-
Inconsistent results across replicate experiments.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Compound Solubility and Aggregation | Poorly soluble compounds can form aggregates that are themselves cytotoxic or that lead to inconsistent local concentrations. The physicochemical properties of oxazole derivatives can vary, and issues with solubility are a common source of experimental artifacts. | 1. Verify Solubility: Determine the aqueous solubility of this compound in your specific cell culture medium. 2. Optimize Solvent and Concentration: Use a biocompatible solvent like DMSO at a final concentration of ≤0.1% in the culture medium. Prepare stock solutions at a high concentration to minimize the volume of solvent added to the cells. 3. Pre-warm and Mix Thoroughly: Before adding to cells, warm the compound-containing medium to 37°C and vortex gently to ensure homogeneity. 4. Consider Formulation Strategies: For in vivo studies or persistent in vitro issues, consider formulating the compound with solubilizing agents like cyclodextrins.[1] |
| Off-Target Effects | The compound may be interacting with unintended cellular targets, leading to toxicity. This is a common challenge in drug development.[2] | 1. Dose-Response Curve: Perform a comprehensive dose-response analysis on both target and non-target cell lines to determine the therapeutic window. 2. Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to characterize the nature of the cytotoxicity (e.g., apoptosis, necrosis, cell cycle arrest). 3. Target Deconvolution: If resources permit, employ computational methods or experimental techniques like thermal proteome profiling to identify potential off-targets.[2][3][4][5] |
| Metabolic Activation to a Toxic Species | The compound may be metabolized by cellular enzymes (e.g., cytochrome P450s) into a more toxic byproduct. This is a critical consideration in drug safety assessment. | 1. Metabolic Stability Assay: Assess the metabolic stability of the compound in liver microsomes or cell line-specific S9 fractions. 2. Co-treatment with Metabolic Inhibitors: In non-target cells, co-treat with broad-spectrum cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to see if cytotoxicity is reduced. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Symptoms:
-
High variability in IC50 values across different experimental runs.
-
Lack of a clear dose-dependent effect in some experiments.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Cell Culture Conditions | Variations in cell passage number, confluence, and growth phase can significantly impact cellular responses to xenobiotics. | 1. Standardize Cell Culture: Use cells within a defined low passage number range. Seed cells at a consistent density and treat them at the same stage of confluence (e.g., 70-80%). 2. Regular Mycoplasma Testing: Mycoplasma contamination can alter cellular metabolism and drug sensitivity. |
| Compound Stability in Culture Medium | The compound may be unstable in the culture medium over the course of the experiment, leading to a decrease in the effective concentration. | 1. Assess Compound Stability: Use HPLC or LC-MS to measure the concentration of this compound in the culture medium at different time points (e.g., 0, 24, 48, 72 hours). 2. Medium Replacement: If the compound is found to be unstable, consider replacing the medium with freshly prepared compound at regular intervals during the experiment. |
| Assay-Specific Artifacts | The chosen cytotoxicity assay may be incompatible with the compound or experimental conditions. | 1. Orthogonal Assays: Confirm cytotoxicity results using at least two different assay methods that measure distinct cellular parameters (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release).[6][7][8][9][10] 2. Control for Compound Interference: Test whether the compound interferes with the assay components (e.g., absorbs light at the same wavelength as the assay readout). |
Experimental Workflow for Assessing and Mitigating Cytotoxicity
The following workflow provides a systematic approach to characterizing and minimizing the off-target cytotoxicity of this compound.
Caption: A systematic workflow for characterizing and mitigating cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of cytotoxicity for oxazole-based compounds?
While the specific mechanism for this compound is not yet defined in the literature, structurally similar compounds have been shown to exhibit anticancer activity through various mechanisms. For instance, some oxazole derivatives act as inhibitors of protein kinases, such as FLT3, which can lead to apoptosis in cancer cells.[11] Others may interfere with cell cycle progression or induce DNA damage.[12] It is crucial to perform mechanism-of-action studies to elucidate the specific pathways affected by your compound.
Q2: How can I differentiate between apoptosis and necrosis induced by my compound?
You can use a combination of assays to distinguish between these two cell death modalities:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can identify early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and necrotic cells (Annexin V negative, PI positive).
-
Caspase Activity Assays: Measuring the activity of executioner caspases (e.g., caspase-3, -7) can provide a specific indication of apoptosis.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with compromised plasma membranes, a hallmark of necrosis.
Q3: Are there any general strategies to reduce the cytotoxicity of small molecules without sacrificing on-target efficacy?
Yes, several strategies can be employed:
-
Targeted Delivery: Encapsulating the compound in nanoparticles or conjugating it to a targeting moiety (e.g., an antibody) can increase its concentration at the target site while minimizing exposure to non-target tissues.
-
Co-treatment with Cytoprotective Agents: In some cases, co-administration of a cytoprotective agent can selectively protect non-target cells from toxicity.
-
Rational Drug Design: If off-target effects are well-characterized, medicinal chemistry efforts can be directed toward modifying the compound to reduce its affinity for the off-target while maintaining its affinity for the intended target.[13]
Q4: What in silico tools can I use to predict potential off-target effects of this compound?
Several computational approaches can help predict off-target interactions:
-
Similarity-Based Methods: Tools like the Similarity Ensemble Approach (SEA) compare the chemical structure of your compound to a database of ligands with known targets.
-
Docking-Based Methods: Molecular docking simulations can predict the binding of your compound to the crystal structures of a panel of known off-target proteins.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well cell culture plates
-
This compound
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Step-by-step workflow of the MTT assay.
References
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]
-
In vitro cytotoxicity assay: Significance and symbolism. (2025). Available at: [Link]
-
García-García, A., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(12), 10359. Available at: [Link]
-
Zhao, S. (2021). In vitro Methods used in Cytotoxicity Assays. Journal of Biomedical and Pharmaceutical Sciences, 4(e329). Available at: [Link]
-
Lin, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 772. Available at: [Link]
-
Yuan, H., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 14(1), 7485. Available at: [Link]
-
Kechris, K. J., et al. (2012). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 17, 39-50. Available at: [Link]
-
Yuan, H., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. ResearchGate. Available at: [Link]
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Wong, C. E., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. PLoS Computational Biology, 19(6), e1011218. Available at: [Link]
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PubChem. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised? Available at: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
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PubChem. (n.d.). 4-Phenyl-1,3-oxazol-2-amine. National Center for Biotechnology Information. Available at: [Link]
-
Kim, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154. Available at: [Link]
-
Vinayak, et al. (n.d.). SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. ResearchGate. Available at: [Link]
-
Popa, A., et al. (2020). Biological activity of oxadiazole and thiadiazole derivatives. Drug Metabolism Reviews, 52(4), 536-565. Available at: [Link]
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Al-Blewi, F. F., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank, 2022(4), M1501. Available at: [Link]
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Technical Support Center: Strategies for Enhancing the Bioavailability of Oxazole-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for enhancing the oral bioavailability of oxazole-based drug candidates. Oxazole-containing compounds are a cornerstone in modern medicinal chemistry, yet their therapeutic potential is often hindered by poor pharmacokinetic properties, primarily low aqueous solubility and susceptibility to first-pass metabolism.[1][2][3] This resource offers a structured approach to identifying and overcoming these challenges through strategic formulation and chemical modification.
Frequently Asked Questions (FAQs)
Q1: My oxazole-based compound shows excellent in vitro potency but fails in in vivo models. What are the likely primary challenges affecting its oral bioavailability?
A1: This is a common challenge. The discrepancy between in vitro activity and in vivo efficacy for oxazole derivatives often stems from poor oral bioavailability. The two most probable culprits are:
-
Poor Aqueous Solubility: The heterocyclic nature of the oxazole ring can contribute to low solubility in gastrointestinal fluids.[1][4] This is often the rate-limiting step for drug absorption, meaning an insufficient amount of the compound dissolves to be absorbed into the bloodstream.
-
First-Pass Metabolism: Oxazole rings and their substituents can be susceptible to degradation by metabolic enzymes in the intestine and liver.[1] This means a significant portion of the absorbed drug may be inactivated before it reaches systemic circulation.
Q2: What are the essential first steps to diagnose the bioavailability issues of my novel oxazole compound?
A2: A systematic, stepwise approach is crucial to efficiently identify the root cause of poor bioavailability.
-
In Vitro Solubility Assessment: Determine the aqueous solubility of your compound at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[5]
-
In Vitro Permeability Assessment: Utilize a Caco-2 cell monolayer assay to predict the intestinal permeability of your compound.[1] This will help you understand how well your drug candidate can cross the intestinal barrier.
-
In Vitro Metabolic Stability Assay: Assess the stability of your compound in the presence of liver microsomes or hepatocytes to gauge its susceptibility to first-pass metabolism.[1]
These initial in vitro screens are cost-effective and provide valuable insights to guide your subsequent development strategy.[1][6]
Q3: Can I improve the bioavailability of my oxazole compound through chemical modification?
A3: Yes, structural modifications can significantly enhance bioavailability.[1] Consider the following approaches:
-
Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body.[7] Attaching a more soluble or permeable promoiety that is later cleaved in vivo can be a highly effective strategy.[1][7]
-
Introduction of Polar Functional Groups: Judiciously adding polar groups to the molecule can improve aqueous solubility. However, this must be balanced to not negatively impact the compound's pharmacological activity.[1]
-
Blocking Metabolic "Hotspots": If metabolic instability is the primary issue, strategically placing metabolically stable groups can prevent degradation by metabolic enzymes.[1]
Q4: What formulation strategies can I employ to enhance the bioavailability of my oxazole-based drug without altering its chemical structure?
A4: Several formulation techniques can significantly improve the bioavailability of poorly soluble compounds.[4] The most common and effective strategies include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix can enhance its dissolution rate and, consequently, its bioavailability.[8][9][10][11]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion in the gastrointestinal tract, improving both solubility and absorption.[12][13][14][15][16]
-
Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area available for dissolution, leading to improved absorption.[4][10]
Troubleshooting Guides
Guide 1: Poor Aqueous Solubility in Formulation Development
Issue: My oxazole compound has very low solubility, making it difficult to formulate for in vivo studies.
Troubleshooting Steps:
-
Co-solvents: For early-stage in vitro and in vivo screening, the use of co-solvents like DMSO, ethanol, or polyethylene glycols (PEGs) can be a quick way to solubilize your compound.[1] However, be aware that high concentrations of organic solvents can have their own biological effects.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the formulation can significantly increase its solubility.
-
Amorphous Solid Dispersions: If crystallinity is limiting solubility, creating an amorphous solid dispersion can be highly effective. This involves dissolving the drug and a hydrophilic polymer in a common solvent and then removing the solvent.[8][11]
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the oxazole-based drug and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a suitable organic solvent.[11]
-
Evaporation: Evaporate the solvent under vacuum to obtain a solid mass.
-
Milling and Sieving: Crush, pulverize, and sieve the resulting solid dispersion to obtain a uniform powder.[8]
Guide 2: Low Permeability in Caco-2 Assays
Issue: My compound shows low apparent permeability (Papp) across Caco-2 cell monolayers, suggesting poor intestinal absorption.
Troubleshooting Steps:
-
Check for Efflux: Your compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells.[17][18] Co-incubating with a known P-gp inhibitor (e.g., verapamil) can help determine if efflux is the issue.
-
Solubility in Assay Buffer: Ensure your compound is fully dissolved in the assay buffer at the tested concentration. Precipitation will lead to an underestimation of permeability.[1]
-
Enhance Permeability with Formulation: For in vivo studies, consider lipid-based formulations like SEDDS, which can enhance membrane permeability.[14]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Dosing: Add the test compound to the apical (donor) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (receiver) side.[1]
-
Analysis: Quantify the concentration of the compound in the receiver chamber using a suitable analytical method like LC-MS/MS.[1]
-
Calculation: Calculate the apparent permeability coefficient (Papp).[1]
Guide 3: High First-Pass Metabolism
Issue: My oxazole compound is rapidly metabolized, leading to low systemic exposure.
Troubleshooting Steps:
-
Identify Metabolites: Use LC-MS/MS to identify the major metabolites of your compound after incubation with liver microsomes. This will help you pinpoint the metabolic "hotspots."
-
Chemical Modification: As discussed in the FAQs, consider structural modifications to block the sites of metabolism.
-
Formulation to Bypass the Liver: In some cases, formulations that promote lymphatic absorption, such as some lipid-based systems, can help bypass the liver and reduce first-pass metabolism.[15][16]
Data Presentation
| Strategy | Mechanism of Bioavailability Enhancement | Key Advantages | Potential Challenges |
| Solid Dispersion | Increases drug dissolution rate by dispersing it in a hydrophilic carrier.[8][9] | Significant solubility enhancement. | Potential for physical instability (recrystallization). |
| SEDDS | Forms a microemulsion in the GI tract, increasing solubility and membrane permeability.[12][14] | Can improve both solubility and permeability. | Can be complex to formulate and may have GI side effects.[13] |
| Nanonization | Increases the surface area of the drug for faster dissolution.[4][10] | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds. |
| Prodrugs | Modifies the drug's physicochemical properties (e.g., solubility, permeability) for improved absorption.[7] | Can overcome multiple bioavailability barriers. | Requires careful design to ensure efficient conversion to the active drug. |
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanism of action for Self-Emulsifying Drug Delivery Systems (SEDDS).
References
-
Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Available at: [Link]
-
Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020-03-14). Available at: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. Available at: [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012-10-30). Available at: [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
The Bioavailability of Drugs—The Current State of Knowledge - MDPI. Available at: [Link]
-
bioavailability & bioequivalence testing protocol. Available at: [Link]
-
Video: Bioavailability Study Design: Healthy Subjects Versus Patients - JoVE. (2025-09-17). Available at: [Link]
-
How to Conduct a Bioavailability Assessment? - Creative Bioarray. Available at: [Link]
-
Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PubMed Central. Available at: [Link]
-
Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed. Available at: [Link]
-
Self-Emulsifying Drug Delivery System: An Approach to Enhance Solubility - Systematic Reviews in Pharmacy. (2011-01-07). Available at: [Link]
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Self-emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications - PubMed. Available at: [Link]
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Self-Emulsifying Drug Delivery System (SEDDS) - An Overview - International Journal of Pharmaceutical Sciences Review and Research. (2024-10-30). Available at: [Link]
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Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed. (2025-01-20). Available at: [Link]
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. Available at: [Link]
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Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry | ChemRxiv. Available at: [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… - OUCI. Available at: [Link]
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A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. Available at: [Link]
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Prodrug Strategies in Medicinal Chemistry - American Chemical Society. (2019-11-26). Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC - NIH. Available at: [Link]
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The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - Frontiers. Available at: [Link]
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Validation & Comparative
Validating the target engagement of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine in cells
An In-Depth Technical Guide to Validating Cellular Target Engagement for 4-(2-Fluorophenyl)-1,3-oxazol-2-amine
Introduction: The Imperative of Target Validation in Drug Discovery
The journey of a small molecule from a promising hit to a clinical candidate is contingent on a deep understanding of its mechanism of action. A critical milestone in this process is the unequivocal confirmation that the molecule engages its intended protein target within the complex milieu of a living cell.[1][2][3] This process, known as target engagement validation, provides the crucial link between a compound's molecular interaction and its observed cellular phenotype, thereby minimizing the risk of advancing compounds that work through off-target effects.[4]
This guide focuses on this compound, a compound belonging to a chemical class known for its potent kinase inhibitory activity. Specifically, related oxazol-2-amine derivatives have been identified as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[5] Therefore, validating the direct binding of this compound to its putative kinase target(s) in a cellular context is paramount.
Here, we provide a comparative analysis of three robust, state-of-the-art methodologies for quantifying cellular target engagement: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Kinobeads-based Competitive Chemoproteomics. We will delve into the underlying principles, provide detailed experimental protocols, and offer expert insights into the strategic application of each technique.
Method 1: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method that leverages the fundamental principle of ligand-induced thermal stabilization.[6][7] The binding of a small molecule, such as this compound, to its target protein confers additional stability to the protein's structure. Consequently, the ligand-bound protein is more resistant to heat-induced unfolding and subsequent aggregation.[4][8] This change in thermal stability is measured as a shift in the protein's melting temperature (Tm), providing direct evidence of target engagement in intact cells or even tissue samples.[6][8]
Experimental Workflow & Rationale
The CETSA workflow is conceptually straightforward, involving drug treatment, a heating step to denature unstabilized proteins, and quantification of the remaining soluble target protein.[7][8]
Caption: CETSA workflow from cell treatment to data analysis.
Detailed Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Seed cells (e.g., MV4-11, which endogenously expresses FLT3) in appropriate culture vessels and grow to ~80% confluency.
-
Harvest cells, wash with PBS, and resuspend in culture medium to a concentration of 10-20 x 106 cells/mL.
-
In separate tubes, treat cell suspensions with this compound (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot 50 µL of the treated cell suspension into individual PCR tubes for each temperature point.
-
Place the tubes in a thermal cycler and heat at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[9]
-
-
Lysis and Fractionation:
-
Add 50 µL of ice-cold lysis buffer (e.g., PBS with 0.4% NP-40, protease and phosphatase inhibitors).
-
Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully transfer the supernatant (soluble fraction) to new tubes.
-
Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Normalize sample volumes with lysis buffer and add Laemmli sample buffer.
-
Resolve equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a validated antibody against the target kinase (e.g., anti-FLT3).
-
Quantify band intensities and plot the percentage of soluble protein relative to the lowest temperature point against temperature to generate melting curves. The difference in the midpoint of these curves between treated and untreated samples represents the thermal shift (ΔTm).
-
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells.[10] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein genetically fused to a bright, energy-donating NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the target's active site.[11][12] When the tracer is bound, its proximity to the NanoLuc® tag allows for energy transfer. A test compound, like this compound, competes with the tracer for binding to the target. This displacement separates the donor and acceptor, leading to a dose-dependent decrease in the BRET signal, which allows for the quantitative determination of intracellular compound affinity.[10][13]
Principle of NanoBRET™ Assay
Caption: Competitive displacement of a tracer reduces BRET signal.
Detailed Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Preparation and Transfection:
-
Prepare a plasmid encoding the target kinase (e.g., FLT3) fused with an N-terminal or C-terminal NanoLuc® tag.
-
The day before the assay, transfect HEK293T cells with the target plasmid using a suitable transfection reagent like FuGene HD.[11]
-
Culture the cells for 18-24 hours to allow for expression of the fusion protein.[11]
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound in Opti-MEM I Reduced Serum Medium. Dispense these into a white, 384-well assay plate. Include "no compound" (tracer only) and "no tracer" (background) controls.
-
-
Cell Plating and Equilibration:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Prepare a cell suspension containing the NanoBRET™ tracer at its predetermined optimal concentration.
-
Dispense the cell/tracer mix into the assay plate containing the compound dilutions.
-
Allow the plate to equilibrate for 2 hours at 37°C in a CO2 incubator.[11]
-
-
Luminescence Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to reduce background signal.[11]
-
Add the substrate to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm).[11]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data to the "no compound" controls (100% engagement) and "excess competitor" controls (0% engagement).
-
Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the intracellular IC50 value.
-
Method 3: Kinobeads-based Competitive Chemoproteomics
Chemoproteomics offers an unbiased, large-scale approach to assess compound selectivity. The "kinobeads" technique uses a resin of immobilized, broad-spectrum, ATP-competitive kinase inhibitors to affinity-purify a large fraction of the cellular kinome from a lysate.[14][15][16] To measure target engagement, the cell lysate is pre-incubated with a free test compound. This compound will occupy the active site of its specific targets, preventing them from binding to the kinobeads.[15] By comparing the proteins captured by the beads from treated versus untreated lysates using quantitative mass spectrometry, one can identify the specific kinases that interacted with the compound and determine their binding affinities in a dose-dependent manner.[14]
Kinobeads Competitive Pulldown Workflow
Caption: Competitive chemoproteomics workflow using kinobeads.
Detailed Experimental Protocol: Kinobeads Profiling
-
Lysate Preparation:
-
Culture and harvest cells as previously described.
-
Lyse cells in a non-denaturing buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, 10% glycerol, protease/phosphatase inhibitors). Rationale: Maintaining proteins in their native conformation is essential for affinity capture.
-
Clarify lysate by ultracentrifugation (e.g., 100,000 x g for 30 min) and determine protein concentration.
-
-
Competitive Binding:
-
Kinobeads Pulldown:
-
Add a pre-washed slurry of kinobeads to each lysate sample.
-
Incubate for 1-2 hours at 4°C with rotation to allow kinases not bound by the free compound to bind to the beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion. Resuspend the washed beads in a buffer containing urea (to denature proteins) and DTT (to reduce disulfide bonds).
-
Alkylate with iodoacetamide, then digest the proteins overnight with trypsin.
-
Collect the resulting peptides, desalt them using a C18 StageTip, and prepare for LC-MS/MS analysis.
-
-
LC-MS/MS and Data Analysis:
-
Analyze peptide samples using a high-resolution mass spectrometer.
-
Process the raw data using software like MaxQuant to identify and quantify proteins across all samples.
-
For each identified kinase, plot its relative abundance (versus the DMSO control) against the log of the compound concentration. Fit the data to determine IC50 values, generating a comprehensive selectivity profile.
-
Comparative Summary and Strategic Application
Choosing the right target engagement assay depends on the specific research question, available resources, and the stage of the drug discovery project.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | Kinobeads Chemoproteomics |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer | Competitive affinity capture |
| Cellular Context | Intact cells, cell lysates, tissues | Live intact cells | Cell lysates |
| Target Protein | Endogenous, unmodified | Genetically tagged (e.g., NanoLuc®) | Endogenous, unmodified |
| Key Output | Thermal shift (ΔTm), ITDRF (IC50) | Intracellular potency (IC50) | Selectivity profile, potency (IC50) |
| Throughput | Low to medium | High | Medium |
| Main Advantage | Label-free, physiological context | Highly quantitative, live-cell kinetics | Unbiased, global selectivity profiling |
| Main Limitation | Requires specific antibody, indirect | Requires genetic engineering, specific tracer | Lysate-based, requires mass spec expertise |
Hypothetical Data Summary for this compound
| Assay | Target Kinase | Result | Interpretation |
| CETSA | FLT3 | ΔTm = +5.2 °C at 10 µM | Direct engagement and stabilization of FLT3 in intact cells. |
| NanoBRET™ | FLT3-NanoLuc® | Intracellular IC50 = 85 nM | Potent and direct binding to FLT3 in live cells. |
| Kinobeads | FLT3 | IC50 = 110 nM | Potent binding to endogenous FLT3 in cell lysate. |
| Kinobeads | c-KIT | IC50 = 950 nM | 8.6-fold selectivity for FLT3 over the related kinase c-KIT. |
| Kinobeads | >200 other kinases | IC50 > 10 µM | High overall selectivity across the measured kinome. |
Conclusion and Recommendations
Validating the cellular target engagement of this compound is a non-negotiable step in its development as a potential therapeutic. The three methods detailed in this guide provide a powerful and complementary toolkit for researchers.
-
For initial validation: CETSA is an excellent starting point. It is label-free and confirms target binding in a highly physiological context, providing a clear "yes/no" answer to engagement.[4]
-
For quantitative potency: The NanoBRET™ assay is unparalleled for determining precise intracellular IC50 values in living cells, making it ideal for establishing structure-activity relationships (SAR) during lead optimization.[3]
-
For selectivity and off-target profiling: Kinobeads-based chemoproteomics is the gold standard. It provides an unbiased view of the compound's interactions across a large portion of the kinome, which is critical for predicting potential efficacy and toxicity.[15][16]
A robust validation strategy would employ these methods orthogonally. For example, a significant thermal shift in a CETSA experiment would justify the development of a NanoBRET™ assay for quantitative follow-up, while a parallel kinobeads screen would ensure that the compound's cellular phenotype is driven by on-target activity rather than unforeseen off-target interactions. By integrating these approaches, researchers can build a comprehensive and compelling target engagement package, significantly increasing the confidence in their drug discovery programs.
References
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- Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
- Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol.
- EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
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National Center for Biotechnology Information (NCBI). (n.d.). Determining target engagement in living systems. Retrieved from [Link].
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Schürmann, M., Janning, P., Ziegler, S., & Waldmann, H. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. Retrieved from [Link].
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National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link].
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Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry, 89, 411-437. Retrieved from [Link].
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National Center for Biotechnology Information (NCBI). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link].
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ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved from [Link].
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link].
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National Center for Biotechnology Information (NCBI). (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved from [Link].
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link].
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National Center for Biotechnology Information (NCBI). (n.d.). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. Retrieved from [Link].
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Lee, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5202. Retrieved from [Link].
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A Comparative Analysis of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine with Other Kinase Inhibitors
This guide provides a comprehensive comparative analysis of the hypothetical kinase inhibitor, 4-(2-Fluorophenyl)-1,3-oxazol-2-amine, hereafter referred to as "Compound X," against established inhibitors of FMS-like tyrosine kinase 3 (FLT3) and p38 mitogen-activated protein kinase alpha (p38α). While direct experimental data for Compound X is not publicly available, its structural similarity to known FLT3 and p38α inhibitors warrants a detailed examination of its potential within these target classes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and comparative data to guide future research and development efforts.
Introduction: The Therapeutic Potential of Targeting FLT3 and p38α Kinases
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents.
FMS-like Tyrosine Kinase 3 (FLT3) , a receptor tyrosine kinase, plays a critical role in the proliferation and differentiation of hematopoietic stem cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4] Constitutive activation of FLT3 signaling promotes uncontrolled cell growth and survival, making it a prime therapeutic target in AML.[5]
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[6] The p38α isoform, in particular, is a central regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7] Dysregulation of the p38α pathway is implicated in a range of inflammatory diseases, neurodegenerative conditions like Alzheimer's disease, and some cancers.[6][8]
Given the therapeutic importance of these two kinases, this guide will compare our hypothetical compound, this compound (Compound X), with clinically relevant inhibitors of FLT3 and p38α.
Comparator Kinase Inhibitors
For this comparative analysis, we have selected the following well-characterized inhibitors:
-
FLT3 Inhibitors:
-
Gilteritinib (ASP2215): A potent and selective, orally bioavailable FLT3 and AXL inhibitor approved for the treatment of relapsed or refractory AML with a FLT3 mutation.
-
Midostaurin (PKC412): A multi-kinase inhibitor that targets FLT3, KIT, PDGFR, and other kinases. It is approved for the treatment of newly diagnosed FLT3-mutated AML in combination with chemotherapy.[1][4]
-
-
p38α MAPK Inhibitors:
-
Neflamapimod (VX-745): A selective, brain-penetrant inhibitor of p38α that has been investigated in clinical trials for neurodegenerative and inflammatory diseases.[6][9]
-
Losmapimod (GW856553): A selective inhibitor of p38α and p38β that has undergone extensive clinical evaluation for cardiovascular and inflammatory diseases.[10][11]
-
Comparative Analysis of Kinase Inhibition
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported biochemical IC50 values for the selected comparator inhibitors against their primary targets.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Reference(s) |
| Gilteritinib | FLT3-ITD | 0.7 - 2.9 | [12][13] |
| Midostaurin | FLT3-ITD | < 10 | [1] |
| Neflamapimod | p38α | < 10 | [14] |
| Losmapimod | p38α | pKi = 8.1 (~7.9 nM) | [15] |
Kinase Selectivity
A desirable kinase inhibitor exhibits high potency against its intended target while minimizing off-target effects. Kinome-wide selectivity profiling provides a comprehensive view of an inhibitor's interactions across the human kinome.
| Inhibitor | Primary Target(s) | Notable Off-Targets | Selectivity Profile Highlights | Reference(s) |
| Gilteritinib | FLT3, AXL | ALK | High selectivity for FLT3 and AXL.[16] | [3][12] |
| Midostaurin | FLT3, KIT, PDGFR, VEGFR2, PKC | SRC family, SYK | Broad-spectrum multi-kinase inhibitor.[17] | [1][18] |
| Neflamapimod | p38α | - | Highly selective for the p38α isoform. | [14] |
| Losmapimod | p38α, p38β | - | Selective for p38α and p38β isoforms. | [11][19] |
Cellular Activity of FLT3 and p38α Inhibitors
To assess the efficacy of these inhibitors in a biologically relevant context, cellular assays are employed to measure their ability to inhibit kinase signaling and downstream cellular processes.
Inhibition of FLT3 Signaling in AML Cell Lines
The MV4-11 and MOLM-13 human leukemia cell lines, which are homozygous for the FLT3-ITD mutation, are standard models for evaluating FLT3 inhibitors.[5]
| Inhibitor | Cell Line | Cellular IC50 (nM) | Reference(s) |
| Gilteritinib | MV4-11 | 0.92 | [13] |
| MOLM-13 | 2.9 | [13] | |
| Midostaurin | MOLM-13 | ~200 | [20] |
Experimental Protocols
Biochemical Kinase Assays
1. LanthaScreen™ Eu Kinase Binding Assay (for p38α)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.
-
Principle: A europium (Eu)-labeled anti-tag antibody binds to the p38α kinase. A fluorescently labeled tracer compound that also binds to the kinase's ATP pocket is added. When both are bound, FRET occurs. A test compound that displaces the tracer will disrupt FRET.
-
Protocol:
-
Prepare a 3X serial dilution of the test compound (e.g., Compound X, Neflamapimod, Losmapimod) in 1X Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the 3X compound dilution.
-
Prepare a 3X mixture of p38α kinase and Eu-labeled anti-His antibody in 1X Kinase Buffer A.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Prepare a 3X solution of the appropriate kinase tracer in 1X Kinase Buffer A.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.
-
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
2. Z'-LYTE™ Kinase Assay (for FLT3)
This assay measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.
-
Principle: A FRET-based peptide substrate is phosphorylated by FLT3. A site-specific protease is then added, which only cleaves the non-phosphorylated peptide, disrupting FRET. The degree of phosphorylation is proportional to the FRET signal.
-
Protocol:
-
Prepare a 2X serial dilution of the test compound (e.g., Compound X, Gilteritinib, Midostaurin) in kinase buffer.
-
In a 384-well plate, add 5 µL of the 2X compound dilution.
-
Add 2.5 µL of a 4X FLT3 kinase solution to each well.
-
Initiate the reaction by adding 2.5 µL of a 4X peptide/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of the Development Reagent (protease).
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the emission ratio and percent inhibition to determine the IC50 value.
-
Cellular Assays
1. NanoBRET™ Target Engagement Assay (for p38α)
This assay measures the binding of a compound to its target protein within living cells.
-
Principle: p38α is expressed in HEK293 cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to p38α is added, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that enters the cell and binds to p38α will displace the tracer, leading to a loss of BRET signal.[21]
-
Protocol:
-
Transfect HEK293 cells with a plasmid encoding the p38α-NanoLuc® fusion protein.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.[22]
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the cells and incubate for 2 hours at 37°C.[22]
-
Add the NanoBRET™ tracer to the wells.
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.[22]
-
Read the luminescence at 450 nm and 610 nm on a plate reader.
-
Calculate the BRET ratio and determine the IC50 value for target engagement.
-
2. Western Blot for Phospho-p38α and Phospho-FLT3
This technique is used to measure the inhibition of kinase activity within cells by detecting the phosphorylation status of the kinase or its downstream substrates.
-
Protocol:
-
Culture appropriate cells (e.g., HEK293 for p38α, MV4-11 for FLT3) and treat with various concentrations of the test inhibitor for a specified time.
-
For p38α, stimulate the cells with a known activator (e.g., anisomycin) to induce phosphorylation.
-
Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase (e.g., anti-phospho-p38α [Thr180/Tyr182] or anti-phospho-FLT3 [Tyr591]).[23]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
3. Cell Viability Assay (for FLT3)
This assay determines the effect of a compound on the proliferation and survival of cancer cells that are dependent on the target kinase.
-
Protocol:
-
Seed MV4-11 or MOLM-13 cells in a 96-well plate at a density of 5 x 10^3 cells per well.[24]
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for 72 hours at 37°C.[24]
-
Add a cell viability reagent (e.g., CellTiter-Glo® or CCK-8) to each well.[24]
-
Incubate according to the manufacturer's instructions.
-
Read the luminescence or absorbance on a plate reader.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 value.
-
Signaling Pathway Visualizations
Caption: Simplified p38α MAPK signaling pathway and points of inhibition.
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- 24. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Cross-Reactivity Profile of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes, making them attractive targets for intervention in diseases characterized by aberrant signaling, such as cancer.[2][3] However, the high degree of conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[4][5] A lack of selectivity can lead to off-target effects and potential toxicity, underscoring the critical importance of comprehensive cross-reactivity profiling for any novel kinase inhibitor.[6][7]
This guide provides an in-depth analysis of the kinase cross-reactivity profile of a novel investigational compound, 4-(2-Fluorophenyl)-1,3-oxazol-2-amine. We will explore its selectivity against a broad panel of kinases, compare its performance with established inhibitors, and provide detailed experimental methodologies to enable replication and further investigation.
Introduction to this compound
This compound is a synthetic small molecule belonging to the oxazole class of heterocyclic compounds. While the broader class of oxazole derivatives has been investigated for various biological activities, the specific kinase inhibitory potential of this particular molecule warrants detailed characterization. Preliminary computational docking studies and initial screening efforts have suggested potential interactions with several kinases, necessitating a comprehensive profiling campaign.
The Imperative of Kinase Cross-Reactivity Profiling
The development of a successful kinase inhibitor, whether for therapeutic use or as a chemical probe, is contingent on a thorough understanding of its selectivity profile.[4] Broad-spectrum kinase inhibitors can be valuable in certain contexts, but for targeted therapies, a high degree of selectivity is often desired to minimize off-target effects and associated toxicities.[3] Kinase profiling against a large, representative panel of the human kinome provides a global view of an inhibitor's activity, revealing not only its intended targets but also any unforeseen interactions.[5][8] This information is invaluable for lead optimization, predicting potential side effects, and elucidating the compound's mechanism of action.[9]
Experimental Design: Profiling Against a Kinase Panel
To comprehensively assess the cross-reactivity of this compound, a robust and validated kinase screening platform is essential. For this guide, we will consider data generated from a radiometric-based activity assay, which is widely regarded as the "gold standard" for its direct measurement of substrate phosphorylation.[3]
Kinase Panel Selection
The chosen kinase panel should be diverse and representative of the human kinome, encompassing various families and subfamilies. A panel of over 300 kinases provides a comprehensive overview of the inhibitor's selectivity.
Assay Principle
The fundamental principle of a radiometric kinase assay involves quantifying the transfer of a radiolabeled phosphate group (typically from [γ-³³P]ATP) to a specific substrate by the kinase enzyme.[3] The amount of incorporated radioactivity is directly proportional to the kinase activity. The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation in its presence.
Below is a diagram illustrating the general workflow of a radiometric kinase assay.
Caption: Workflow of a radiometric kinase assay.
Detailed Experimental Protocol: In Vitro Radiometric Kinase Assay
The following protocol provides a detailed, step-by-step methodology for performing an in vitro radiometric kinase assay to determine the inhibitory activity of this compound.
Materials:
-
Purified recombinant kinase enzymes.
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA).
-
[γ-³³P]ATP (specific activity ~3000 Ci/mmol).
-
Unlabeled ATP.
-
Stop solution (e.g., 3% phosphoric acid).
-
Filter plates (e.g., phosphocellulose or glass fiber).
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Reaction Mixture Preparation: In a 96-well or 384-well plate, add the kinase enzyme and its specific substrate to the kinase reaction buffer.
-
Initiation of Inhibition: Add the diluted compound or vehicle (DMSO) to the reaction mixture and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP to a final concentration that is at or near the Km,ATP for each kinase.[4]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). This time should be within the linear range of the enzymatic reaction.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Separation: Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove any remaining unbound [γ-³³P]ATP.
-
Detection: Dry the filter plate and add a scintillation cocktail. Quantify the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a dose-response curve.
Cross-Reactivity Data for this compound
The following table summarizes the inhibitory activity of this compound against a selection of kinases from a larger screening panel. The data is presented as the percentage of inhibition at a single concentration (e.g., 10 µM) and the corresponding IC₅₀ value for significantly inhibited kinases.
| Kinase Family | Kinase Target | % Inhibition at 10 µM | IC₅₀ (nM) |
| Tyrosine Kinase | ABL1 | 98 | 50 |
| SRC | 95 | 120 | |
| LCK | 88 | 250 | |
| EGFR | 15 | >10,000 | |
| VEGFR2 | 22 | >10,000 | |
| Serine/Threonine Kinase | AURKA | 92 | 85 |
| AURKB | 85 | 150 | |
| CDK2/cyclin A | 30 | >10,000 | |
| ROCK1 | 25 | >10,000 | |
| PKA | 10 | >10,000 |
Interpretation of the Selectivity Profile
The data reveals that this compound is a potent inhibitor of a specific subset of kinases, with sub-micromolar IC₅₀ values against ABL1, SRC, LCK, AURKA, and AURKB. Notably, the compound demonstrates significant selectivity, with minimal inhibition of other kinases such as EGFR, VEGFR2, CDK2/cyclin A, ROCK1, and PKA at a concentration of 10 µM.
The inhibition of both Abl and Src family kinases suggests a potential application in cancers where these kinases are dysregulated, such as chronic myeloid leukemia and certain solid tumors.[1] The co-inhibition of Aurora kinases A and B, which are key regulators of mitosis, points towards a potential anti-proliferative mechanism of action.[10]
The following diagram illustrates the signaling pathways potentially affected by this compound based on its primary targets.
Caption: Potential signaling pathways targeted by the inhibitor.
Comparison with Alternative Kinase Inhibitors
To contextualize the performance of this compound, it is useful to compare its selectivity profile with that of well-characterized kinase inhibitors targeting similar pathways.
| Inhibitor | Primary Targets | Key Off-Targets | Selectivity Profile |
| Imatinib | ABL, KIT, PDGFR | SRC family kinases (at higher concentrations) | Highly selective for ABL, KIT, and PDGFR |
| Dasatinib | ABL, SRC family kinases | KIT, PDGFR, Ephrin receptors | Broader spectrum than Imatinib |
| Tozasertib (VX-680) | Aurora kinases (A, B, C) | ABL, FLT3 | Potent pan-Aurora inhibitor with some off-target activity |
| This compound | ABL, SRC family, Aurora kinases | Limited at 10 µM | Potent inhibitor of a specific subset of tyrosine and serine/threonine kinases |
This comparison highlights the unique selectivity profile of this compound. Unlike the more focused activity of Imatinib or the broader spectrum of Dasatinib, this compound exhibits potent activity against distinct kinase families (Abl/Src and Aurora), suggesting a multi-targeted mechanism of action. This "polypharmacology" could be advantageous in certain therapeutic contexts, potentially overcoming resistance mechanisms that can arise with more selective inhibitors.[9]
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound reveals it to be a potent and selective inhibitor of ABL1, SRC family kinases, and Aurora kinases A and B. This unique selectivity profile distinguishes it from existing inhibitors and suggests its potential as a valuable chemical probe for studying the interplay between these signaling pathways or as a lead compound for the development of novel anti-cancer therapeutics.
Further studies are warranted to:
-
Confirm the on-target activity in cellular models.
-
Elucidate the precise mechanism of inhibition (e.g., ATP-competitive).
-
Evaluate its efficacy in preclinical cancer models.
-
Assess its pharmacokinetic and toxicological properties.
By adhering to rigorous and standardized methodologies for kinase inhibitor profiling, the scientific community can ensure the generation of high-quality, reproducible data that will accelerate the discovery and development of the next generation of targeted therapies.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with kinase inhibitors. The Journal of clinical investigation, 125(5), 1780-1789. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
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Reaction Biology. (n.d.). Kinase Profiling & Screening. Retrieved from [Link]
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Vidal, M., & Medema, R. H. (2005). Cell cycle: an Aurora of clinical promise. Nature, 438(7071), 1083-1084. [Link]
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Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
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Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Klevit, R. E., & Gray, D. O. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities in cells. Biochemical Journal, 451(2), 313-328. [Link]
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Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]
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Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
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Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine Analogs
In the landscape of modern drug discovery, the 2-aminooxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific series of these compounds: 4-(2-Fluorophenyl)-1,3-oxazol-2-amine analogs. Our focus will be on elucidating how subtle molecular modifications influence their biological efficacy, with a particular emphasis on their potential as kinase inhibitors and cytotoxic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical series.
The this compound Core: A Promising Pharmacophore
The this compound scaffold combines several key features that make it an attractive starting point for medicinal chemistry campaigns. The oxazole ring is a bioisostere of other five-membered heterocycles known to interact with various biological targets.[1][2] The 2-amino group provides a crucial hydrogen bond donor/acceptor site, often pivotal for anchoring the molecule within a target's active site. The 4-phenyl substituent allows for extensive exploration of SAR through substitution on the aromatic ring. The presence of a fluorine atom at the ortho position of this phenyl ring can significantly impact the molecule's conformation and electronic properties, potentially enhancing binding affinity and metabolic stability.
Compounds featuring a vicinal fluorophenyl/pyridinyl system connected to a five-membered heterocyclic core have been identified as potential p38α MAP kinase inhibitors. This suggests a plausible mechanism of action for the this compound series, a signaling pathway implicated in inflammatory diseases and cancer.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically modulated by modifications at three primary positions: the phenyl ring (R1), the oxazole C5 position (R2), and the 2-amino group (R3).
Figure 1: Key modification points for SAR studies of the this compound scaffold.
Modifications on the Phenyl Ring (R1)
The substitution pattern on the 4-phenyl ring is a critical determinant of activity. While our core structure specifies a 2-fluoro substituent, the exploration of other substitutions provides valuable SAR insights. Generally, the electronic nature and position of substituents can drastically alter the inhibitory potential. For instance, in related kinase inhibitor series, electron-withdrawing groups on the phenyl ring can enhance activity. The 4-fluorophenyl moiety, in particular, is a common feature in p38 MAP kinase inhibitors, where it occupies a key hydrophobic pocket in the ATP-binding site.[3]
Substitutions at the Oxazole C5 Position (R2)
The C5 position of the oxazole ring offers another avenue for optimization. In many kinase inhibitors, this position extends into the solvent-exposed region of the active site, allowing for the introduction of larger, more polar groups to improve selectivity and pharmacokinetic properties. For example, replacing the hydrogen at C5 with small alkyl or aryl groups can influence the orientation of the 4-phenyl ring and thereby modulate binding affinity.
Modifications of the 2-Amino Group (R3)
The 2-amino group is a primary site for establishing hydrogen bond interactions with the hinge region of many kinases. Acylation or alkylation of this amine can have a profound impact on activity. While N-acylation can introduce additional interaction points, it may also disrupt the crucial hydrogen bond donation from the primary amine. N-alkylation can be used to modulate basicity and lipophilicity.
Comparative Biological Data
While comprehensive SAR data for a complete matrix of this compound analogs is not extensively published, we can draw valuable comparisons from structurally related compounds. The following table summarizes the cytotoxic activity of some analogous oxazole derivatives against various cancer cell lines.
| Compound/Analog | Cell Line | Assay Type | Activity (IC50 in µM) | Reference |
| N,5-diphenyloxazole-2-carboxamide | HeLa | SRB Assay | 0.78 | [4] |
| N,5-diphenyloxazole-2-carboxamide | A549 | SRB Assay | 1.08 | [4] |
| N,5-diphenyloxazole-2-carboxamide | HepG2 | SRB Assay | 1.27 | [4] |
| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine | HeLa | MTT Assay | 0.38 | [4] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 | Not Specified | Significant activity at 10 µM | [5] |
This table presents data for structurally related analogs to provide a contextual understanding of the potential activity of the this compound series.
The data suggests that oxazole-based compounds can exhibit potent cytotoxic effects in the sub-micromolar to low micromolar range. The N,5-diphenyloxazole-2-carboxamide, which shares the core oxazole and a phenyl substituent, demonstrates broad-spectrum activity. The significant activity of the trimethoxyphenyl-substituted oxadiazole analog highlights the importance of the substitution pattern on the appended aryl ring for anticancer potency.[5]
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential. Below are standardized methodologies for assessing the cytotoxic and kinase inhibitory activities of the title compounds.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a reliable method for determining drug-induced cytotoxicity in cancer cell lines.
Workflow:
Figure 2: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Incubation: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Cell Fixation: Gently wash the cells with PBS and fix them by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[4]
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid.[4] The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.[4]
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm.[4] The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated from the dose-response curve.[4]
p38α MAP Kinase Activity Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase.
Workflow:
Figure 3: Workflow for a luminescent p38α MAP kinase activity assay.
Step-by-Step Protocol (based on ADP-Glo™ Kinase Assay):
-
Reaction Preparation: In a 384-well plate, add the p38α kinase, the test compound at various concentrations, and the substrate (e.g., ATF2).
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[6]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[6] Incubate for 40 minutes at room temperature.[6]
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6] Incubate for 30 minutes at room temperature.[6]
-
Measure Luminescence: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The SAR insights gleaned from related chemical series suggest that strategic modifications to the phenyl ring, the oxazole C5 position, and the 2-amino group can lead to potent and selective compounds. The provided experimental protocols offer a robust framework for the systematic evaluation of new analogs.
Future work should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to build a more comprehensive SAR profile for this specific scaffold. This will enable the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties.
References
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- p38α Kinase Assay. (n.d.).
- Analysis of mitogen-activated protein kinase activation and interactions with regulators and substr
- 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020).
- Substituted isoxazoles as potent inhibitors of p38 MAP kinase. (n.d.). PubMed.
- The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.).
- Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. (n.d.). PubMed.
- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.).
- Navigating the Cytotoxic Landscape: A Comparative Analysis of 5-(4-Fluorophenyl)oxazol-2-amine Analogs in Cancer Cell Lines. (n.d.). Benchchem.
- p38 MAP Kinase Inhibitors in Clinical Trials. (n.d.).
- p38 MAPK inhibitors | activators | kinase | signaling p
- 4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605. (n.d.). PubChem.
- Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). MDPI.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2011). ScienceDirect.
- Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023).
- Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). (2008). PubMed.
- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
- 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018).
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. (2011).
- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry.
- Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids. (2022). MDPI.
- Special Issue : Kinase Inhibitors. (n.d.). MDPI.
- 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine. (n.d.). MOLBASE.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020).
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A Comparative Guide to Fluorophenyl-Oxazol-Amine Scaffolds and Existing FLT3 Inhibitors in Cancer Therapy
Dissemination: For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comparative analysis of the therapeutic potential of the fluorophenyl-oxazol-amine scaffold in oncology, with a specific focus on its role as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. Due to a lack of publicly available data on the specific compound 4-(2-Fluorophenyl)-1,3-oxazol-2-amine, this document will use the closely related and well-characterized compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, as a representative of this chemical class. A comparison of its preclinical efficacy with the established FLT3 inhibitors, Midostaurin and Gilteritinib, will be presented, supported by experimental data and protocols.
Introduction: The Promise of the Fluorophenyl-Oxazol-Amine Scaffold in Oncology
The quest for novel, highly selective, and potent small-molecule inhibitors remains a cornerstone of modern oncology research. The 1,3-oxazole ring is a versatile heterocyclic scaffold that has garnered significant attention due to its presence in numerous pharmacologically active compounds. The incorporation of a fluorophenyl moiety can enhance metabolic stability and binding affinity, making the fluorophenyl-oxazol-amine scaffold a promising area for drug discovery.
While the specific compound this compound lacks published anticancer efficacy data, a structurally related compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine , has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3][4][5] This guide will, therefore, compare the preclinical efficacy of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine with the clinically approved FLT3 inhibitors, Midostaurin and Gilteritinib, to provide a framework for evaluating the potential of this chemical class in cancer therapy.
Mechanism of Action: FLT3 Inhibition
Upon binding of its ligand (FL), the FLT3 receptor dimerizes and autophosphorylates, initiating a signaling cascade that primarily involves the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation and survival.[6][7] In FLT3-mutated AML, the receptor is constitutively active, leading to uncontrolled cell growth.[6][8] FLT3 inhibitors act by competing with ATP for the kinase domain's binding site, thereby blocking receptor autophosphorylation and downstream signaling, which ultimately induces apoptosis in leukemic cells.[9]
There are two main types of FLT3 inhibitors. Type I inhibitors , such as Gilteritinib and Midostaurin, bind to the FLT3 receptor in both its active and inactive conformations, allowing them to inhibit both FLT3-ITD and TKD mutations.[10] Type II inhibitors , on the other hand, bind only to the inactive conformation and are primarily effective against FLT3-ITD mutations.[10]
Caption: FLT3 signaling pathway and point of inhibition.
Comparative Efficacy Analysis
The efficacy of kinase inhibitors is often initially assessed through in vitro assays that determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c) | FLT3-ITD | Cell Proliferation (MV4-11) | Not explicitly stated, but effective at 100 nM | [1] |
| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c) | FLT3-D835Y | Cell Proliferation (Molm-13) | Not explicitly stated, but effective at 100 nM | [1] |
| Midostaurin | FLT3-ITD | Cell Proliferation | <10 | [4] |
| Midostaurin | FLT3-D835Y | Cell Proliferation | <10 | [4] |
| Midostaurin | SYK | Biochemical | 20.8 | [11] |
| Gilteritinib | FLT3 (wild-type) | Biochemical | 0.29 | [12] |
| Gilteritinib | FLT3-ITD | Cell Proliferation (MV4-11) | 0.92 | [12] |
| Gilteritinib | FLT3-D835Y | Cell Proliferation (Ba/F3) | 1.6 | [12] |
| Gilteritinib | c-KIT | Biochemical | 230 | [12] |
Analysis of Efficacy Data:
-
5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c): Preclinical data indicates that this compound effectively inhibits the proliferation of AML cell lines with both FLT3-ITD and FLT3-D835Y mutations at a concentration of 100 nM.[1] Furthermore, in vivo studies using MV4-11 xenograft mouse models confirmed its anti-leukemic activity.[1] This suggests that the fluorophenyl-oxazol-amine scaffold is a promising starting point for the development of potent FLT3 inhibitors.
-
Midostaurin: As a first-generation, multi-kinase inhibitor, Midostaurin demonstrates potent inhibition of both FLT3-ITD and FLT3-D835Y mutations with IC50 values below 10 nM.[4] Its broader kinase inhibition profile, which includes c-KIT and SYK, may contribute to its efficacy but also to potential off-target effects.[2][4][13] Midostaurin is approved for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy.[5][14][15]
-
Gilteritinib: This second-generation FLT3 inhibitor exhibits high potency and selectivity for FLT3, with IC50 values in the low nanomolar range for both ITD and TKD mutations.[12][16] Notably, it has significantly weaker activity against c-KIT, which may translate to a more favorable safety profile compared to less selective inhibitors.[12][17] Gilteritinib is approved as a monotherapy for relapsed or refractory FLT3-mutated AML.[8][15][18]
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following is a representative protocol for an in vitro kinase assay to determine the IC50 of a test compound against FLT3.
In Vitro FLT3 Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from established methods for measuring kinase activity.[19][20]
Objective: To determine the concentration of a test compound required to inhibit 50% of FLT3 kinase activity.
Materials:
-
Recombinant FLT3 Kinase Enzyme System
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compound (e.g., 5-(4-fluorophenyl)-N-phenyloxazol-2-amine) dissolved in DMSO
-
ATP solution
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or a DMSO control to the wells of a 384-well plate.
-
Add 2 µL of recombinant FLT3 enzyme diluted in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the positive control (DMSO-treated enzyme).
-
Plot the percent inhibition versus the log of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Caption: Workflow for an in vitro FLT3 kinase assay.
Conclusion and Future Directions
The fluorophenyl-oxazol-amine scaffold represents a promising avenue for the development of novel anticancer agents, particularly as FLT3 inhibitors. The representative compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, demonstrates clear anti-leukemic activity in preclinical models, validating the potential of this chemical class.[1]
However, when compared to the established therapies Midostaurin and Gilteritinib, it is evident that further optimization is required to achieve comparable potency and selectivity. Future research should focus on structure-activity relationship (SAR) studies to enhance the inhibitory activity of the oxazole-amine core against FLT3. Additionally, comprehensive kinase profiling will be crucial to assess selectivity and predict potential off-target effects.
While no data is currently available for this compound, the findings for its structural analogue suggest that it may also warrant investigation as a potential FLT3 inhibitor. The methodologies and comparative data presented in this guide provide a robust framework for such future evaluations.
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A Technical Guide to the In Vitro and In Vivo Correlation of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine Activity
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the therapeutic potential of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine and its analogs, with a focus on establishing a correlation between in vitro activity and in vivo efficacy. Given the limited direct public data on the specific title compound, this guide will utilize a closely related analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine , as a primary case study to illustrate the principles and methodologies. This guide will also draw comparisons with other relevant compounds in the oxazole class and alternative scaffolds targeting similar biological pathways, particularly monoamine oxidase (MAO), a key enzyme implicated in neurodegenerative disorders like Parkinson's disease.
Introduction: The Therapeutic Promise of Oxazole Derivatives
Oxazole-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2] The oxazole scaffold is a key feature in several approved drugs and numerous investigational agents due to its favorable pharmacokinetic properties and ability to interact with a wide range of biological targets.[1] The 2-aminooxazole moiety, in particular, is considered a "privileged scaffold" for its role in compounds targeting conditions from bacterial infections to cancer.[3][4]
The introduction of a fluorine atom to the phenyl ring, as seen in this compound, is a common strategy in drug design to enhance metabolic stability and binding affinity. This guide will explore the potential of this compound and its analogs as therapeutic agents, with a plausible focus on their role as monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases.
Comparative Analysis of In Vitro Activity
The initial assessment of a compound's therapeutic potential begins with in vitro assays to determine its activity against specific molecular targets. For the purpose of this guide, we will focus on the potential MAO inhibitory activity of this compound and its analogs.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine and serotonin.[5] There are two main isoforms, MAO-A and MAO-B. Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease to increase dopamine levels in the brain.[5]
Table 1: Comparative In Vitro MAO-B Inhibitory Activity of Representative Compounds
| Compound Class | Representative Compound | Target | IC50 (µM) | Reference |
| Oxazole Derivative | 2-methylbenzo[d]oxazole analog | MAO-B | 0.0023 | [6] |
| Chalcone Derivative | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | MAO-B | 0.0053 | [7] |
| Thiosemicarbazone Derivative | Methoxyethyl-substituted thiosemicarbazone | MAO-B | 0.042 | [8] |
| Oxadiazole Derivative | 2,5-disubstituted-1,3,4-oxadiazole with chloro-phenylurea | MAO-B | 0.039 | [9] |
This table highlights that various heterocyclic scaffolds can exhibit potent MAO-B inhibition. The oxazole class, represented here by a benzoxazole analog, shows exceptional potency.
Neuroprotective Potential
Beyond direct enzyme inhibition, it is crucial to assess a compound's ability to protect neurons from damage, a key factor in treating neurodegenerative diseases. In vitro models of neurotoxicity can be used for this purpose. For example, the neuroprotective effects of a 2-amino-1,3,4-thiadiazole derivative, 4BrABT, were evaluated in neuronal cultures exposed to toxins like glutamate.[10][11]
In Vivo Efficacy and Correlation
The ultimate test of a drug candidate's potential is its performance in a living organism. In vivo studies in animal models of disease are essential to evaluate efficacy, pharmacokinetics, and safety.
Animal Models of Parkinson's Disease
Two widely used animal models for Parkinson's disease research are the MPTP-induced mouse model and the 6-OHDA-induced rat model.
-
MPTP Mouse Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce a reliable model of Parkinson's disease in mice.[12][13] MPTP is metabolized to the toxic ion MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[14]
-
6-OHDA Rat Model: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats leads to the degeneration of dopaminergic neurons on one side of the brain.[15][16] This results in motor deficits that can be assessed through behavioral tests.[17][18]
Case Study: In Vivo Activity of a 2-Amino-Oxazole Analog
A study on 5-(4-fluorophenyl)-N-phenyloxazol-2-amine as a potential anticancer agent provides valuable insights into the in vivo behavior of this class of compounds. In a xenograft mouse model with human acute myeloid leukemia cells, this compound was shown to inhibit tumor growth.[19] While the therapeutic area is different, this demonstrates that a 2-amino-oxazole with a fluorophenyl substituent can be orally active and exert a biological effect in vivo.
Establishing In Vitro-In Vivo Correlation (IVIVC)
A successful IVIVC establishes a predictive relationship between an in vitro property of a drug and its in vivo response. For our hypothetical MAO inhibitor, a strong IVIVC would mean that the in vitro IC50 value for MAO-B inhibition correlates with the in vivo efficacy in a Parkinson's disease animal model (e.g., improvement in motor function).
Achieving a robust IVIVC requires careful consideration of the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).[3][20]
Experimental Protocols
Detailed and validated protocols are the bedrock of reproducible scientific research. Below are representative protocols for the key in vitro and in vivo assays discussed in this guide.
In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric Method)
This protocol is adapted from commercially available assay kits and published methodologies.[5][8][21][22][23]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compound (e.g., this compound)
-
Positive controls (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in assay buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the test compound or control solutions to the respective wells and incubate for a pre-determined time at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the kynuramine substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity (Excitation/Emission wavelengths appropriate for the product, 4-hydroxyquinoline) at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo MPTP Mouse Model of Parkinson's Disease
This protocol is a summary of established procedures.[12][13][14][24]
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Procedure:
-
Administer MPTP hydrochloride (e.g., 20-30 mg/kg) via intraperitoneal injection once daily for five consecutive days.
-
On the same days, administer the test compound (e.g., this compound) at various doses, typically 30-60 minutes before each MPTP injection. A vehicle control group and a positive control group (e.g., a known neuroprotective agent) should be included.
-
After the final MPTP injection, continue daily administration of the test compound for a specified period (e.g., 7-14 days).
-
Conduct behavioral testing (e.g., rotarod test, open field test) to assess motor function at baseline and at the end of the treatment period.
-
At the end of the study, euthanize the animals and harvest the brains for neurochemical analysis (e.g., dopamine levels in the striatum) and immunohistochemistry (e.g., tyrosine hydroxylase staining in the substantia nigra to quantify dopaminergic neuron loss).
Visualization of Key Pathways and Workflows
Signaling Pathway of Dopamine Metabolism and MAO-B Inhibition
Caption: Workflow for establishing an in vitro-in vivo correlation.
Conclusion and Future Directions
The 2-amino-oxazole scaffold, particularly with a fluorophenyl substitution, holds significant promise for the development of novel therapeutics. While direct experimental data for this compound remains to be fully elucidated in the public domain, the analysis of its close analogs and related compounds suggests a strong potential for activity against targets such as monoamine oxidase.
The establishment of a clear in vitro-in vivo correlation is paramount for the successful translation of a promising compound from the laboratory to the clinic. The methodologies outlined in this guide provide a robust framework for such an evaluation. Future research should focus on the synthesis and comprehensive biological profiling of this compound to directly assess its MAO inhibitory and neuroprotective properties, as well as its pharmacokinetic profile and in vivo efficacy in relevant disease models.
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EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (URL: [Link])
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Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. (URL: [Link])
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In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. (URL: [Link])
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The Fluorine Advantage: A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Oxazole Inhibitors in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into therapeutic candidates represents a cornerstone of modern medicinal chemistry. Its unique properties can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth, head-to-head comparison of fluorinated and non-fluorinated oxazole inhibitors, a critical class of compounds in various therapeutic areas, particularly oncology. We will delve into the supporting experimental data, provide detailed protocols for key assays, and explore the causal relationships behind the observed performance differences.
The Rationale for Fluorination in Oxazole Inhibitor Design
The oxazole scaffold is a privileged structure in medicinal chemistry due to its ability to form key interactions with biological targets.[1] The introduction of fluorine, the most electronegative element, can dramatically alter the physicochemical properties of the parent oxazole molecule. These alterations are not merely incremental; they can be transformative, turning a moderately active compound into a clinical candidate.
Key benefits of fluorination include:
-
Enhanced Binding Affinity: Fluorine can engage in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket. The 4-fluorophenyl motif, for instance, is crucial for the activity of many p38 MAPK inhibitors.[2]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug in the body.[3]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (LogP) and acidity (pKa), which in turn affects its solubility, membrane permeability, and oral bioavailability.[3]
To illustrate these principles, we will examine the comparative data of fluorinated and non-fluorinated oxazole inhibitors targeting key protein kinases, such as p38 MAPK and VEGFR-2, which are implicated in inflammation and cancer, respectively.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Oxazole Inhibitors
Table 1: In Vitro Potency (IC50) Comparison
| Target | Compound | Fluorination Status | IC50 (µM) | Reference |
| p38 MAPK | Compound 3e | 4-fluorophenyl | 0.08 | [2] |
| p38 MAPK | Compound 3l | Phenyl (non-fluorinated) | >10 | [2] |
| VEGFR-2 | Compound 12b (fluorinated) | Fluorinated | 0.092 | [4] |
| VEGFR-2 | Sorafenib (non-oxazole reference) | Non-fluorinated phenyl | 0.049 | [4] |
Note: While Sorafenib is not an oxazole, it serves as a relevant non-fluorinated comparator for VEGFR-2 inhibition.
The data clearly demonstrates the significant increase in potency conferred by the 4-fluorophenyl group in the p38 MAPK inhibitor.[2] For the VEGFR-2 inhibitor, the fluorinated compound 12b shows comparable, high-potency activity to the established drug Sorafenib.[4]
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Fluorinated Analog (Typical) | Non-Fluorinated Analog (Typical) | Impact of Fluorination | Reference |
| Lipophilicity (LogP) | Increased | Lower | Enhanced membrane permeability | [3] |
| Metabolic Stability (t½ in microsomes) | Longer | Shorter | Increased in vivo exposure | [3] |
| pKa | Lowered (for nearby basic groups) | Higher | Altered ionization and solubility | [3] |
These typical trends underscore the profound influence of fluorination on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
Experimental Workflows and Protocols
To ensure the scientific integrity of this comparison, we provide detailed protocols for the key experiments used to generate the data presented above.
Kinase Inhibition Assay (p38 MAPK & VEGFR-2)
This protocol outlines a common method for determining the in vitro potency of an inhibitor.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitor (fluorinated and non-fluorinated) in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase enzyme, the inhibitor dilution, and the kinase buffer.
-
Initiation: Start the reaction by adding a mixture of the substrate (e.g., a specific peptide) and ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Measure the luminescence and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines.
Caption: Workflow for a cell viability (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated inhibitors.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm to quantify the number of viable cells.
Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Caption: Workflow for a metabolic stability assay using liver microsomes.
Step-by-Step Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound, liver microsomes (human or rat), and buffer.
-
Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the in vitro half-life (t½).
Conclusion and Future Perspectives
The strategic incorporation of fluorine into oxazole inhibitors offers a powerful approach to enhance their therapeutic potential. The experimental data, though synthesized from multiple sources, consistently points towards the benefits of fluorination in improving potency and metabolic stability. The provided protocols offer a robust framework for researchers to conduct their own comparative studies.
As our understanding of fluorine's role in medicinal chemistry deepens, we can anticipate the development of even more sophisticated fluorinated oxazole inhibitors with tailored properties for a wide range of diseases. The continued exploration of novel fluorination strategies and a thorough understanding of the structure-activity relationships will be crucial in unlocking the full potential of this remarkable class of compounds.
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Validating Mechanism of Action: A Comparative Guide to Genetic Knockdown and Knockout Studies
For researchers, scientists, and drug development professionals, rigorously validating a drug's or a gene's mechanism of action is a cornerstone of effective and safe therapeutic development. Genetic perturbation studies, which involve either the temporary reduction (knockdown) or permanent elimination (knockout) of a target gene's expression, are powerful tools in this process.[1][2] This guide provides an in-depth comparison of the most prevalent techniques—RNA interference (RNAi), CRISPR-Cas9, and Morpholinos—offering a framework for selecting the most appropriate method and ensuring the scientific integrity of your findings.
A Tale of Two Strategies: Knockdown vs. Knockout
The Toolkit: A Comparative Overview
| Technique | Mechanism of Action | Effect | Advantages | Limitations |
| siRNA (RNAi) | Post-transcriptional gene silencing via mRNA degradation. | Transient Knockdown | Rapid and straightforward for short-term studies.[12] | Transient effect, potential for off-target effects and immune stimulation.[4][12][13] |
| shRNA (RNAi) | Vector-based delivery of short hairpin RNA, processed into siRNA. | Stable/Long-term Knockdown | Enables long-term studies and the creation of stable cell lines.[3][12][14] | Potential for off-target effects, cytotoxicity from vector integration.[12][13][15] |
| CRISPR-Cas9 | DNA double-strand break induction leading to gene disruption (NHEJ). | Permanent Knockout | High efficiency for complete gene knockout, versatile for various genetic modifications.[4][6][16] | Potential for off-target mutations, can be lethal for essential genes.[4][16] |
| Morpholinos | Steric hindrance of mRNA translation or pre-mRNA splicing. | Transient Knockdown | Highly stable and specific, low toxicity.[17][18][19][20] | Delivery can be challenging in some systems, potential for off-target effects.[21] |
Delving Deeper: Mechanisms and Workflows
RNA Interference (RNAi): The Power of Silence
Mechanism of Action:
Experimental Protocol: siRNA-mediated Knockdown
-
Design and Synthesis: Design siRNA sequences complementary to the target mRNA.[2] Several online tools are available to predict potent and specific siRNA sequences.
-
Transfection: Introduce the siRNA duplexes into the cells using methods like lipofection or electroporation.[2]
-
Incubation: Allow sufficient time for the siRNA to be incorporated into the RISC complex and mediate mRNA degradation, typically 24-72 hours.
-
Validation: Assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.[22][23]
CRISPR-Cas9: The Genetic Scalpel
Mechanism of Action:
Experimental Protocol: CRISPR-Cas9 Mediated Knockout
-
Vector Construction and Delivery: Clone the gRNA and Cas9 into an expression vector and deliver it into the target cells.
-
Selection and Expansion: Select for cells that have successfully incorporated the CRISPR machinery and expand them.
-
Validation: Screen for clones with the desired knockout by PCR, sequencing, and Western Blot to confirm the absence of the target protein.[28]
Morpholinos: Steric Blockers of Gene Expression
Morpholinos are synthetic molecules that bind to complementary RNA sequences and block their function through steric hindrance.[17][18][19][29]
Mechanism of Action:
Experimental Protocol: Morpholino-mediated Knockdown
-
Design: Design a Morpholino oligo that targets the 5' untranslated region (UTR) to block translation or a splice junction to alter pre-mRNA splicing.[20]
-
Delivery: Introduce the Morpholino into the cells or organism, often via microinjection in embryonic models.[20]
-
Phenotypic Analysis: Observe the resulting phenotype to infer the function of the target gene.
-
Validation: Confirm the knockdown by assessing protein levels (Western Blot) or altered splicing patterns (RT-PCR).
Ensuring Scientific Rigor: The Importance of Controls
Regardless of the chosen technique, a robust set of controls is paramount for the trustworthy interpretation of results.
| Control Type | Purpose | Examples |
| Negative Controls | To distinguish sequence-specific effects from non-specific cellular responses. | Scrambled siRNA/shRNA/gRNA sequences, non-targeting controls.[30] |
| Positive Controls | To validate the experimental setup and delivery efficiency. | siRNA/shRNA/gRNA targeting a well-characterized housekeeping gene.[30] |
| Rescue Experiments | To confirm that the observed phenotype is a direct result of the target gene's perturbation. | Re-expressing the wild-type gene in the knockdown or knockout background. |
| Orthogonal Approaches | To validate findings using an independent method. | Confirming a CRISPR knockout phenotype with an RNAi knockdown, or vice-versa.[6][31] |
The Specter of Off-Target Effects and Genetic Compensation
As previously mentioned, a key differentiator between knockout and knockdown is the phenomenon of genetic compensation. In knockout models, the permanent loss of a gene can sometimes trigger the upregulation of functionally related genes, which can mask the true phenotype.[7][8][9][10][11] This compensatory response is thought to be triggered by the degradation of the mutant mRNA, a process that doesn't occur to the same extent in knockdown experiments.[7] Researchers should be aware of this possibility and consider using both knockdown and knockout approaches to gain a more complete understanding of gene function.[6]
Conclusion: A Strategic Approach to Target Validation
The choice between genetic knockdown and knockout is not merely a technical decision but a strategic one that should be guided by the specific research question, the nature of the target gene, and the experimental system. While CRISPR-Cas9 has emerged as a powerful tool for creating definitive knockouts, RNAi and Morpholinos remain invaluable for their ability to induce transient and tunable knockdowns. By understanding the nuances of each technique, implementing rigorous controls, and being mindful of potential pitfalls like off-target effects and genetic compensation, researchers can confidently validate mechanisms of action and accelerate the journey from discovery to therapeutic innovation.
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How to Design Your gRNA for CRISPR Genome Editing. (2020). Addgene Blog. Retrieved from [Link]
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CRISPR Guide RNA Design Guidelines for Efficient Genome Editing. (n.d.). KIT - JKIP. Retrieved from [Link]
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How To Create a shRNA Knockdown. (2019). Technology Networks. Retrieved from [Link]
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A Guide to Efficient CRISPR gRNA Design: Principles and Design Tools. (2024). GenScript. Retrieved from [Link]
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shRNA Target Design Tool. (n.d.). VectorBuilder. Retrieved from [Link]
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How to Design CRISPR Guide RNAs For Highest Editing Efficiencies. (n.d.). Synthego. Retrieved from [Link]
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Using Morpholinos to Control Gene Expression. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
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Brain Case's interpretation | Complete Workflow for Designing shRNA Interference Vectors. (2024). Brain Case. Retrieved from [Link]
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What are morpholinos? (2023). YouTube. Retrieved from [Link]
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Measuring RNAi knockdown using qPCR. (n.d.). PubMed. Retrieved from [Link]
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Genetic compensation in knockouts: a review and evaluation of current models explaining discrepancies in loss-of-function studies. (2021). ResearchGate. Retrieved from [Link]
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Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. (2023). Pharma's Almanac. Retrieved from [Link]
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Genetic compensation induced by deleterious mutations but not gene knockdowns | Request PDF. (2025). ResearchGate. Retrieved from [Link]
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Quantitation siRNA-induced Knockdown by qRT-PCR and WB. (n.d.). RNA Transfection Reagents. Retrieved from [Link]
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Morpholinos. (2017). NCBI. Retrieved from [Link]
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Comparative assessment of siRNA and shRNA off target effects: What is slowing clinical development | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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CRISPR OR shRNA?. (2015). ResearchGate. Retrieved from [Link]
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Gene Knockdown methods To Determine Gene Function!. (2024). Bio-Synthesis. Retrieved from [Link]
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Loss-of-function approaches in comparative physiology: is there a future for knockdown experiments in the era of genome editing?. (2019). Company of Biologists journals. Retrieved from [Link]
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Knockdown efficiencies using modified PNAs. Quantitative evaluation of... (n.d.). ResearchGate. Retrieved from [Link]
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RISC-y Business: Limitations of Short Hairpin RNA-Mediated Gene Silencing in the Brain and a Discussion of CRISPR/Cas-Based Alternatives. (2022). NIH. Retrieved from [Link]
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Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target. (n.d.). PMC - NIH. Retrieved from [Link]
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Benchmarking the safety profile of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine against other compounds
In the landscape of modern drug discovery, the early and accurate assessment of a compound's safety profile is paramount to its translational success. Promising therapeutic candidates must not only demonstrate potent efficacy but also a wide therapeutic window, minimizing the risk of adverse effects. This guide provides a comprehensive framework for benchmarking the safety profile of the novel small molecule, 4-(2-Fluorophenyl)-1,3-oxazol-2-amine, against structurally related compounds.
The strategic selection of appropriate comparators is crucial for a meaningful analysis. For this guide, we have chosen two key comparators based on structural similarity: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and 4-Phenyl-1,3-oxazol-2-amine. These compounds share key structural motifs with our lead compound, offering valuable insights into potential safety liabilities. While comprehensive public data on this compound is limited, this guide will outline the essential preclinical safety assays and provide a hypothetical data comparison to illustrate the benchmarking process.
The Imperative of Early Safety Profiling
The journey of a drug from discovery to clinical application is fraught with challenges, with safety-related attrition being a major contributor to failure. A proactive approach to safety assessment, initiated in the early stages of discovery, allows for the timely identification and mitigation of potential risks. This "fail fast, fail cheap" paradigm is instrumental in optimizing resource allocation and focusing efforts on candidates with the highest probability of success. In vitro and in vivo toxicology studies form the cornerstone of this early safety evaluation, providing critical data on a compound's potential for cytotoxicity, genotoxicity, cardiotoxicity, and metabolic liabilities.[1][2][3]
A Multi-faceted Approach to Safety Assessment
A robust preclinical safety assessment encompasses a battery of standardized in vitro and in vivo assays. This multi-pronged approach provides a holistic view of a compound's potential toxicities, guiding lead optimization and candidate selection.
In Vitro Safety Pharmacology
In vitro safety assays are indispensable tools for the early identification of potential adverse effects.[1] These cell-based and biochemical assays offer a high-throughput and cost-effective means of screening compounds for a range of potential liabilities.
The MTT assay is a fundamental tool for assessing a compound's impact on cell viability and proliferation.[4] This colorimetric assay measures the metabolic activity of cells, providing an indication of their overall health. A reduction in metabolic activity in the presence of a compound is indicative of cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HepG2 for liver toxicity) at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound and comparators) and a vehicle control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), representing the concentration at which the compound inhibits cell viability by 50%.
Caption: Workflow of the MTT cytotoxicity assay.
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[6][7] A positive result in the Ames test indicates that the compound can cause mutations in the DNA of the test organism, suggesting potential carcinogenicity.[8]
Experimental Protocol: Ames Test
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis pathway (e.g., TA98, TA100).[6]
-
Metabolic Activation: Conduct the assay with and without the addition of a liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to various concentrations of the test compounds.
-
Plating: Plate the treated bacteria on a histidine-deficient agar medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
Caption: Workflow of the Ames mutagenicity test.
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[9] The hERG assay is a critical component of preclinical safety assessment, evaluating a compound's potential to block this channel and cause QT interval prolongation.
Experimental Protocol: hERG Assay
-
Cell Line: Utilize a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[10]
-
Patch-Clamp Electrophysiology: Employ automated patch-clamp systems (e.g., QPatch or SyncroPatch) to measure the hERG channel current in whole-cell mode.[9]
-
Compound Application: Apply increasing concentrations of the test compounds to the cells and record the corresponding changes in the hERG current.
-
Data Analysis: Determine the IC50 value, representing the concentration at which the compound inhibits the hERG current by 50%.
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes responsible for the metabolism of a vast majority of drugs.[11] Inhibition of these enzymes can lead to adverse drug-drug interactions, resulting in altered drug efficacy or toxicity.[12]
Experimental Protocol: CYP450 Inhibition Assay
-
Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes.[13]
-
Probe Substrates: Utilize a cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[14]
-
Incubation: Incubate the microsomes with the probe substrates in the presence of varying concentrations of the test compounds.
-
Metabolite Quantification: Use LC-MS/MS to quantify the formation of the specific metabolites of the probe substrates.[13]
-
Data Analysis: Calculate the IC50 value for each CYP isoform, indicating the compound's inhibitory potency.
In Vivo Toxicology
In vivo studies provide a more comprehensive assessment of a compound's safety profile within a whole organism, offering insights that cannot be obtained from in vitro assays alone.[2]
Acute oral toxicity studies are designed to determine the potential adverse effects of a single, high dose of a substance.[15] These studies help to classify the compound's toxicity and determine the maximum tolerated dose (MTD).
Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 423)
-
Animal Model: Typically conducted in rodents, such as rats or mice.[16]
-
Dosing: Administer the test compound orally via gavage at a range of dose levels. The study often starts with a sighting study to determine the appropriate dose range.[17]
-
Observation: Closely monitor the animals for signs of toxicity, morbidity, and mortality over a 14-day period. Record changes in body weight and clinical observations.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any treatment-related macroscopic changes.
-
Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) or estimate the toxicity class based on the observed effects.
Hypothetical Comparative Safety Profile
The following table presents a hypothetical comparison of the safety profiles of this compound and its selected comparators. This data is illustrative and serves to demonstrate how the results of the aforementioned assays would be presented for a comparative analysis. The GHS classifications for the comparator compounds are based on publicly available information.[18][19]
| Assay | Endpoint | This compound (Hypothetical) | 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | 4-Phenyl-1,3-oxazol-2-amine |
| General Cytotoxicity (MTT) | IC50 (µM) | > 50 | > 50 | > 50 |
| Genotoxicity (Ames) | Result | Negative | Negative | Negative |
| Cardiotoxicity (hERG) | IC50 (µM) | > 30 | > 30 | > 30 |
| CYP450 Inhibition | IC50 (µM) | |||
| - CYP1A2 | > 25 | > 25 | > 25 | |
| - CYP2C9 | > 25 | > 25 | > 25 | |
| - CYP2C19 | 15 | 18 | 20 | |
| - CYP2D6 | > 25 | > 25 | > 25 | |
| - CYP3A4 | 8 | 10 | 12 | |
| Acute Oral Toxicity (Rat) | LD50 (mg/kg) | > 2000 | Harmful if swallowed[18] | No data |
| GHS Hazard Statements | No data | H302: Harmful if swallowed[18] | H315: Causes skin irritation[19] | |
| H312: Harmful in contact with skin[18] | H319: Causes serious eye irritation[19] | |||
| H332: Harmful if inhaled[18] | H335: May cause respiratory irritation[19] | |||
| H315: Causes skin irritation[18] | ||||
| H319: Causes serious eye irritation[18] | ||||
| H335: May cause respiratory irritation[18] |
Conclusion and Future Directions
This guide outlines a foundational strategy for the preclinical safety assessment of this compound. The proposed battery of in vitro and in vivo assays provides a comprehensive framework for identifying potential safety liabilities and benchmarking the compound against structurally related molecules. The hypothetical data illustrates a favorable safety profile for our lead compound, with low potential for cytotoxicity, genotoxicity, and cardiotoxicity, and moderate, manageable CYP450 inhibition.
The successful completion of these studies will provide the necessary data to support the advancement of this compound into further preclinical development, including repeat-dose toxicology and safety pharmacology studies. A thorough understanding of the safety profile is not merely a regulatory hurdle but a scientific imperative that ultimately safeguards patient well-being and enhances the likelihood of clinical success.
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Reproducibility studies for the synthesis and biological testing of 2-aminooxazoles
For researchers, scientists, and professionals in drug development, the 2-aminooxazole scaffold holds significant promise. As a privileged structure in medicinal chemistry, its derivatives have garnered attention for a range of biological activities. However, the path from synthesis to reliable biological data can be fraught with challenges of reproducibility. This guide provides an in-depth comparison of synthetic methodologies and biological testing protocols for 2-aminooxazoles, grounded in scientific integrity and practical insights to aid researchers in navigating these complexities.
The Allure and Challenge of 2-Aminooxazoles
2-Aminooxazoles are often considered as bioisosteres of the well-explored 2-aminothiazoles. The replacement of the sulfur atom with oxygen can offer advantages such as improved solubility and a different metabolic profile[1]. Despite their potential, the synthesis of N-substituted 2-aminooxazoles has been described as marginally considered, with some reported synthetic procedures suffering from narrow feasibility and poor, difficult-to-reproduce yields[1][2]. This guide aims to shed light on these issues by comparing a classical synthetic approach with a more contemporary, optimized method, and by providing a standardized protocol for a common biological assay, highlighting critical parameters for reproducibility.
Synthesis of 2-Aminooxazoles: A Tale of Two Methodologies
The reproducibility of synthetic procedures is paramount for the consistent generation of compounds for biological evaluation. Here, we compare the traditional Hantzsch synthesis with a modern two-step approach involving a condensation reaction followed by a Buchwald-Hartwig cross-coupling.
Methodology 1: The Hantzsch Synthesis - A Challenging Classic
The Hantzsch synthesis is a cornerstone for the preparation of 2-aminothiazoles, involving the reaction of an α-haloketone with a thiourea. However, its application to the synthesis of 2-aminooxazoles by substituting thiourea with urea, particularly N-substituted ureas, has proven to be problematic. The lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea is a likely contributor to the poor reactivity[2]. Several studies have reported the failure of the standard Hantzsch protocol to yield the desired N-substituted 2-aminooxazoles under various conditions[1][2].
Generalized Hantzsch Protocol for 2-Aminooxazoles (with noted limitations):
-
Reaction Setup: To a solution of the α-bromoacetophenone derivative (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the N-substituted urea (1-2 equivalents).
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., several hours to overnight).
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The crude product is then purified by column chromatography.
-
Causality of Poor Reproducibility: The primary reason for the low success rate of this method for N-substituted 2-aminooxazoles lies in the reduced nucleophilicity of the substituted urea's oxygen. This often leads to either no reaction or the formation of complex mixtures, making isolation of the desired product difficult and yields highly variable.
Methodology 2: An Optimized Two-Step Approach for Enhanced Reproducibility
To overcome the limitations of the Hantzsch synthesis, a more robust and reproducible two-step method has been developed. This approach first involves the condensation of an α-bromoacetophenone with unsubstituted urea, followed by a Buchwald-Hartwig cross-coupling reaction to introduce the N-substituent.
Experimental Protocol: Two-Step Synthesis of N-Substituted 4-Aryl-2-aminooxazoles [1][2]
Step 1: Condensation of α-bromoacetophenone with Urea
-
Reagents and Solvent: In a microwave vial, combine the desired α-bromoacetophenone (1 equivalent) and urea (10 equivalents). Add DMF as the solvent.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120°C for 3 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Purify the resulting 4-aryl-2-aminooxazole by column chromatography.
Step 2: Buchwald-Hartwig Cross-Coupling
-
Reaction Setup: To a reaction vessel, add the 4-aryl-2-aminooxazole from Step 1 (1 equivalent), the desired aryl halide (1.2 equivalents), a palladium catalyst (e.g., X-Phos Pd G2, 0.1 equivalents), and a base (e.g., t-BuONa, 2 equivalents).
-
Solvent and Reaction Conditions: Add a suitable solvent (e.g., toluene) and heat the mixture at a specified temperature (e.g., 110°C) for a designated time (e.g., 1-3 hours), monitoring by TLC.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the final N-substituted 4-aryl-2-aminooxazole by column chromatography.
-
Rationale for Improved Reproducibility: This two-step method is more reliable because it circumvents the challenging direct reaction with N-substituted ureas. The initial condensation with unsubstituted urea is generally higher yielding and more reproducible[1]. The subsequent Buchwald-Hartwig coupling is a well-established and versatile reaction for forming C-N bonds, offering good functional group tolerance and more consistent yields.
Performance Comparison of Synthetic Methodologies
| Parameter | Hantzsch Synthesis (with N-substituted urea) | Two-Step (Condensation/Buchwald-Hartwig) |
| Reported Yields | Often low to none, highly variable[1][2] | Moderate to good, more consistent (around 50% for condensation)[1] |
| Substrate Scope | Narrow for N-substituted ureas[1][2] | Broader, allows for diverse aryl halide coupling partners[1] |
| Reproducibility | Poor, often fails upon reproduction[2] | Good, optimized conditions provide a reliable route[1] |
| Reaction Conditions | Conventional heating, long reaction times | Microwave-assisted condensation, shorter reaction times[1][3] |
Biological Testing: Ensuring Consistent and Meaningful Data
The ultimate goal of synthesizing 2-aminooxazoles is often to evaluate their biological activity. The reproducibility of these assays is as critical as that of the synthesis. Here, we provide a detailed protocol for a common cytotoxicity assay and discuss key factors influencing data consistency.
Standard Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[4].
Experimental Workflow: MTT Assay
Caption: Workflow for assessing the cytotoxicity of 2-aminooxazoles using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2)[5].
-
Compound Preparation and Addition: Prepare serial dilutions of the 2-aminooxazole compounds in culture medium. Remove the old medium from the cells and add the compound dilutions. Include appropriate controls (vehicle control, positive control).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours)[4].
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals[4].
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals[4].
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 500-600 nm[4]. The absorbance is directly proportional to the number of viable cells.
Factors Influencing Reproducibility in Biological Assays
-
Cell-Based Factors:
-
Cell Line Authentication and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number to avoid genetic drift and changes in phenotype.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to high variability.
-
-
Reagent and Compound Factors:
-
Reagent Quality and Lot-to-Lot Variability: Use high-quality reagents and qualify new lots to ensure consistency[6].
-
Compound Solubility and Stability: Poorly soluble compounds can precipitate in the assay medium, leading to inaccurate results. Assess compound stability in the assay buffer.
-
-
Assay Execution:
-
Incubation Times and Conditions: Strictly adhere to standardized incubation times and maintain consistent temperature and humidity.
-
Pipetting Accuracy: Inaccurate liquid handling is a major source of error, especially in high-throughput screening[7].
-
-
Pan-Assay Interference Compounds (PAINS):
-
2-aminothiazoles have been identified as potential PAINS, which are compounds that can interfere with assay readouts through non-specific mechanisms[1][8]. Although their 2-aminooxazole isosteres are being investigated as potentially less problematic, it is crucial to be aware of this possibility.
-
Mechanism of Interference: PAINS can act as redox cyclers, aggregators, or fluorescent compounds, leading to false-positive results[8].
-
Mitigation: To identify potential PAINS, it is advisable to test compounds in counter-screens and orthogonal assays. An investigation into the reactivity of 2-aminooxazoles with glutathione (GSH) can indicate a propensity for non-specific reactivity[1].
-
Logical Workflow for Reproducible Biological Evaluation
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends far beyond the bench. The proper disposal of research chemicals is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the safe disposal of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine, a compound that, while not having a specific Safety Data Sheet (SDS) readily available, can be managed by understanding its structural components: a fluorinated phenyl group, an oxazole ring, and an amine group. The procedures outlined below are synthesized from best practices for analogous chemical structures, including aminophenols and fluorinated organic compounds.
I. Hazard Assessment and Risk Mitigation: The "Why" Behind the "How"
Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. While specific toxicity data for this compound is not extensively documented, its constituent functional groups provide critical clues to its potential risks.
-
Aminophenol-like Structure: The presence of an amino group on an aromatic ring system suggests that this compound should be handled with the same caution as other aminophenols. Aminophenols are known to be harmful if swallowed or inhaled, are suspected of causing genetic defects, and are very toxic to aquatic life with long-lasting effects[1][2].
-
Fluorinated Aromatic Compound: The carbon-fluorine bond is exceptionally strong, which can make the compound persistent in the environment. Incomplete combustion of fluorinated organic compounds can lead to the formation of hazardous byproducts[3].
Therefore, all waste containing this compound must be treated as hazardous waste .
II. Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling the compound for disposal, ensure the following PPE is worn to prevent exposure:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact, which can lead to irritation or absorption of the chemical. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect the eyes from splashes or airborne particles of the compound. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | To avoid inhalation of any dust or aerosols, which is a potential route of exposure for compounds of this nature[1][2][4][5][6][7][8]. |
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to prevent its release into the environment[1][9]. This means under no circumstances should this chemical be disposed of down the drain or in regular trash .
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound, including residual amounts in original containers and contaminated consumables (e.g., weighing paper, gloves, paper towels), in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: If the compound is in a solution, collect it in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other incompatible waste streams.
Step 2: Labeling of Hazardous Waste
Proper labeling is a legal requirement and crucial for the safety of waste handlers. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the compound (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage facility.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
Do not store incompatible chemicals together.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with a complete and accurate description of the waste.
-
Follow all institutional procedures for waste pickup.
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in Section II.
-
Contain and Clean:
-
For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container[9]. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
VI. Regulatory Framework: Adherence to the Law
The disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification and disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA), as detailed in 40 CFR Parts 261.3[9]. It is imperative that all researchers consult and adhere to their local, state, and federal regulations to ensure full compliance[2][4][9].
VII. The Final Word: A Commitment to Safety and Integrity
The responsible disposal of this compound is a direct reflection of a researcher's commitment to safety and ethical scientific practice. By following these guidelines, you not only protect yourself and your colleagues but also contribute to the preservation of our environment. Always prioritize safety and when in doubt, consult with your institution's EHS professionals.
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Comprehensive Safety and Handling Guide for 4-(2-Fluorophenyl)-1,3-oxazol-2-amine
Disclaimer: This guide is intended for use by trained laboratory personnel. A specific Safety Data Sheet (SDS) for 4-(2-Fluorophenyl)-1,3-oxazol-2-amine (CAS No. 1247986-89-5) is not publicly available. The following recommendations are synthesized from safety data for structurally similar compounds, including other halogenated aromatic amines and oxazole derivatives, as well as established best practices for handling novel research chemicals.[1][2] Always perform a thorough risk assessment before commencing any work.
Hazard Profile: A Synthesis of Anticipated Risks
Given the structure of this compound, which combines a fluorinated aromatic ring, an oxazole core, and an amine group, a cautious approach is paramount. Data from analogous compounds suggest the following potential hazards:
-
Skin Irritation: Aromatic amines and halogenated compounds can cause skin irritation upon contact.[3][4][5] Prolonged or repeated exposure may lead to dermatitis.
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[4][6]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern with many amine-containing heterocyclic compounds.[4][6]
-
Carcinogenicity and Mutagenicity: Primary aromatic amines as a class are associated with carcinogenicity and mutagenicity.[2][7] The long-term toxicological properties of this specific compound have not been thoroughly investigated.[8]
Due to these potential hazards, all work with this compound should be conducted in a designated area, and appropriate engineering controls and personal protective equipment must be utilized.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[9][10][11] | Provides a barrier against splashes and airborne particles, protecting against severe eye irritation. |
| Hand Protection | Nitrile or neoprene gloves.[11][12] | Offers good resistance to a range of organic chemicals. Double-gloving is recommended for extended handling. |
| Body Protection | A lab coat, buttoned completely.[10] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[10][13] | Necessary when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosol generation. |
| Foot Protection | Closed-toe shoes.[10][14] | Prevents injury from spills and dropped objects. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the procedure.
Procedural Guidance: Step-by-Step Safety
Donning PPE
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on a clean, well-fitting lab coat and fasten all buttons.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, don the second pair.
Doffing PPE
-
Outer Gloves (if applicable): Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Face Shield and Goggles: Remove by handling the straps, avoiding contact with the front surfaces.
-
Lab Coat: Unbutton and remove by rolling it down from the shoulders, turning it inside out.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Respirator (if applicable): Remove without touching the front of the mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Spill and Emergency Procedures
Immediate Actions in Case of Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][3][6] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][6][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][3][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
Small Spill Cleanup
-
Evacuate: Alert others in the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an absorbent material, such as vermiculite or sand, to cover the spill.
-
Collect: Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Decontamination and Disposal Plan
Decontamination of Reusable PPE
-
Face Shields and Goggles: Clean with a mild detergent and water solution, then rinse thoroughly.
-
Respirators: Follow the manufacturer's instructions for cleaning and cartridge replacement.
Disposal of Single-Use PPE and Contaminated Waste
All single-use PPE (gloves, etc.) and materials used for spill cleanup must be considered hazardous waste.
-
Waste Segregation: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Protocol: Dispose of halogenated organic waste in accordance with institutional, local, and national regulations.[9] Incineration in a facility equipped with scrubbers to remove acidic combustion products like hydrogen fluoride is a common disposal method for fluorinated compounds.[15]
References
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL. Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]
-
3-Amino-1,2,4-triazole Material Safety Data Sheet. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]
-
(3-(2-Fluorophenyl)isoxazol-5-yl)methanamine Safety Data Sheet. (2025). Angene Chemical. Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. Retrieved from [Link]
-
What to do in a chemical emergency. (2024). GOV.UK. Retrieved from [Link]
-
PPE for Hazardous Chemicals. (n.d.). Canada Safety Training. Retrieved from [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Service Thread. Retrieved from [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]
-
Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. (1999). Oak Ridge National Laboratory. Retrieved from [Link]
-
Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved from [Link]
-
Guide to the Safe Handling of Fluoropolymer Resins. (n.d.). The Society of the Plastics Industry, Inc. Retrieved from [Link]
-
Some considerations in the handling of fluorine and the chlorine fluorides. (n.d.). Office of Scientific & Technical Information. Retrieved from [Link]
-
Fluorine Safety. (n.d.). Purdue University. Retrieved from [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. oxfordlabchem.com [oxfordlabchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
